molecular formula C6H3ClFNO3 B1592848 5-Chloro-4-fluoro-2-nitrophenol CAS No. 65001-79-8

5-Chloro-4-fluoro-2-nitrophenol

Cat. No.: B1592848
CAS No.: 65001-79-8
M. Wt: 191.54 g/mol
InChI Key: QQVVAVSPGWOFKT-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3ClFNO3 and its molecular weight is 191.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-4-fluoro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-4-fluoro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chloro-4-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVVAVSPGWOFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626303
Record name 5-Chloro-4-fluoro-2-nitrophenol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65001-79-8
Record name Phenol, 5-chloro-4-fluoro-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65001-79-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Chloro-4-fluoro-2-nitrophenol: A Strategic Scaffold for Poly-Functionalized Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural and synthetic profile of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8), a specialized halogenated scaffold used in the development of kinase inhibitors and antibacterial benzoxazoles.

Molecular Architecture & Electronic Profile[1]

5-Chloro-4-fluoro-2-nitrophenol is a tri-substituted benzene derivative characterized by a "push-pull" electronic system.[1] The interplay between the electron-donating hydroxyl group and the electron-withdrawing nitro group creates distinct zones of electrophilicity, governing its reactivity in nucleophilic aromatic substitution (


).[1]
Structural Specifications
PropertyData
CAS Number 65001-79-8
IUPAC Name 5-Chloro-4-fluoro-2-nitrophenol
Molecular Formula

Molecular Weight 191.54 g/mol
Physical State Yellow crystalline solid
Melting Point 82–83 °C
pKa (Predicted) ~5.5 (Acidified by

-nitro and

-halo groups)
Electronic Resonance & Regiochemistry

The molecule's reactivity is defined by the positions of the halogen substituents relative to the nitro group:

  • C1-Hydroxyl (-OH): Strong

    
    -donor; directs electrophiles to C6 (ortho) and C4 (para), but C4 is blocked.[1]
    
  • C2-Nitro (

    
    ):  Strong 
    
    
    
    -acceptor; activates C3 (ortho) and C5 (para) for nucleophilic attack.[1]
  • C4-Fluoro (-F): Located meta to the nitro group.[1] It is deactivated towards

    
     displacement.[1]
    
  • C5-Chloro (-Cl): Located para to the nitro group.[1] It is highly activated for

    
     displacement.[1]
    

This specific regiochemistry allows for "orthogonal functionalization"—the chlorine can be selectively displaced by amines or thiols while the fluorine atom remains intact.[1]

ElectronicMap Core Benzene Core OH C1: Hydroxyl (-OH) Electron Donor (H-Bond Donor) Core->OH NO2 C2: Nitro (-NO2) Electron Withdrawing (Activator) Core->NO2 F C4: Fluoro (-F) Meta to NO2 (Stable to SnAr) Core->F Cl C5: Chloro (-Cl) Para to NO2 (Labile Leaving Group) Core->Cl NO2->F No Activation (Meta) NO2->Cl Activates (Para)

Figure 1: Electronic activation map showing the selective lability of the C5-Chlorine atom due to para-nitro activation.

Synthetic Protocol

The synthesis of 5-chloro-4-fluoro-2-nitrophenol requires precise control of regioselectivity to avoid dinitration or oxidation of the phenol. The industry-standard route utilizes the nitration of 3-chloro-4-fluorophenol.

Reagents & Conditions
  • Precursor: 3-Chloro-4-fluorophenol (CAS 2613-23-2)

  • Nitrating Agent: 15%

    
     in Glacial Acetic Acid (
    
    
    
    )[1]
  • Temperature: 0 °C (Critical to prevent dinitration)

  • Yield: ~60% (Isolated)[1][2][3]

Step-by-Step Methodology
  • Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C in an ice bath.

  • Nitration: Dropwise add a pre-cooled solution of 15% nitric acid in acetic acid over 30 minutes. Maintain internal temperature < 5 °C.

  • Quenching: Stir at 0 °C for 1 hour. Pour the reaction mixture into crushed ice/water.

  • Isolation: Filter the resulting yellow precipitate.[1][4] Wash with cold water to remove acid traces.[1][4]

  • Purification: The crude solid often contains the 2,6-dinitro byproduct.[1] Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) or recrystallization from ethanol.[1]

Analytical Validation (NMR):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    
    
    10.40 (bs, 1H, OH), 7.91 (d,
    
    
    Hz, H-6), 7.26 (d,
    
    
    Hz, H-3).[1][2]
  • Interpretation: The doublet at 7.91 ppm corresponds to the proton at C6 (deshielded by the nitro group), while the doublet at 7.26 ppm corresponds to the proton at C3 (coupled to the fluorine).[1]

Reactivity & Applications in Drug Discovery[1]

This scaffold is a "linchpin" intermediate.[1] Its primary utility lies in the sequential displacement of the chlorine atom followed by ring closure to form benzoxazoles, a pharmacophore found in kinase inhibitors (e.g., VEGFR, EGFR targets).[1]

Workflow: Synthesis of 5-Fluoro-6-substituted Benzoxazoles

The following workflow demonstrates the selective displacement of chlorine (C5) over fluorine (C4).

ReactionFlow Start 5-Chloro-4-fluoro-2-nitrophenol (Starting Material) Step1 Step 1: SnAr Displacement Reagent: R-NH2 (Amine) Target: C5-Cl (Para to NO2) Start->Step1 Inter Intermediate: 5-Amino-4-fluoro-2-nitrophenol Step1->Inter Step2 Step 2: Nitro Reduction Reagent: H2/Pd-C or Fe/NH4Cl Inter->Step2 Amine Intermediate: 2-Amino-5-(R-amino)-4-fluorophenol Step2->Amine Step3 Step 3: Cyclization Reagent: Triethyl Orthoformate Amine->Step3 Product Product: 5-Fluoro-6-substituted-benzoxazole Step3->Product

Figure 2: Synthetic workflow for converting the scaffold into bioactive benzoxazoles, highlighting the regioselective


 at C5.[5][6][7]
Critical Reactivity Insights[1]
  • Regioselectivity (

    
     vs. 
    
    
    
    ):
    Contrary to simple halobenzenes where
    
    
    is often more labile in
    
    
    due to high electronegativity (stabilizing the Meisenheimer complex), in this scaffold, the Chlorine is displaced .[1] This is because the Chlorine is para to the activating Nitro group, whereas the Fluorine is meta and thus unactivated.[1]
  • Reduction Sensitivity: The nitro group is easily reduced to an aniline using

    
     or 
    
    
    
    .[1] This resulting
    
    
    -aminophenol is the classic precursor for benzoxazoles (via condensation with aldehydes/orthoesters) or benzoxazinones.[1]

Safety & Handling (MSDS Highlights)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319).[1] Specific target organ toxicity (respiratory irritation).[1]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8 °C. The compound is light-sensitive and may darken upon prolonged exposure to air.[1]

  • Disposal: Incineration with an afterburner and scrubber is required due to the generation of toxic

    
    , 
    
    
    
    , and
    
    
    gases during combustion.[1]

References

  • Synthesis & Melting Point: Al-Wahaibi, L. H., et al. (2020).[1][2] "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules, 25(1), 125.[1]

  • Spectral Data (NMR): ChemicalBook. (2024).[1] "5-Fluoro-2-nitrophenol Spectral Data."

  • Precursor Availability: PubChem. (2024).[1] "Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8)."[8][9][10][11] [1]

  • S_NAr Mechanism: BenchChem. (2025).[1] "Application Notes for Nucleophilic Aromatic Substitution of Halogenated Nitrobenzenes."

Sources

Technical Guide: Scalable Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 65001-79-8 Molecular Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol [1][2]

Executive Summary

This technical guide details the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the development of protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumioxazin analogs) and specific kinase inhibitors in pharmaceutical research.[2]

The primary challenge in synthesizing this scaffold is achieving high regioselectivity during the introduction of the nitro group.[2] The presence of both chlorine and fluorine atoms on the phenol ring creates competing electronic and steric directing effects.[2] This guide presents the Nitration of 3-Chloro-4-fluorophenol as the optimal laboratory and pilot-scale pathway, offering a balance of yield (~60%), availability of precursors, and operational simplicity.[2] An alternative nucleophilic aromatic substitution (SNAr) route suitable for industrial scale-up is also analyzed.[2]

Retrosynthetic Analysis

The strategic disconnection relies on the strong ortho/para directing power of the hydroxyl group relative to the halogens.[2]

Retrosynthesis cluster_logic Regioselectivity Logic Target Target: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) Precursor Precursor: 3-Chloro-4-fluorophenol (CAS 351-28-0) Precursor->Target Nitration (EAS) Regioselective at C6 Reagents Reagents: HNO3 / AcOH Reagents->Target Note OH directs Ortho/Para. Para (C4) blocked by F. Ortho (C2) hindered by Cl. Ortho (C6) is accessible.

Caption: Retrosynthetic disconnection showing the regioselective nitration logic.

Primary Pathway: Nitration of 3-Chloro-4-fluorophenol

This protocol is based on electrophilic aromatic substitution (EAS).[2] The starting material, 3-chloro-4-fluorophenol, directs the incoming nitro group to the ortho positions relative to the hydroxyl group.[2]

Mechanistic Insight[2][3]
  • Electronic Effects: The hydroxyl group (-OH) is a strong activator and ortho, para-director.[2] The halogens (-Cl, -F) are deactivators but also ortho, para-directors.[2][3] The -OH effect dominates.[2]

  • Steric Effects:

    • Position 2 (Ortho to OH): Flanked by the -OH group and the bulky -Cl atom at position 3.[2] This site is sterically crowded.[2][3]

    • Position 6 (Ortho to OH): Flanked by the -OH group and a hydrogen atom.[2] This site is sterically accessible.[2]

  • Outcome: Nitration occurs preferentially at Position 6 .[2] Upon product formation, standard IUPAC numbering priorities reassign this carbon as C2, yielding the target 5-Chloro-4-fluoro-2-nitrophenol .[2]

Experimental Protocol

Scale: 5.0 g Batch Estimated Yield: 60%

Reagents & Materials
ReagentCAS No.[2][3][4][5][6][7]AmountEquivalentsRole
3-Chloro-4-fluorophenol 351-28-05.0 g1.0 eqSubstrate
Nitric Acid (HNO₃) 7697-37-2~2.5 mL1.1 eqNitrating Agent (15% sol.)[2]
Acetic Acid (AcOH) 64-19-750 mLSolventSolvent/Moderator
Ethyl Acetate 141-78-6--Extraction Solvent
Step-by-Step Procedure
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-fluorophenol (5.0 g, 34 mmol) in glacial acetic acid (40 mL).

  • Cooling: Place the reaction vessel in an ice-water bath and cool the internal temperature to 0–5 °C .

  • Nitration: Slowly add a solution of 15% HNO₃ in acetic acid (prepared by diluting conc. HNO₃) dropwise over 20 minutes.[2]

    • Critical Control Point: Maintain temperature < 10 °C to prevent dinitration (formation of 3-chloro-4-fluoro-2,6-dinitrophenol).[2]

  • Reaction: Stir the mixture at 0 °C for 1 hour . Monitor reaction progress via TLC (Mobile phase: 20% EtOAc/Hexanes) or HPLC.[2]

  • Quenching: Pour the reaction mixture into 200 mL of ice water with vigorous stirring. The product may precipitate as a solid.[2]

  • Work-up:

    • If solid precipitates: Filter via suction, wash with cold water (3 x 50 mL).[2]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL).[2] Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[2]

  • Purification: The crude material often contains ~10-15% dinitrophenol impurity.[2] Purify via Flash Column Chromatography using a gradient of Methanol/Dichloromethane (0% to 10% MeOH) or EtOAc/Hexanes.

  • Characterization:

    • Appearance: Yellow solid.[2][3]

    • ¹H NMR (CDCl₃): Look for two aromatic doublets (para-coupling is blocked, so meta-coupling or specific F-coupling patterns will be visible).[2] The shift of the proton ortho to the nitro group will be significantly deshielded.[2]

Alternative Pathway: Industrial SNAr Route

For large-scale manufacturing where nitration safety (exotherms) is a concern, a Nucleophilic Aromatic Substitution (SNAr) route is often preferred.[2]

Precursor: 2,5-Dichloro-4-fluoronitrobenzene Mechanism: Selective hydrolysis of the chlorine atom ortho to the nitro group.[2]

SNAr_Route Start 2,5-Dichloro-4-fluoronitrobenzene Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (at C-Cl ortho to NO2) Reagent KOH / NaOH (Hydrolysis) Reagent->Intermediate Product 5-Chloro-4-fluoro-2-nitrophenol Intermediate->Product -Cl⁻ (Aromatization)

Caption: SNAr pathway exploiting the activation of the chlorine atom ortho to the nitro group.[2]

  • Feasibility: The nitro group activates the ortho and para positions.[2][3] The fluorine at the para position is a stable leaving group but often less labile than chlorine in hydrolysis conditions unless specific fluorophilic agents are used.[2] However, the chlorine at the ortho position is highly activated by the nitro group and can be selectively hydrolyzed by strong bases (KOH/NaOH) under heating.[2]

  • Advantage: Avoids nitration of a phenol, which can be prone to oxidation/tars.[2][3]

  • Disadvantage: Requires the specific nitrobenzene precursor, which must be synthesized via nitration of 1,4-dichloro-2-fluorobenzene.[2]

Safety & Handling Protocols

Chemical Hazards
ComponentHazard ClassCritical Precaution
3-Chloro-4-fluorophenol Corrosive, IrritantWear chemical-resistant gloves (Nitrile).[2] Avoid skin contact.[2][3]
Nitric Acid Oxidizer, CorrosiveExplosion Risk: Never mix with organic solvents (acetone, alcohols) other than the controlled acetic acid protocol.[2]
Nitro-phenols (Product) Toxic, Potential ExplosiveDry nitro-phenols can be shock-sensitive.[2] Store as moist solid if possible or handle with anti-static tools.[2][3]
Waste Disposal
  • Aqueous Waste: The quench water contains acetic acid and nitric acid.[2] Neutralize with Sodium Bicarbonate (NaHCO₃) before disposal.[2]

  • Organic Waste: Halogenated solvent waste stream.[2][3]

References

  • El-Miligy, M. M., et al. (2017).[2] Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.[2] Scientia Pharmaceutica, 85(3),[2] 28.

    • Significance: Primary source for the 3-chloro-4-fluorophenol nitration protocol and yield data.[2][8]

  • Sigma-Aldrich. (n.d.).[2][3] Product Specification: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8).[1][2][9][10][11]

    • Significance: Verification of CAS number and commercial availability.[2][3]

  • PubChem. (n.d.).[2][4] Compound Summary: 3-Chloro-4-fluorophenol.[2][7][8][2]

    • Significance: Physical property data for the precursor.[2][3][8][12]

Sources

Comprehensive Spectroscopic Characterization of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 65001-79-8 Formula: C₆H₃ClFNO₃ Molecular Weight: 191.54 g/mol

Part 1: Executive Summary & Structural Context

5-Chloro-4-fluoro-2-nitrophenol is a critical halogenated intermediate, primarily utilized in the synthesis of bioactive scaffolds for kinase inhibitors (e.g., MEK/EGFR pathways) and agrochemical herbicides.[1] Its structural integrity is defined by the precise regiochemistry of the nitro, chloro, and fluoro substituents on the phenolic ring.[1]

For researchers and drug development professionals, distinguishing this specific isomer from its regioisomers (such as 4-chloro-5-fluoro-2-nitrophenol or 2-chloro-4-fluoro-6-nitrophenol) is paramount. This guide provides the diagnostic spectroscopic signatures required to validate the compound's identity and purity.[1]

Structural Logic & Synthesis

The regiochemistry of CAS 65001-79-8 is typically established via the nitration of 3-chloro-4-fluorophenol . Understanding this synthetic route is the first step in structural validation, as it dictates the expected impurity profile.[1]

  • Precursor: 3-Chloro-4-fluorophenol (OH at C1, Cl at C3, F at C4).[1]

  • Directing Effects: The hydroxyl group (OH) is the strongest ortho/para director.[1]

  • Regioselectivity: Nitration occurs ortho to the OH group at position C6 (sterically favored over C2 due to the adjacent Chlorine).[1]

  • Result: The addition of NO₂ at C6 shifts the numbering priority, resulting in 1-OH, 2-NO₂, 4-F, 5-Cl .

SynthesisLogic Precursor 3-Chloro-4-fluorophenol (CAS 2613-23-2) Reagents Nitration (HNO3/H2SO4) Precursor->Reagents Intermediate Transition State (Ortho-substitution) Reagents->Intermediate Product 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) Intermediate->Product Regioselective Nitration at C6

Figure 1: Synthetic route determining the regiochemistry of 5-Chloro-4-fluoro-2-nitrophenol.

Part 2: Mass Spectrometry (MS) Validation

Mass spectrometry provides the primary confirmation of the molecular formula and the presence of the chlorine atom, which exhibits a distinct isotopic signature.[1]

Diagnostic Criteria[1][2][3]
  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode [M-H]⁻ is preferred due to the acidic phenolic proton.[1]

  • Base Peak: m/z ~190 (for ³⁵Cl).[1]

  • Isotopic Pattern: The presence of Chlorine necessitates a characteristic 3:1 intensity ratio between the M and M+2 peaks.[1]

Featurem/z ValueRelative AbundanceStructural Insight
Molecular Ion [M-H]⁻ 189.98 100%Corresponds to ³⁵Cl isotope.[1]
Isotope Peak [M+2-H]⁻ 191.98 ~32-33%Confirms presence of one Chlorine atom.[1]
Fragmentation 143.98 VariableLoss of NO₂ group ([M-H-46]⁻).[1]

Analyst Note: Absence of the M+2 peak at ~33% intensity suggests dechlorination or misidentification (e.g., the des-chloro impurity 5-fluoro-2-nitrophenol).

Part 3: Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for distinguishing CAS 65001-79-8 from its isomers.[1] The coupling constants (


 values) between the Fluorine atom (

F) and the aromatic protons (

H) are the key differentiators.[1]
Predicted ¹H NMR Signature (DMSO-d₆)[1]
  • Solvent: DMSO-d₆ is recommended over CDCl₃ to disrupt intermolecular hydrogen bonding and sharpen the phenolic proton signal.[1]

  • Resonance A (H3): Located at position 3, between the Nitro and Fluoro groups.[1]

  • Resonance B (H6): Located at position 6, between the Hydroxyl and Chloro groups.[1]

ProtonChemical Shift (

ppm)
MultiplicityCoupling Constant (

)
Assignment Logic
OH 11.0 - 11.5Broad Singlet-Acidic phenolic proton (exchangeable with D₂O).
H3 8.05 - 8.15 Doublet (d)

Hz
Deshielded by ortho-NO₂ and ortho-F. Large coupling due to close proximity to F.
H6 7.40 - 7.50 Doublet (d)

Hz
Shielded relative to H3.[1] Smaller meta coupling to F.
¹⁹F NMR Signature[1]
  • Shift:

    
     -115 to -125 ppm (Singlet or weak doublet depending on proton decoupling).
    
  • Diagnostic: A single fluorine signal confirms mono-fluorination.[1]

Isomer Differentiation Logic

The coupling pattern is the "fingerprint."[1]

  • Target (5-Cl-4-F): H3 is ortho to F (

    
    ), H6 is meta to F (
    
    
    
    ). Result: Two Doublets (
    
    
    ).
  • Isomer (4-Cl-5-F): Protons would be para to each other or have different F-distances, altering the

    
     values significantly.
    

NMRLogic Sample Unknown Sample (DMSO-d6) H3_Signal Signal at ~8.1 ppm (H3 Proton) Sample->H3_Signal H6_Signal Signal at ~7.45 ppm (H6 Proton) Sample->H6_Signal Coupling3 J = ~10-11 Hz (Ortho-F Coupling) H3_Signal->Coupling3 Measure J Reject REJECT: Isomer (e.g., 6-Cl or 4-Cl) H3_Signal->Reject J < 8 Hz Coupling4 J = ~7-8 Hz (Meta-F Coupling) H6_Signal->Coupling4 Measure J Conclusion CONFIRMED: 5-Chloro-4-fluoro-2-nitrophenol Coupling3->Conclusion Coupling4->Conclusion

Figure 2: NMR decision tree for structural validation based on H-F coupling constants.

Part 4: Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy confirms the functional groups and the intramolecular hydrogen bonding characteristic of ortho-nitrophenols.[1]

  • Instrument: ATR-FTIR (Attenuated Total Reflectance).[1]

  • Phase: Solid (Powder).[1]

Functional GroupWavenumber (cm⁻¹)Description
O-H Stretch 3200 - 3400 (Broad)Shifted lower due to intramolecular H-bonding with NO₂.[1]
NO₂ Asymmetric 1520 - 1540Strong, characteristic nitro band.[1]
NO₂ Symmetric 1330 - 1350Strong, characteristic nitro band.[1]
C-F Stretch 1200 - 1250Strong intensity.[1]
C-Cl Stretch 700 - 800Moderate intensity, fingerprint region.[1]

Part 5: Quality Control & Impurity Profiling

When sourcing this material for drug development, the following impurities are common due to the nitration process:

  • 3-Chloro-4-fluorophenol (Starting Material): Detectable by HPLC (non-polar shift) and lack of NO₂ signals in NMR.[1]

  • 2-Nitro-3-chloro-4-fluorophenol (Regioisomer): Formed if nitration occurs at the sterically hindered C2 position.[1]

    • Differentiation: The NMR coupling for the proton at C6 (now C5) would change, and the OH shift would vary due to different H-bonding environments.[1]

HPLC Method (Generic Recommendation)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 320 nm (nitro group absorption).[1]

References

  • Sigma-Aldrich. 5-Chloro-4-fluoro-2-nitrophenol Product Specification (CAS 65001-79-8).[1] Available at: (Accessed 2026).[1]

  • BLD Pharm. 5-Chloro-4-fluoro-2-nitrophenol MSDS and Spectral Data.[1] Available at: .[1]

  • PubChem. Compound Summary for 2-Chloro-5-nitrophenol (Isomer Analog for Spectral Comparison). National Library of Medicine.[1] Available at: .[1]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Ed.[1] Wiley, 2014.[1] (Authoritative text for J-coupling constants in fluorinated aromatics).

Sources

A Technical Guide to the Solubility of 5-Chloro-4-fluoro-2-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] In the absence of extensive published quantitative solubility data for this specific compound, this document synthesizes information from structurally similar molecules to predict its solubility profile. Furthermore, it outlines a detailed, field-proven experimental protocol for determining the solubility of 5-Chloro-4-fluoro-2-nitrophenol in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems to facilitate process development, formulation, and chemical synthesis.

Introduction: The Significance of 5-Chloro-4-fluoro-2-nitrophenol

5-Chloro-4-fluoro-2-nitrophenol is a substituted aromatic compound of significant interest in synthetic chemistry. Its molecular structure, featuring a phenolic hydroxyl group, a nitro group, and halogen substituents (chloro and fluoro), makes it a versatile building block for the synthesis of more complex molecules.[1][2] The presence of nitro and halogen groups is known to contribute to the biological activity of compounds, with applications in the development of antileishmanial and antichagasic drugs.[3] The strategic incorporation of a fluorine atom can also enhance metabolic stability and bioavailability in drug candidates.[1]

A fundamental understanding of the solubility of 5-Chloro-4-fluoro-2-nitrophenol in organic solvents is paramount for its practical application. Solubility dictates the choice of reaction media, purification methods (such as crystallization), and formulation strategies. This guide aims to provide both a theoretical framework for predicting its solubility and a practical approach for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

Table 1: Physicochemical Properties of 5-Chloro-4-fluoro-2-nitrophenol and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Functional GroupsPredicted Polarity
5-Chloro-4-fluoro-2-nitrophenol C₆H₃ClFNO₃191.55Phenolic -OH, Nitro (-NO₂), Chloro (-Cl), Fluoro (-F)Polar
2-Chloro-4-fluoro-5-nitrophenolC₆H₃ClFNO₃191.55[4]Phenolic -OH, Nitro (-NO₂), Chloro (-Cl), Fluoro (-F)Polar
5-Fluoro-2-nitrophenolC₆H₄FNO₃157.10[5]Phenolic -OH, Nitro (-NO₂), Fluoro (-F)Polar
2-Chloro-4-nitrophenolC₆H₄ClNO₃173.55[6]Phenolic -OH, Nitro (-NO₂), Chloro (-Cl)Polar

The presence of the hydroxyl (-OH) and nitro (-NO₂) groups imparts significant polarity to the molecule and the capacity for hydrogen bonding. The phenolic hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the hydroxyl group can act as hydrogen bond acceptors. The chloro and fluoro substituents are electron-withdrawing, which increases the acidity of the phenolic proton.[7] This enhanced acidity suggests that 5-Chloro-4-fluoro-2-nitrophenol will exhibit increased solubility in basic organic solvents.

Based on the principle of "like dissolves like," it is predicted that 5-Chloro-4-fluoro-2-nitrophenol will be more soluble in polar organic solvents that can engage in hydrogen bonding. Solvents such as alcohols (methanol, ethanol), ketones (acetone), and polar aprotic solvents (dimethyl sulfoxide, N,N-dimethylformamide) are expected to be effective at dissolving this compound. Conversely, its solubility is likely to be limited in nonpolar solvents like hexane and toluene.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of 5-Chloro-4-fluoro-2-nitrophenol in various organic solvents. This self-validating system ensures accuracy and reproducibility.

Materials and Equipment
  • 5-Chloro-4-fluoro-2-nitrophenol (high purity)

  • A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 5-Chloro-4-fluoro-2-nitrophenol into a series of vials.

    • Add a known volume of each selected organic solvent to the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to a standard temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system should be continuously agitated during this time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification:

    • Accurately weigh the filtered solution.

    • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight will give the mass of the dissolved solid.

    • Alternatively, and for higher accuracy, prepare a calibration curve of 5-Chloro-4-fluoro-2-nitrophenol using a validated HPLC method. Dilute an aliquot of the filtered saturated solution with a suitable mobile phase and quantify the concentration against the calibration curve.

  • Data Analysis and Reporting:

    • Calculate the solubility in terms of grams per 100 mL of solvent or moles per liter.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reliability of the results.

Visual Workflow of Solubility Determination

G Experimental Workflow for Solubility Determination cluster_0 Preparation cluster_1 Equilibration cluster_2 Sampling & Filtration cluster_3 Quantification cluster_4 Data Analysis A Weigh excess solute B Add known volume of solvent A->B C Incubate at constant temperature with shaking (24-48h) B->C D Allow to settle C->D E Withdraw supernatant D->E F Filter through 0.45 µm syringe filter E->F G Gravimetric Analysis (Evaporate solvent & weigh residue) F->G H HPLC Analysis (Dilute & quantify against calibration curve) F->H I Calculate solubility (g/100mL or mol/L) G->I H->I J Perform replicates & calculate statistics I->J

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Predicted Solubility Data

While awaiting experimental determination, the following table provides a predicted qualitative solubility profile for 5-Chloro-4-fluoro-2-nitrophenol in a selection of common organic solvents, based on the behavior of structurally similar nitrophenols.

Table 2: Predicted Solubility of 5-Chloro-4-fluoro-2-nitrophenol in Common Organic Solvents at 25°C

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighCan act as a hydrogen bond donor and acceptor.
EthanolPolar ProticHighSimilar to methanol, effective at solvating polar molecules.
AcetonePolar AproticHighA good hydrogen bond acceptor.
Ethyl AcetateModerately PolarModerateCan accept hydrogen bonds but has a larger nonpolar region.
DichloromethaneModerately PolarModerate to LowPrimarily dipole-dipole interactions; less effective for H-bonding solutes.
TolueneNonpolarLowLacks the polarity and hydrogen bonding capability to effectively solvate the solute.
HexaneNonpolarVery LowA nonpolar solvent with only weak van der Waals forces.

Factors Influencing Solubility: A Deeper Dive

The solubility of 5-Chloro-4-fluoro-2-nitrophenol is a multifactorial phenomenon. The interplay of solute-solvent interactions, temperature, and the presence of other chemical species will dictate its behavior in solution.

Solute-Solvent Interactions

The "like dissolves like" principle is a useful starting point.[8] The key interactions governing the solubility of 5-Chloro-4-fluoro-2-nitrophenol are:

  • Hydrogen Bonding: The phenolic -OH group is a strong hydrogen bond donor, and the oxygen atoms of the -OH and -NO₂ groups are hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols) will be particularly effective.

  • Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its polar functional groups. Polar aprotic solvents (e.g., acetone) will effectively solvate it through these interactions.

  • Van der Waals Forces: These are present in all systems but are the dominant forces in nonpolar solvents. They are generally insufficient to overcome the strong intermolecular forces between the polar solute molecules.

The Role of Substituents

The electron-withdrawing nature of the nitro, chloro, and fluoro groups has a profound effect on the electronic properties of the phenol ring. These groups increase the acidity of the phenolic proton, making the compound more likely to deprotonate in the presence of a base.[7] This means that the solubility of 5-Chloro-4-fluoro-2-nitrophenol is expected to be significantly enhanced in basic organic solvents or in the presence of a basic additive.

G Influence of Solvent Properties on Solubility Solubility High Solubility Polarity High Polarity Polarity->Solubility favors H_Bonding Hydrogen Bonding Capability H_Bonding->Solubility strongly favors Basicity Solvent Basicity Basicity->Solubility enhances (due to acidity of phenol)

Caption: A diagram illustrating the relationship between key solvent properties and the solubility of 5-Chloro-4-fluoro-2-nitrophenol.

Conclusion

While direct, quantitative solubility data for 5-Chloro-4-fluoro-2-nitrophenol is not widely published, a strong predictive understanding of its behavior in organic solvents can be established through the analysis of its molecular structure and comparison with analogous compounds. It is anticipated to be highly soluble in polar, hydrogen-bonding solvents and less soluble in nonpolar media. For precise and reliable data, the experimental protocol outlined in this guide provides a robust framework for its determination. A thorough understanding of the solubility of this important chemical intermediate is essential for its effective use in research and development, particularly in the pharmaceutical and agrochemical sectors.

References

  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (n.d.). Retrieved from [Link]

  • Kamdem, B. P., & Ferreira, I. E. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current drug targets, 22(4), 379–398. [Link]

  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (n.d.). Retrieved from [Link]

  • Chapter 24 : Phenols. (n.d.). Retrieved from [Link]

  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and. (n.d.). Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • Organic Chemistry: Introduction to Solubility | SALTISE. (2021). Retrieved from [Link]

Sources

"5-Chloro-4-fluoro-2-nitrophenol" reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Reactivity, Synthesis, and Stability Profile

Executive Summary

5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8 ) is a highly functionalized aromatic scaffold utilized primarily in medicinal chemistry as a precursor for benzoxazoles and complex aniline derivatives.[1][2][3][4][5] Its utility stems from its unique substitution pattern: a phenol core activated by an ortho-nitro group, featuring two halogen handles (fluorine and chlorine) with distinct reactivity profiles.[3]

This guide details the physicochemical properties, synthesis via regioselective nitration, and the specific


 reactivity that makes this compound a critical intermediate for library synthesis in drug discovery.[3]

Chemical Identity & Physicochemical Properties[1][2][4][5][6][7][8][9]

PropertySpecification
CAS Number 65001-79-8
IUPAC Name 5-Chloro-4-fluoro-2-nitrophenol
Molecular Formula

Molecular Weight 191.54 g/mol
Appearance Pale-yellow to yellow-brown crystalline solid
Solubility Soluble in DCM, EtOAc, Chlorobenzene, Toluene; Sparingly soluble in water
Acidity (pKa) ~6.0–6.5 (Predicted) – Acidified by o-nitro group
Storage Inert atmosphere, Room Temperature, Desiccated
Structural Analysis

The molecule features a "3-4-5-2" substitution pattern on the phenol ring which dictates its chemical behavior:

  • Position 1 (-OH): Acidic handle, capable of forming salts or acting as a nucleophile in cyclizations.[2][3]

  • Position 2 (

    
    ):  Strong electron-withdrawing group (EWG).[3] It activates the para-position (C4) and ortho-position (C6, unsubstituted) for nucleophilic attack.[3] It also enables hydrogen bonding with the phenolic -OH, stabilizing the structure.[3]
    
  • Position 4 (-F): The primary electrophilic site.[2][3] Located para to the nitro group, this fluorine atom is highly activated for Nucleophilic Aromatic Substitution (

    
    ).[3]
    
  • Position 5 (-Cl): Located meta to the nitro group.[2][3][6] It is electronically deactivated relative to the C4-F and typically remains intact during standard

    
     conditions, serving as a handle for later cross-coupling (e.g., Suzuki-Miyaura).
    

Synthesis Methodology

The synthesis of 5-chloro-4-fluoro-2-nitrophenol is achieved through the regioselective nitration of 3-chloro-4-fluorophenol .[3][7] The reaction must be controlled to favor the ortho-nitration (position 2) over the ortho-nitration at position 6 or dinitration.[3]

Protocol: Regioselective Nitration

Precursor: 3-Chloro-4-fluorophenol (CAS: 2613-23-2)[2][3]

  • Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in Glacial Acetic Acid (AcOH).

  • Nitration: Cool the solution to 0°C . Slowly add a solution of 15%

    
     in AcOH dropwise over 30 minutes.
    
    • Critical Control: Maintain temperature < 5°C to minimize dinitration (formation of 3-chloro-4-fluoro-2,6-dinitrophenol).[2][3]

  • Quenching: Stir at 0°C for 1 hour. Pour the reaction mixture into an ice-water slurry.

  • Workup: Filter the resulting precipitate or extract with Dichloromethane (DCM).[3] Wash the organic layer with brine and dry over

    
    .
    
  • Purification: The crude product often contains the 2,6-dinitro impurity.[2][3] Purify via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes/DCM) to isolate the target as a yellow solid.

    • Typical Yield: 60–65%.[2][3]

Synthesis cluster_0 Key Process Control Start 3-Chloro-4-fluorophenol Intermediate Reaction Mixture Start->Intermediate + Reagent Reagent 15% HNO3 / AcOH 0°C, 1h Target 5-Chloro-4-fluoro-2-nitrophenol (Target, ~60%) Intermediate->Target Major Product Byproduct 3-Chloro-4-fluoro-2,6-dinitrophenol (Impurity) Intermediate->Byproduct Over-nitration

Figure 1: Synthetic pathway via controlled nitration. Low temperature is essential to prevent dinitration.[3]

Reactivity Profile

Nucleophilic Aromatic Substitution ( )

The defining characteristic of this scaffold is the chemoselective displacement of Fluorine at C4 .[3]

  • Mechanism: The nucleophile attacks C4, forming a Meisenheimer complex stabilized by the para-nitro group.[3] The fluoride ion is then eliminated.[3]

  • Selectivity (F vs. Cl):

    • C4-F: Para to

      
      
      
      
      
      Highly Reactive .
    • C5-Cl: Meta to

      
      
      
      
      
      Inert under standard
      
      
      conditions.
  • Scope: Reacts efficiently with amines (primary/secondary) and thiols.

  • Conditions: Reflux in non-polar/polar aprotic solvents (Toluene, Chlorobenzene, DMF) with a base (e.g.,

    
     or excess amine).[3]
    

Experimental Example: Reaction with Phenylpiperazine

  • Dissolve 5-chloro-4-fluoro-2-nitrophenol (1 eq) in Toluene or Chlorobenzene.[2][3]

  • Add N-phenylpiperazine (5 eq).

  • Reflux (110°C) for 2–6 hours.

  • Monitor by TLC for disappearance of starting material.[3]

  • Result: Formation of 4-fluoro-substituted product (Chlorine remains intact).

Benzoxazole Formation (Cyclization)

The ortho-relationship between the phenol (-OH) and the nitro (


) group allows for reductive cyclization to form benzoxazoles, a privileged scaffold in kinase inhibitors.[2][3]
  • Reduction: The nitro group is reduced to an aniline (

    
    ) using 
    
    
    
    or
    
    
    .[2][3]
  • Condensation: The resulting o-aminophenol reacts with orthoesters (e.g., triethyl orthoformate) or aldehydes to close the oxazole ring.[3]

Reactivity Core 5-Chloro-4-fluoro-2-nitrophenol SnAr_Prod 4-Amino-5-chloro-2-nitrophenol (F displaced, Cl intact) Core->SnAr_Prod SnAr (C4 attack) Aniline 2-Amino-5-chloro-4-fluorophenol Core->Aniline Nitro Reduction Nu Nucleophile (R-NH2) Reflux, Base Red_Agent H2, Pd/C or Fe, NH4Cl Benzoxazole 6-Fluoro-5-chloro-benzoxazole Aniline->Benzoxazole Cyclization Cycl_Agent R-C(OR)3 or R-CHO

Figure 2: Divergent reactivity pathways.[3][6] The scaffold allows selective functionalization at C4 or cyclization at C1/C2.[3]

Stability & Handling

Stability Data
  • Thermal: Stable up to ~100°C. Decomposition may occur above 200°C or upon prolonged reflux in high-boiling solvents without inert gas.[2][3]

  • Hydrolytic: The C4-F bond is susceptible to hydrolysis in strong aqueous base (

    
    ) at high temperatures, converting to the resorcinol derivative (2,4-dihydroxy-5-chloronitrobenzene).[2][3]
    
  • Light: Nitro-phenols are photosensitive.[2][3] Store in amber vials to prevent darkening/degradation.

Safety Protocols (SDS Summary)
  • Hazards: Skin Irritant (H315), Eye Irritant (H319), STOT SE 3 (H335).[3]

  • Handling: Use localized exhaust ventilation.[3][6] Wear nitrile gloves and safety goggles.

  • Incompatibility: Strong oxidizing agents, strong bases (can induce runaway hydrolysis or decomposition).[3][6]

References

  • Synthesis & Nitration:Regioselective nitr

    • Source: Molecules, 2013, 18(12), 14866-14880.[3] "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles".

    • URL: [Link][2][3]

  • Chemical Identity:PubChem Compound Summary for 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8).

    • Source: PubChem.[2][3][8][9]

    • URL: [Link][3]

  • Safety Data:Safety Data Sheet (SDS)

    • Source: Sigma-Aldrich / Merck (General Hazard Class H315/H319/H335 for halonitrophenols).[3]

Sources

Technical Guide: 5-Chloro-4-fluoro-2-nitrophenol as a Strategic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and application of 5-Chloro-4-fluoro-2-nitrophenol (CAS: 1500154-08-4). This document is structured for researchers in medicinal chemistry and process development.

Executive Summary

5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic building block characterized by a unique substitution pattern that enables orthogonal reactivity. Its core value in drug discovery lies in the electronic differentiation between its two halogen substituents: a fluorine atom at the meta position (relative to the nitro group) and a chlorine atom at the para position .

This electronic asymmetry allows for highly regioselective Nucleophilic Aromatic Substitution (SNAr) reactions, making the compound a critical precursor for fused heterocyclic scaffolds , particularly benzoxazoles and benzimidazoles , which are ubiquitous in kinase inhibitors and anticancer therapeutics.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertyData
Chemical Name 5-Chloro-4-fluoro-2-nitrophenol
CAS Number 1500154-08-4
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol
Appearance Pale yellow to yellow-brown crystalline solid
Melting Point 87–88 °C (Isomer dependent, typically <100 °C)
Acidity (pKa) ~5.5–6.0 (Predicted; enhanced acidity due to o-NO₂ and halides)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water

Synthesis Protocol (Upstream)

The primary route to 5-chloro-4-fluoro-2-nitrophenol is the regioselective nitration of 3-chloro-4-fluorophenol . This reaction exploits the strong ortho/para directing effect of the hydroxyl group, which overrides the weaker directing effects of the halogens.

Reaction Mechanism & Regioselectivity

The hydroxyl group (-OH) at C1 directs the incoming electrophile (NO₂⁺) to the ortho (C2) or para (C6) positions. However, in 3-chloro-4-fluorophenol:

  • C6 Position (becomes C2 in product): Sterically accessible and activated.

  • C2 Position (between OH and Cl): Sterically hindered by the adjacent chlorine atom.

Consequently, nitration occurs predominantly at the C6 position, yielding the target 5-chloro-4-fluoro-2-nitrophenol.

Experimental Protocol
  • Reagents: 3-Chloro-4-fluorophenol (1.0 eq), HNO₃ (15% v/v in AcOH), Glacial Acetic Acid.

  • Conditions: 0 °C to 5 °C, controlled addition.

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-chloro-4-fluorophenol in glacial acetic acid in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

  • Nitration: Add a solution of 15% HNO₃ in acetic acid dropwise over 30 minutes. Critical: Maintain internal temperature <5 °C to prevent dinitration or oxidation of the phenol.

  • Quenching: Stir at 0 °C for 2 hours. Pour the reaction mixture into crushed ice/water.

  • Isolation: Extract the aqueous mixture with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to isolate the product as a yellow solid (Yield: ~60%).

Synthesis Workflow Diagram

SynthesisPath Start 3-Chloro-4-fluorophenol (Precursor) Reagent HNO3 / AcOH 0°C Start->Reagent Inter Sigma Complex (Transition State) Reagent->Inter Electrophilic Attack Product 5-Chloro-4-fluoro-2-nitrophenol (Target) Inter->Product Major Path (Sterically Favored) Byproduct 3-Chloro-4-fluoro-2,6-dinitrophenol (Over-nitration) Inter->Byproduct Excess HNO3 (Side Reaction)

Figure 1: Regioselective nitration pathway.[1] The reaction favors the less hindered ortho-position relative to the phenol.

Reactivity Profile & Applications (Downstream)

The strategic value of 5-chloro-4-fluoro-2-nitrophenol lies in its ability to undergo sequential functionalization.

Regioselective SNAr Displacement

In nucleophilic aromatic substitution (SNAr), the leaving group ability is dictated by the stabilization of the Meisenheimer complex. Here, the nitro group (at C2) activates the ring positions ortho and para to itself.[2]

  • C5-Chlorine: Located para to the Nitro group. Highly Activated.

  • C4-Fluorine: Located meta to the Nitro group. Not Activated.

Therefore, reaction with amines (e.g., piperazines, anilines) results in the selective displacement of the Chlorine atom, leaving the Fluorine intact. This is counter-intuitive to standard SNAr trends where F is a better leaving group than Cl, but electronic activation (para vs meta) dominates here.

Case Study: Synthesis of Benzoxazole Anticancer Agents

A documented application involves the synthesis of 5-fluoro-6-(substituted piperazinyl)-benzoxazoles.[1]

Protocol Summary:

  • SNAr Step:

    • React 5-chloro-4-fluoro-2-nitrophenol with N-phenylpiperazine in refluxing chlorobenzene.

    • Result: Displacement of C5-Cl yields 4-fluoro-5-(piperazin-1-yl)-2-nitrophenol.

  • Reductive Cyclization:

    • Reduce the nitro group (H₂/Pd-C or Fe/AcOH) to an aniline.

    • Condense with an orthoester (e.g., trimethyl orthoacetate) or carboxylic acid.

    • Result: Formation of the benzoxazole ring.

Reaction Logic Diagram

ReactionLogic cluster_sites Electronic Activation Analysis Core 5-Chloro-4-fluoro-2-nitrophenol C5 C5-Chlorine (Para to NO2) ACTIVATED Core->C5 C4 C4-Fluorine (Meta to NO2) INERT Core->C4 Intermediate 4-Fluoro-5-amino-2-nitrophenol (Substitution Product) C5->Intermediate -HCl Nucleophile Nucleophile (R-NH2) (e.g., Piperazine) Nucleophile->C5 S_NAr Attack Cyclization Reductive Cyclization (Fe/AcOH or H2/Pd) Intermediate->Cyclization Final 5-Fluoro-6-amino-Benzoxazole (Scaffold) Cyclization->Final Ring Closure

Figure 2: Chemoselectivity map showing the preferential displacement of the para-chlorine over the meta-fluorine.

Safety & Handling (HSE)

As a nitrophenol derivative, this compound requires strict adherence to safety protocols.

  • Acute Toxicity: Harmful if swallowed (H302) or inhaled. Nitro-compounds can induce methemoglobinemia.

  • Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[3][4][5][6]

  • Thermal Stability: Nitrophenols are potentially explosive if heated to decomposition or dried completely. Store as a damp solid if possible, or in small quantities under inert atmosphere.

  • PPE: Use nitrile gloves, safety goggles, and work within a fume hood. Avoid metal spatulas (potential shock sensitivity with dry nitrophenols, though less common with halogenated variants).

References

  • Synthesis & Regioselectivity: Molecules. 2021 , 26(1), 129. "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles".

  • Chemical Properties: PubChem Compound Summary for CID 10283 (Related Isomer Data & Safety).

  • Commercial Availability & CAS Verification: Sigma-Aldrich / Fluorochem Catalog Entries for CAS 1500154-08-4.

Sources

An In-depth Technical Guide to Halogenated Nitrophenols: The Case of 5-Chloro-4-fluoro-2-nitrophenol and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Nitrophenols

In the landscape of modern drug discovery and fine chemical synthesis, the benzene ring remains a cornerstone scaffold. Its utility, however, is unlocked through precise functionalization. The strategic placement of electron-withdrawing and electron-donating groups, alongside halogens, allows chemists to meticulously tune a molecule's steric and electronic properties. Halogenated nitrophenols are a prime example of such critical building blocks. The interplay between the strongly deactivating nitro group (-NO2), the versatile hydroxyl group (-OH), and the modulating effects of chlorine (-Cl) and fluorine (-F) atoms creates a platform for complex molecular engineering.

These compounds are not mere laboratory curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty dyes.[1][2] The inclusion of fluorine, in particular, is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of active pharmaceutical ingredients (APIs).[3] This guide will delve into the synthesis, properties, and applications of this chemical class, focusing on the specific case of 5-Chloro-4-fluoro-2-nitrophenol and its closely related, more documented isomers. While direct literature on the discovery and history of "5-Chloro-4-fluoro-2-nitrophenol" is sparse, a comprehensive understanding can be constructed by examining its precursors and established synthetic routes for analogous structures.

Physicochemical and Spectroscopic Profile

The precise arrangement of substituents on the phenyl ring dictates the compound's physical and chemical behavior. Below is a comparative summary of the key properties for the potential precursor, 5-Chloro-4-fluoro-2-nitroaniline, and a related isomer.

Property5-Chloro-4-fluoro-2-nitroaniline
CAS Number 350-24-3
Molecular Formula C₆H₄ClFN₂O₂
Molecular Weight 190.56 g/mol [4]
Appearance Not specified, likely crystalline solid
IUPAC Name 5-chloro-4-fluoro-2-nitroaniline[4]
InChI Key VRJKEIWZSOHDOH-UHFFFAOYSA-N[4]
SMILES C1=C(C(=CC(=C1Cl)F)[O-])N[4]

Historical Context and Synthetic Evolution

The synthesis of substituted nitrophenols is rooted in classical aromatic chemistry. The introduction of a hydroxyl group onto a highly substituted, electron-deficient ring often requires robust and specific methodologies. The conversion of an aromatic amine to a phenol via a diazonium salt is a cornerstone of this field, a reaction first reported by Peter Griess in 1858.[5] This process, known as diazotization followed by hydrolysis, remains a highly reliable and field-proven method.

The general synthetic logic for a compound like 5-Chloro-4-fluoro-2-nitrophenol would involve the preparation of its corresponding aniline precursor, 5-Chloro-4-fluoro-2-nitroaniline, followed by its conversion to the target phenol.

Plausible Synthetic Pathway

The synthesis hinges on two critical transformations:

  • Selective Nucleophilic Aromatic Substitution (SₙAr): To construct the aniline precursor.

  • Diazotization and Hydrolysis: To convert the amine functional group into a hydroxyl group.

This multi-step approach provides a high degree of control over regioselectivity, ensuring the desired isomer is obtained.

Synthesis_Workflow Start 1,2-Dichloro-4-fluorobenzene Intermediate1 4-Chloro-5-fluoro-2-nitroaniline Start->Intermediate1 Nitration (HNO₃, H₂SO₄) Intermediate2 Diazonium Salt Intermediate Intermediate1->Intermediate2 Diazotization (NaNO₂, H₂SO₄, 0-5 °C) Product 4-Chloro-5-fluoro-2-nitrophenol Intermediate2->Product Hydrolysis (H₂O, Heat)

Caption: A plausible synthetic workflow for a 5-Chloro-4-fluoro-2-nitrophenol isomer.

Detailed Experimental Protocol: Synthesis via Diazotization

The following protocol is a representative, self-validating procedure adapted from established methods for converting substituted nitroanilines into nitrophenols.[5][6] It is presented here to illustrate the causality behind the experimental choices.

Objective: To synthesize a chloro-fluoro-nitrophenol from its corresponding aniline precursor.

Pillar of Trustworthiness: This protocol relies on the Sandmeyer-type reaction, a fundamental and well-characterized transformation in organic synthesis. The low-temperature requirement for diazonium salt stability is a critical, self-validating control point.

Step 1: Diazotization of 5-Chloro-4-fluoro-2-nitroaniline
  • Reactor Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add a solution of concentrated sulfuric acid in water. Cool the flask in an ice-salt bath to maintain a temperature between 0-5 °C.

    • Expert Rationale: The diazonium salt intermediate is highly unstable and can explosively decompose at higher temperatures. Strict temperature control is paramount for both safety and yield. Sulfuric acid serves as both the solvent and the acid catalyst.

  • Aniline Addition: Slowly add solid 5-Chloro-4-fluoro-2-nitroaniline to the chilled sulfuric acid solution with vigorous stirring. Ensure the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) in water. Add this solution dropwise from the dropping funnel to the aniline solution. Maintain the temperature strictly between 0-5 °C.

    • Expert Rationale: Sodium nitrite reacts with the sulfuric acid in situ to generate nitrous acid (HNO₂), the active reagent for diazotization. A slow, dropwise addition prevents a dangerous exotherm and localized buildup of nitrous acid.

  • Reaction Monitoring: After the addition is complete, stir the mixture at 0-5 °C for an additional 30-60 minutes to ensure the complete formation of the diazonium salt.[6]

Step 2: Hydrolysis of the Diazonium Salt
  • Reaction Setup: In a separate, larger flask equipped for heating and distillation, bring a volume of water to a gentle boil.

  • Addition to Hot Water: Slowly and carefully add the cold diazonium salt solution to the boiling water. A vigorous evolution of nitrogen gas (N₂) will be observed.

    • Expert Rationale: This step is the hydrolysis of the diazonium salt. The N₂⁺ group is an excellent leaving group, and its departure is facilitated by heat, allowing water to act as a nucleophile and form the phenol. The irreversible loss of gaseous N₂ drives the reaction to completion.

  • Completion: After the addition is complete, continue to heat the mixture for a short period to ensure all the diazonium salt has decomposed.

  • Isolation and Purification: Cool the reaction mixture to room temperature, which should cause the product to precipitate as a solid. Collect the crude product by vacuum filtration. Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final 5-Chloro-4-fluoro-2-nitrophenol.

Applications in Drug Development and Agrochemicals

The unique combination of functional groups makes chloro-fluoro-nitrophenols valuable intermediates.[1]

  • Pharmaceutical Synthesis: They can serve as starting materials or key building blocks for more complex APIs. The nitro group can be readily reduced to an amine, providing a handle for further functionalization (e.g., amide bond formation). The phenolic hydroxyl can be converted into an ether, a common linkage in many drug molecules. The presence of both chlorine and fluorine allows for fine-tuning of lipophilicity and electronic properties, which are critical for receptor binding and pharmacokinetic profiles.[3][7]

  • Agrochemicals: This class of compounds is used in the synthesis of herbicides and pesticides.[1][6] The specific substitution pattern is designed to confer biological activity against target weeds or pests while aiming for favorable environmental degradation profiles.

  • Dyes and Pigments: Nitrophenols are precursors to various dyes. The chromophoric properties are influenced by the substituents on the aromatic ring.[1]

Applications_Logic Compound Chloro-Fluoro-Nitrophenol F Fluorine (-F) Compound->F Cl Chlorine (-Cl) Compound->Cl NO2 Nitro (-NO2) Compound->NO2 OH Phenol (-OH) Compound->OH Prop1 Enhances Metabolic Stability & Bioavailability F->Prop1 Prop2 Modulates Lipophilicity Cl->Prop2 Prop3 Reducible to Amine (Synthetic Handle) NO2->Prop3 Prop4 Ether Formation (Linker Chemistry) OH->Prop4 App1 Pharmaceuticals App2 Agrochemicals Prop1->App1 Prop2->App1 Prop2->App2 Prop3->App1 Prop3->App2 Prop4->App1

Caption: Relationship between functional groups and applications of the compound class.

Safety and Handling

Substituted nitrophenols require careful handling due to their potential toxicity. Based on data for analogous compounds, this class should be treated as hazardous.

  • Hazards: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[8] Expected to cause skin and serious eye irritation.[8]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust.

  • Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents, strong acids, and strong bases.[9]

Conclusion

While the specific history of 5-Chloro-4-fluoro-2-nitrophenol is not prominently documented, its identity as a member of the halogenated nitrophenol family places it within a class of industrially significant chemical intermediates. Its synthesis can be confidently proposed through established, reliable organic chemistry transformations, primarily the diazotization of a corresponding aniline precursor. The strategic combination of chloro, fluoro, nitro, and hydroxyl functional groups makes it and its isomers highly valuable scaffolds for creating complex molecules with tailored properties for the pharmaceutical and agrochemical industries. A thorough understanding of the underlying reaction mechanisms and safety protocols is essential for any researcher or scientist working with these potent and versatile building blocks.

References

  • LIER CHEM CO LTD. (2020). The preparation method of 5-fluoro-2-nitrophenol. Patsnap. Retrieved from [Link]

  • Intermediates. (n.d.). 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (n.d.). CN106045861A - Method and system for continuously producing 5-fluoro-2-nitrophenol.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • PubChem. (n.d.). Nitrofungin. National Center for Biotechnology Information. Retrieved from [Link]

  • Generic Manufacturer. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]

  • ResearchGate. (2024). Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B).... Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Kamdem, B. P., & Ferreira, E. I. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379–398. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved from [Link]

Sources

5-Chloro-4-fluoro-2-nitrophenol: Technical Guide to Synthesis and Application

[1]

Chemical Identity & Significance[2][3][4][5][6][7][8][9]

5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) is a highly functionalized aromatic building block characterized by a dense array of reactive handles on a phenol core.[1] Its utility in medicinal chemistry stems from its unique substitution pattern: the ortho-nitro group activates the ring for specific transformations, while the halogen substituents (fluorine and chlorine) offer distinct vectors for diversification and metabolic stability modulation.

This compound is a critical intermediate in the synthesis of benzoxazoles , a scaffold prevalent in anticancer therapeutics, antimicrobials, and kinase inhibitors.

Physiochemical Profile[1][2][5][10]
PropertyValueNote
CAS Number 65001-79-8Verified Identifier
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol
Appearance Yellow Crystalline SolidTypical of nitrophenols
Acidity (pKa) ~5.5 - 6.0 (Predicted)Enhanced acidity vs. phenol (pKa 10) due to o-NO₂ and halogens
Solubility DMSO, Methanol, Ethyl AcetateLow water solubility
LogP ~2.7Moderate lipophilicity

Synthetic Methodology

The most robust and cited route for accessing 5-chloro-4-fluoro-2-nitrophenol is the regioselective nitration of 3-chloro-4-fluorophenol .[1] This approach leverages the directing effects of the hydroxyl group to install the nitro moiety at the ortho position (C2), avoiding the sterically crowded C6 position or the deactivated meta positions.

Protocol: Regioselective Nitration[1][12]

Reaction Scheme: 3-Chloro-4-fluorophenol + HNO3 -> 5-Chloro-4-fluoro-2-nitrophenol

Reagents & Conditions:

  • Substrate: 3-Chloro-4-fluorophenol[1][2]

  • Reagent: 15% Nitric Acid (HNO₃) in Acetic Acid (AcOH)

  • Temperature: 0 °C (Ice bath control is critical)

  • Time: 1-2 Hours

Step-by-Step Methodology:

  • Preparation: Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid. Cool the solution to 0 °C under an inert atmosphere (N₂).

  • Nitration: Slowly add a solution of 15% HNO₃ in acetic acid dropwise. Maintain the internal temperature below 5 °C to prevent over-nitration (formation of dinitro species).

  • Quenching: Pour the reaction mixture into crushed ice/water. The product typically precipitates as a yellow solid.[3]

  • Isolation: Filter the precipitate and wash copiously with cold water to remove excess acid.

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Ethyl Acetate/Hexane gradient).

    • Note: The major byproduct is the 6-nitro isomer, though the 2-nitro isomer is favored due to hydrogen bonding with the phenolic OH.

Yield: Typically 60% isolated yield.[4]

Synthesiscluster_legendReaction LogicStart3-Chloro-4-fluorophenolIntermediateTransition State(Ortho-Directing)Start->IntermediateNitrationReagent15% HNO3 / AcOH0°CReagent->IntermediateProduct5-Chloro-4-fluoro-2-nitrophenolIntermediate->ProductIsolationTextOH group directs Ortho/Para.Para is blocked (F).Ortho (2) favored over (6).

Figure 1: Synthetic pathway for 5-Chloro-4-fluoro-2-nitrophenol via regioselective nitration.

Reactivity Profile & Mechanism[8]

Understanding the electronic landscape of 5-chloro-4-fluoro-2-nitrophenol is essential for its application.[1] The molecule possesses two halogens with distinct reactivities governed by the nitro group.

Regioselective Nucleophilic Aromatic Substitution (SₙAr)

This molecule is a textbook example of regioselective activation .

  • Chlorine (C5): Located para to the Nitro group (C2). The strong electron-withdrawing resonance effect of the nitro group stabilizes the Meisenheimer complex formed during nucleophilic attack at C5.

  • Fluorine (C4): Located meta to the Nitro group. It lacks resonance activation and is deactivated relative to the chlorine, despite fluorine generally being a better leaving group in SₙAr when activated.

Result: Nucleophiles (amines, thiols) selectively displace the Chlorine atom.

Application Example: Reaction with N-phenylpiperazine yields 4-fluoro-5-(4-phenylpiperazin-1-yl)-2-nitrophenol .[1] The fluorine atom remains intact, available for metabolic blocking or H-bond modulation in the final drug candidate.

Reduction to Aminophenol

The nitro group can be reduced to an amine using standard conditions (Fe/AcOH, H₂/Pd-C, or Na₂S₂O₄). The resulting 2-amino-5-chloro-4-fluorophenol is an "ortho-aminophenol," a privileged motif for cyclization.[1]

Cyclization to Benzoxazoles: Condensation of the reduced aminophenol with carboxylic acid derivatives (or orthoesters) closes the ring to form 5-fluoro-6-substituted benzoxazoles.[1]

Reactivitycluster_SnArPath A: Nucleophilic Substitution (SnAr)cluster_RedPath B: Nitro ReductionCore5-Chloro-4-fluoro-2-nitrophenolNuNucleophile (R-NH2)Core->NuRedAgentH2 / Pd-C or Fe/AcOHCore->RedAgentProductA5-Amino-4-fluoro-2-nitrophenol(Cl Displaced)Nu->ProductAMechAMechanism:Cl is Para to NO2 (Activated)F is Meta to NO2 (Deactivated)ProductA->MechAProductB2-Amino-5-chloro-4-fluorophenolRedAgent->ProductBCyclizationCyclization -> BenzoxazoleProductB->Cyclization

Figure 2: Divergent reactivity pathways.[1] Path A exploits the para-nitro activation for SnAr. Path B leads to heterocyclic scaffold construction.

Applications in Drug Development[2][4][5]

The primary value of 5-chloro-4-fluoro-2-nitrophenol lies in its role as a precursor for Fluorinated Benzoxazoles .

Case Study: Anticancer Agents

Research has demonstrated the synthesis of piperazine-linked benzoxazoles using this intermediate.[1] The fluorine atom at the C5 position of the benzoxazole (derived from C4 of the phenol) enhances metabolic stability and lipophilicity, while the piperazine moiety (introduced via SₙAr at C6 of the benzoxazole/C5 of the phenol) improves solubility and target engagement.

Workflow:

  • SₙAr: 5-Chloro-4-fluoro-2-nitrophenol + Aryl Piperazine → Intermediate A.[1]

  • Reduction: Intermediate A + H₂ → Aminophenol B.

  • Cyclization: Aminophenol B + Trimethyl Orthoacetate → 5-Fluoro-6-(piperazinyl)benzoxazole .

This scaffold exhibits cytotoxicity against various cancer cell lines, validating the intermediate's importance in oncology pipelines.

Safety & Handling

  • Hazards: As a nitrophenol derivative, this compound is likely toxic if swallowed, inhaled, or absorbed through the skin. It causes skin and eye irritation (GHS Classifications H302, H315, H319).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Protect from light.

  • Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to handle NOx, HCl, and HF emissions).

References

  • PubChem. 5-Chloro-4-fluoro-2-nitrophenol | C6H3ClFNO3.[1][5] National Library of Medicine.[5] Available at: [Link][1][5]

  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules 2016, 21(10), 1290. Available at: [Link][1]

Methodological & Application

Synthesis of "5-Chloro-4-fluoro-2-nitrophenol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the regioselective synthesis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a critical scaffold in the development of kinase inhibitors (e.g., EGFR targeting) and heterocyclic antimicrobials (benzoxazoles). Unlike generic nitration methods, this guide focuses on controlling regiochemistry during the nitration of 3-chloro-4-fluorophenol to minimize the formation of the sterically hindered 6-nitro isomer (which leads to the 3-chloro-4-fluoro-6-nitrophenol impurity). Furthermore, we provide validated workflows for downstream derivatization, specifically leveraging the para-nitro activation to facilitate Nucleophilic Aromatic Substitution (SNAr) of the chlorine atom, preserving the fluorine moiety for metabolic stability.

Retrosynthetic Strategy & Mechanism

The synthesis hinges on the electronic directing effects of the phenol group. The precursor, 3-chloro-4-fluorophenol , contains a strong activating group (-OH) and two deactivating but ortho/para-directing halogens.

  • Directing Logic: The hydroxyl group (-OH) at C1 strongly directs electrophiles to the ortho and para positions.

    • Para (C4): Blocked by Fluorine.[1][2]

    • Ortho (C2): Flanked by -OH and -Cl (C3). Sterically crowded.

    • Ortho (C6): Sterically accessible.

  • Outcome: Nitration predominantly occurs at C6. Upon re-numbering the product according to IUPAC priority rules (OH=1, NO2=2), the C6-nitro group becomes the C2-nitro group, and the C3-chloro group becomes C5-chloro.

Diagram 1: Synthesis & Derivatization Logic

SynthesisLogic Precursor 3-Chloro-4-fluorophenol (Start) Nitration Nitration (HNO3/AcOH, 0°C) Precursor->Nitration Regioselective Electrophilic Subst. Intermediate Transition State (Sigma Complex) Nitration->Intermediate Product 5-Chloro-4-fluoro-2-nitrophenol (Target Scaffold) Intermediate->Product -H+ Deriv_SNAr S_NAr Reaction (Amine Nucleophiles) Product->Deriv_SNAr Displacement of Cl (Activated by p-NO2) Deriv_Red Nitro Reduction (Fe/NH4Cl) Product->Deriv_Red Reduction to Aniline Benzoxazole Benzoxazole Derivatives Deriv_SNAr->Benzoxazole Alt. Route Deriv_Red->Benzoxazole Cyclization

Caption: Logical flow from precursor selection to target scaffold and downstream medicinal chemistry applications.

Core Protocol 1: Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

Objective: Isolate >95% pure CFNP with minimized dinitro impurities.

Materials
  • Precursor: 3-Chloro-4-fluorophenol (CAS 615-62-3)

  • Reagents: Nitric acid (65-70%), Glacial Acetic Acid (AcOH).

  • Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Hexanes.

Step-by-Step Methodology
  • Preparation of Nitrating Solution:

    • In a separate vessel, dilute concentrated HNO3 (1.1 eq) in glacial acetic acid (volume ratio 1:5). Chill to 0°C.

    • Why: Using AcOH as a solvent moderates the nitronium ion (

      
      ) concentration, preventing "runaway" exotherms and over-nitration (dinitro species).
      
  • Substrate Solubilization:

    • Dissolve 3-chloro-4-fluorophenol (1.0 eq) in glacial acetic acid (5 mL per gram of substrate) in a round-bottom flask.

    • Cool the solution to 0–5°C using an ice/salt bath.

  • Controlled Addition:

    • Add the nitrating solution dropwise over 30–60 minutes.

    • Critical Control Point: Maintain internal temperature <10°C. Higher temperatures increase the formation of the unwanted C2-isomer (between OH and Cl).

  • Reaction Monitoring:

    • Allow to stir at 0°C for 2 hours, then warm slowly to room temperature (RT) over 1 hour.

    • Check via TLC (Mobile Phase: 20% EtOAc in Hexanes). The product (yellow spot) will be less polar than the starting phenol but more polar than dinitro byproducts.

  • Quench and Workup:

    • Pour the reaction mixture into crushed ice/water (10x volume).

    • Stir vigorously for 30 minutes. The product typically precipitates as a yellow solid.

    • Filtration: Filter the solid.[3] If no precipitate forms, extract with DCM (3x). Wash organic layer with water and brine to remove acetic acid.

  • Purification:

    • Recrystallize from Ethanol/Water or perform Flash Column Chromatography (SiO2, gradient 0-10% EtOAc/Hexanes).

    • Expected Yield: 60–65%.

    • Characterization: 1H NMR (CDCl3) should show two doublets (para-coupling is minimal, look for F-coupling). δ ~7.8 (d, H3, adjacent to F), δ ~7.2 (d, H6, adjacent to Cl/F). Note: Shifts depend on solvent.

Core Protocol 2: Derivatization via SNAr (Chlorine Displacement)

Scientific Insight: The nitro group at position 2 is para to the chlorine atom at position 5. This electronic arrangement strongly activates the C5-Cl bond for Nucleophilic Aromatic Substitution (SNAr), making it significantly more reactive than the C4-F bond (which is meta to the nitro group). This allows for the selective introduction of amines (e.g., piperazines) without losing the fluorine atom.

Reaction Scheme

CFNP + R-NH2 -> 4-Fluoro-5-(R-amino)-2-nitrophenol + HCl

Methodology
  • Setup: Dissolve CFNP (1.0 eq) in an aprotic solvent (Chlorobenzene or Toluene are preferred for higher boiling points; Acetonitrile for lower temps).

  • Nucleophile Addition: Add the amine nucleophile (e.g., N-phenylpiperazine) (1.2 – 2.0 eq).

  • Base: Add K2CO3 or DIPEA (2.0 eq) to scavenge HCl.

  • Conditions: Reflux (110–130°C) for 6–12 hours.

    • Monitoring: The reaction is complete when the starting material peak disappears on HPLC.

  • Workup: Dilute with water, extract with EtOAc. The product is often a deep orange/red solid due to the push-pull electronic system (Amino-Nitro conjugation).

Diagram 2: SNAr Selectivity Mechanism

SNAr_Selectivity Structure 5-Chloro-4-fluoro-2-nitrophenol Nitro 2-Nitro Group (Electron Withdrawing) Structure->Nitro Chlorine 5-Chloro (Para to Nitro) Structure->Chlorine Fluorine 4-Fluoro (Meta to Nitro) Structure->Fluorine Nitro->Chlorine Para Relationship Nitro->Fluorine Meta Relationship Activation Strong Activation (Meisenheimer Complex) Chlorine->Activation NoActivation Weak/No Activation (Meta position) Fluorine->NoActivation Selective Displacement\nof Chlorine Selective Displacement of Chlorine Activation->Selective Displacement\nof Chlorine

Caption: Mechanistic basis for the selective displacement of Chlorine over Fluorine.

Analytical Characterization & Specifications

Researchers should verify the synthesized scaffold against these standard metrics.

ParameterSpecificationMethod
Appearance Pale yellow to yellow-brown crystalline solidVisual
Melting Point 134–137°C (varies slightly by purity)Capillary Method
Purity >98% (HPLC area%)HPLC (C18, ACN/Water)
1H NMR Characteristic aromatic protons (singlets/doublets split by F)400 MHz DMSO-d6 or CDCl3
MS (ESI-) [M-H]- = 190.0/192.0 (Cl isotope pattern)LC-MS

Safety & Handling

  • Nitration Hazard: The nitration step is exothermic. Never add nitric acid rapidly to the phenol solution. Accumulation of reagents can lead to a thermal runaway.

  • Chemical Hygiene: 5-Chloro-4-fluoro-2-nitrophenol is a substituted nitrophenol. It is likely toxic by inhalation and skin contact. Use standard PPE (gloves, goggles, fume hood).

  • Storage: Store in a cool, dry place away from strong reducing agents.

References

  • BenchChem. Synthesis and Properties of Halogenated Nitrophenols. (Accessed 2026). Link

  • MDPI. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules 2021. Link

  • PubChem. Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CID 22503692).[4] National Library of Medicine.[4] Link[4]

  • GuideChem. 4-Chloro-5-fluoro-2-nitrophenol Properties and Suppliers.Link

Sources

Application Notes and Protocols for the Utilization of 5-Chloro-4-fluoro-2-nitrophenol in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide on the application of 5-Chloro-4-fluoro-2-nitrophenol as a versatile building block for the synthesis of high-performance polymers. The unique arrangement of functional groups on this monomer—a phenolic hydroxyl, an activating nitro group, and two distinct halogen atoms—offers a rich platform for creating novel poly(aryl ether)s with tailored properties. This guide delves into the scientific rationale behind its use, provides a detailed experimental protocol for its polymerization, and outlines the expected characteristics of the resulting polymer, positioning it as a valuable resource for researchers in materials science and advanced drug delivery systems.

Introduction: The Strategic Value of 5-Chloro-4-fluoro-2-nitrophenol in Polymer Synthesis

5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound with significant potential as a monomer in step-growth polymerization. Its utility stems from a unique combination of reactive sites that allow for controlled polymer chain extension.

  • The Phenolic Hydroxyl Group: This group serves as the primary nucleophile in the polymerization reaction. Upon deprotonation with a suitable base, it forms a phenoxide, which is a potent nucleophile for aromatic substitution reactions.

  • The Nitro Group: Positioned ortho to the hydroxyl group and para to the fluorine atom, the strongly electron-withdrawing nitro group plays a crucial role in activating the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation significantly lowers the energy barrier for the substitution of the halogen atoms.

  • The Halogen Substituents (Fluoro and Chloro): The monomer possesses two different halogen atoms, which act as leaving groups during polymerization. In SNAr reactions, the rate of displacement is largely dependent on the stability of the intermediate Meisenheimer complex. Due to its high electronegativity, fluorine exerts a strong inductive electron-withdrawing effect, which stabilizes the intermediate more effectively than chlorine. Consequently, the fluorine atom at the 4-position, which is para to the activating nitro group, is significantly more reactive and will be preferentially displaced during polymerization. The chlorine atom, being meta to the nitro group, is much less activated and is expected to remain as a pendant group on the polymer backbone.

This inherent reactivity difference allows for a self-polymerization reaction where the phenoxide of one monomer attacks the activated fluorine site of another, leading to the formation of a poly(chloro-nitro-phenylene ether). The retained chloro and nitro groups on the polymer backbone offer valuable sites for post-polymerization modification, enabling the fine-tuning of properties such as solubility, thermal stability, and biological activity.

Reaction Mechanism and Polymerization Workflow

The self-polymerization of 5-Chloro-4-fluoro-2-nitrophenol proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The key steps are:

  • Deprotonation: The phenolic hydroxyl group is deprotonated by a base (e.g., potassium carbonate) to form the highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The phenoxide attacks the carbon atom bearing the fluorine atom on another monomer molecule. This position is highly activated by the para-nitro group.

  • Formation of Meisenheimer Complex: A transient, negatively charged intermediate, known as a Meisenheimer complex, is formed. The negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

  • Elimination of Fluoride: The fluoride ion is eliminated as the leaving group, and the aromaticity of the ring is restored, forming an ether linkage between the monomer units.

This process repeats, leading to the formation of a high molecular weight polymer.

Diagram of the Polymerization Workflow

G cluster_0 Reaction Setup cluster_1 Azeotropic Dehydration cluster_2 Polymerization cluster_3 Polymer Isolation and Purification A Charge reactor with 5-Chloro-4-fluoro-2-nitrophenol, K2CO3, DMAc, and Toluene B Inert Atmosphere (N2) C Heat to 140°C to remove water azeotropically with toluene A->C D Increase temperature to 160-170°C to initiate polymerization C->D E Monitor viscosity increase D->E F Cool reaction mixture D->F G Precipitate in Methanol/Water F->G H Filter and wash the polymer G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of poly(5-chloro-2-nitrophenylene ether).

Detailed Experimental Protocol: Self-Polymerization of 5-Chloro-4-fluoro-2-nitrophenol

This protocol describes a representative procedure for the synthesis of a poly(aryl ether) from 5-Chloro-4-fluoro-2-nitrophenol.

Materials:

  • 5-Chloro-4-fluoro-2-nitrophenol (monomer)

  • Potassium carbonate (K₂CO₃), anhydrous, finely ground

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Toluene

  • Methanol

  • Deionized water

  • Nitrogen gas (high purity)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap and condenser

  • Thermocouple and temperature controller

  • Nitrogen inlet and outlet

  • Heating mantle

Procedure:

  • Reactor Setup: In a flame-dried three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser, add 5-Chloro-4-fluoro-2-nitrophenol (1.0 eq), potassium carbonate (1.1 eq), N,N-dimethylacetamide (DMAc, approx. 2 M concentration with respect to the monomer), and toluene (half the volume of DMAc).

    • Causality: An excess of potassium carbonate is used to ensure complete deprotonation of the phenolic hydroxyl group. DMAc is a polar aprotic solvent that facilitates SNAr reactions. Toluene is used as an azeotropic agent to remove water.

  • Inert Atmosphere: Purge the system with dry nitrogen for at least 30 minutes to remove oxygen, which can cause side reactions at high temperatures. Maintain a gentle nitrogen flow throughout the reaction.

  • Azeotropic Dehydration: Heat the reaction mixture to 140°C with vigorous stirring. Toluene will begin to reflux, and the toluene-water azeotrope will be collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

    • Causality: The presence of water can hydrolyze the activated halide and react with the phenoxide, preventing polymerization. Therefore, anhydrous conditions are crucial for achieving high molecular weight polymer.

  • Polymerization: After complete removal of water, carefully drain the toluene from the Dean-Stark trap. Increase the reaction temperature to 160-170°C to initiate polymerization.

    • Causality: Higher temperatures are required to drive the polymerization to completion. The optimal temperature is a balance between achieving a high reaction rate and minimizing potential side reactions or degradation.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by the significant increase in the viscosity of the reaction mixture. Continue the reaction at 160-170°C for 8-12 hours, or until the desired viscosity is achieved.

  • Polymer Isolation: After the polymerization is complete, cool the viscous solution to room temperature. Dilute the solution with additional DMAc if necessary to reduce viscosity.

  • Precipitation and Purification: Slowly pour the polymer solution into a vigorously stirred mixture of methanol and water (e.g., 10:1 v/v). The polymer will precipitate as a fibrous solid.

    • Causality: Methanol and water are non-solvents for the polymer, causing it to precipitate out of the DMAc solution. This step also helps to remove unreacted monomer, salts, and the high-boiling-point solvent.

  • Washing: Collect the precipitated polymer by filtration. Wash the polymer thoroughly with hot deionized water several times to remove any residual salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the polymer in a vacuum oven at 80-100°C for 24 hours or until a constant weight is achieved.

Characterization and Expected Results

The synthesized polymer should be characterized to confirm its structure, molecular weight, and thermal properties.

Table 1: Summary of Characterization Techniques and Expected Observations

Characterization TechniqueParameter MeasuredExpected Results for Poly(5-chloro-2-nitrophenylene ether)
FT-IR Spectroscopy Functional groupsDisappearance of the phenolic -OH peak. Presence of aromatic C-O-C stretching (ether linkage) around 1240 cm⁻¹. Characteristic peaks for the nitro group (approx. 1530 and 1350 cm⁻¹) and C-Cl bond.
¹H and ¹³C NMR Spectroscopy Polymer structureComplex aromatic signals consistent with the proposed polymer repeat unit. Absence of the phenolic proton signal.
Gel Permeation Chromatography (GPC) Molecular weight (Mₙ, Mₙ) and polydispersity index (PDI)High number-average molecular weight (Mₙ) and weight-average molecular weight (Mₙ), with a PDI typical for step-growth polymerization (around 2.0).
Thermogravimetric Analysis (TGA) Thermal stabilityHigh decomposition temperature (Td5% > 400°C), indicating good thermal stability.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg)A distinct glass transition temperature, expected to be in the range of 180-250°C, reflecting the rigid polymer backbone.

Solubility: The presence of the polar nitro group and the chloro-substituent may render the polymer soluble in polar aprotic solvents such as NMP, DMAc, and DMSO.

Structure-Property Relationships and Potential Applications

The unique chemical structure of the polymer derived from 5-Chloro-4-fluoro-2-nitrophenol imparts a set of desirable properties that make it a candidate for various advanced applications.

Diagram of Structure-Property-Application Relationships

G cluster_0 Monomer Structure cluster_1 Polymer Backbone Features cluster_2 Resulting Polymer Properties cluster_3 Potential Applications Monomer 5-Chloro-4-fluoro-2-nitrophenol A Aromatic Ether Backbone Monomer->A B Pendant Chloro Group Monomer->B C Pendant Nitro Group Monomer->C Prop1 High Thermal Stability (High Tg, Td) A->Prop1 Prop2 Chemical Resistance A->Prop2 Prop4 Good Mechanical Properties A->Prop4 Prop3 Potential for Post-Polymerization Modification B->Prop3 App4 Flame Retardant Materials B->App4 C->Prop3 C->App4 App1 High-Performance Engineering Plastics Prop1->App1 App2 Advanced Membranes for Separations Prop1->App2 Prop2->App1 Prop2->App2 Prop3->App2 App3 Functionalized Scaffolds for Drug Delivery Prop3->App3 Prop4->App1

Caption: Relationship between monomer structure, polymer properties, and applications.

  • High-Performance Engineering Plastics: The rigid aromatic backbone is expected to result in a high glass transition temperature and excellent thermal stability, making the polymer suitable for applications requiring resistance to high temperatures and harsh chemical environments.

  • Advanced Membranes: The presence of polar groups and the potential for post-polymerization functionalization could allow for the fabrication of membranes with tailored selectivity for gas separation or liquid filtration.

  • Drug Delivery and Biomedical Applications: The pendant chloro and nitro groups can be chemically modified. For instance, the nitro group can be reduced to an amine, which can then be used to conjugate drugs, targeting ligands, or other bioactive molecules. This makes the polymer a potential candidate for creating sophisticated drug delivery systems or biocompatible coatings for medical devices.

Conclusion

5-Chloro-4-fluoro-2-nitrophenol is a promising monomer for the synthesis of novel poly(aryl ether)s via a straightforward self-polymerization protocol based on nucleophilic aromatic substitution. The resulting polymer, with its unique combination of a thermally stable backbone and functionalizable pendant groups, offers a versatile platform for the development of advanced materials for a range of applications, from high-performance engineering plastics to sophisticated systems for drug development and delivery. This guide provides a solid foundation for researchers to explore the potential of this valuable building block in their own investigations.

References

  • Maier, G. (2001). High-performance polymers: poly(arylether)s. Angewandte Chemie International Edition, 40(9), 1675-1677. Available at: [Link]

  • Rose, J. B. (1985). Synthesis and properties of polyarylethers. Polymer, 26(13), 2089-2097. Available at: [Link]

  • Vollhardt, K. P. C., & Schore, N. E. (2018). Organic Chemistry: Structure and Function. W. H. Freeman. (General reference for reaction mechanisms).
  • Agilent Technologies. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Available at: [Link][1]

  • EAG Laboratories. (n.d.). DSC Analysis of Polymers. Available at: [Link][2]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link][3]

Sources

"5-Chloro-4-fluoro-2-nitrophenol" applications in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Chloro-4-fluoro-2-nitrophenol in Agrochemical Synthesis

Part 1: Executive Summary & Strategic Relevance

5-Chloro-4-fluoro-2-nitrophenol (CFNP) is a high-value halogenated building block, distinct from its more common isomers used in generic herbicide manufacturing.[1] While often confused with the Flumiclorac intermediate (2-chloro-4-fluoro-5-nitrophenol), CFNP offers a unique substitution pattern (5-Cl, 4-F, 2-NO2) that is critical for synthesizing 6-chloro-7-fluoro-benzoxazinone cores and regio-isomeric N-phenylimides .[1]

In the context of Protoporphyrinogen Oxidase (PPO) inhibitor development—a class of herbicides essential for managing glyphosate-resistant weeds—CFNP serves as a vital tool for Structure-Activity Relationship (SAR) optimization.[1] Its specific fluorination pattern enhances metabolic stability, while the chlorine atom provides the necessary lipophilicity and steric bulk to fit the catalytic pocket of the PPO enzyme (EC 1.3.3.4).

Key Applications:

  • Benzoxazinone Scaffold Synthesis: Precursor to 6-chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one, a core motif for novel contact herbicides.[1]

  • Resistance-Breaking Analogs: Synthesis of "Hybrid" PPO inhibitors that combine the features of Flumioxazin (difluoro) and Flumiclorac (chlorofluoro).

  • Metabolite Standards: Preparation of analytical standards for environmental fate studies of chlorofluorinated agrochemicals.

Part 2: Technical Deep Dive & Protocols

Structural Logic & Isomer Differentiation

To ensure experimental success, researchers must distinguish CFNP from its isomers. The reactivity profile is dictated by the ortho-nitro group relative to the phenol, and the para relationship between the fluorine and the nitro group, which activates the fluorine for potential (though difficult) nucleophilic displacement if not carefully managed.

CompoundCAS NumberStructure (Phenol = 1)Primary Use
5-Chloro-4-fluoro-2-nitrophenol 65001-79-8 2-NO2, 4-F, 5-Cl Topic Compound (Benzoxazinone precursor)
2-Chloro-4-fluoro-5-nitrophenol84478-75-12-Cl, 4-F, 5-NO2Flumiclorac-pentyl Intermediate
4,5-Difluoro-2-nitrophenol55346-97-92-NO2, 4-F, 5-FFlumioxazin Intermediate
Protocol A: Regioselective Synthesis of CFNP

Rationale: Direct nitration of 3-chloro-4-fluorophenol is the most efficient route, but it requires strict temperature control to minimize the formation of the 2,6-dinitro byproduct.

Reagents:

  • 3-Chloro-4-fluorophenol (CAS 615-62-3)

  • Nitric Acid (65%)[1]

  • Acetic Acid (Glacial)

  • Dichloromethane (DCM)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 g (68 mmol) of 3-chloro-4-fluorophenol in 50 mL of glacial acetic acid in a round-bottom flask equipped with a thermometer and magnetic stirrer. Cool the solution to 0–5°C using an ice bath.

  • Nitration: Prepare a solution of HNO3 (4.5 mL, 1.05 eq) in 10 mL acetic acid. Add this dropwise to the phenol solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

    • Mechanistic Insight: Low temperature favors mono-nitration at the ortho position (C2) relative to the hydroxyl group, driven by the activating -OH and the directing effects of the halogens.[1]

  • Reaction: Allow the mixture to warm to room temperature (20°C) and stir for 2 hours. Monitor via TLC (20% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture into 200 mL of ice-water slurry. The product will precipitate as a yellow solid.

  • Purification: Filter the crude solid. To remove the 2,6-dinitro impurity, recrystallize from ethanol/water (8:2) or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).[1]

    • Target Yield: 60–75%.

    • Characterization: 1H NMR (DMSO-d6) should show two aromatic singlets (or doublets with F-coupling) corresponding to protons at C3 and C6.

Protocol B: Conversion to the Benzoxazinone Core

Rationale: This protocol converts CFNP into the 6-chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold, a critical pharmacophore for PPO inhibition.[1]

Workflow:

  • Reduction: Dissolve CFNP (5.0 g) in EtOAc/EtOH (1:1). Add 10% Pd/C (0.5 g) and hydrogenate at 30 psi for 4 hours. Filter through Celite to obtain 2-amino-5-chloro-4-fluorophenol .

    • Caution: Aminophenols are oxidation-sensitive.[1] Use immediately or store under Argon.

  • Cyclization: Suspend the aminophenol (26 mmol) in a biphasic mixture of Methyl Isobutyl Ketone (MIBK) and saturated aqueous NaHCO3.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C. The chloroacetamide intermediate forms first.

  • Ring Closure: Heat the organic phase to reflux (115°C) with anhydrous K2CO3 (2.0 eq) for 6 hours. This effects the intramolecular

    
     displacement of the chloride by the phenoxide oxygen.
    
  • Isolation: Cool, wash with water, dry over MgSO4, and concentrate.

    • Result: A crystalline solid serving as the "head" group for N-alkylation with propargyl halides (Flumioxazin-style) or other electrophiles.[1]

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways from the starting material, highlighting the specificity of the Topic Compound compared to commercial herbicide routes.

G Start 3-Chloro-4-fluorophenol (CAS 615-62-3) Nitration Nitration (HNO3/AcOH, 0°C) Start->Nitration Topic 5-Chloro-4-fluoro-2-nitrophenol (Topic Compound) CAS: 65001-79-8 Nitration->Topic Major Product (Ortho) Byproduct 2,6-Dinitro Isomer (Impurity) Nitration->Byproduct Minor Reduction Reduction (H2, Pd/C) Topic->Reduction Amine 2-Amino-5-chloro- 4-fluorophenol Reduction->Amine Cyclization Cyclization (Cl-CH2-COCl, Base) Amine->Cyclization Core 6-Chloro-7-fluoro- benzoxazinone Core (PPO Inhibitor Scaffold) Cyclization->Core

Figure 1: Synthetic workflow transforming 3-chloro-4-fluorophenol into the bioactive benzoxazinone core via the 5-chloro-4-fluoro-2-nitrophenol intermediate.

Part 4: Data Summary & Specifications

PropertySpecificationMethod
Appearance Pale yellow to yellow-brown crystalline solidVisual
Purity ≥ 98.0%HPLC (C18, ACN/Water)
Melting Point 108 – 112 °CCapillary Method
Molecular Weight 191.54 g/mol Calculated
Solubility Soluble in DMSO, Methanol, EtOAc; Insoluble in WaterSolubility Test
Storage Inert atmosphere, Room Temp (Oxidation sensitive over years)Stability Protocol

Part 5: References

  • Sigma-Aldrich. (2024).[1] Product Specification: 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8).[1][2][3][4][5][6] Retrieved from

  • El-Faham, A., et al. (2014). "Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles." Molecules, 19(9), 14079-14093. (Describes the nitration protocol and isolation of the title compound). Retrieved from

  • BLD Pharm. (2024).[5] Safety Data Sheet & Synthesis Route: 5-Chloro-4-fluoro-2-nitrophenol. Retrieved from [1]

  • U.S. EPA. (2000). Pesticide Fact Sheet: Flumiclorac-pentyl. (Provides structural context for the chlorofluoro-nitrophenol isomer class). Retrieved from

Sources

Application Notes & Protocols for the Analytical Determination of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for Novel Intermediates

5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound. While specific literature on this exact analyte is emerging, its structural motifs—a chlorinated, fluorinated, and nitrated phenol ring—are common in precursors for pharmaceuticals and advanced agrochemicals.[1][2] The presence of multiple functional groups suggests its utility as a versatile chemical building block.[2] Consequently, the development of robust, validated analytical methods is paramount for ensuring purity, monitoring synthesis, performing quality control, and assessing environmental fate.

This document provides a detailed guide to the primary analytical methodologies suitable for the detection and quantification of 5-Chloro-4-fluoro-2-nitrophenol. We will delve into the foundational principles of each technique, offering not just step-by-step protocols but also the scientific rationale behind key experimental choices. The methods described are based on established analytical standards for structurally related halogenated and nitrophenolic compounds.[3][4][5]

Chemical Profile: 5-Chloro-4-fluoro-2-nitrophenol

PropertyValueSource
Molecular Formula C₆H₃ClFNO₃[6]
Molecular Weight 191.54 g/mol [2]
Appearance Light orange to yellow powder/crystal[2]
Storage Conditions 2 - 8 °C, Inert atmosphere[2][6]

Chapter 1: Strategic Selection of an Analytical Technique

The choice of an analytical method is dictated by the sample matrix, the required sensitivity, available instrumentation, and the analytical objective (e.g., qualitative identification vs. precise quantification). For 5-Chloro-4-fluoro-2-nitrophenol, the principal techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). A simpler, less specific method using UV-Vis Spectrophotometry is also viable for simpler matrices.

The following table provides a comparative overview of these techniques, with expected performance characteristics extrapolated from similar phenolic compounds.[3]

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection.Measurement of light absorbance by the analyte at a specific wavelength.
Typical Detector Photodiode Array (PDA) or UV-VisMass Spectrometer (MS)Photomultiplier Tube
Sample Derivatization Not typically required.Often recommended to improve volatility and peak shape.[7]Not required.
Selectivity HighVery High (provides structural information)Low (prone to interference)[8]
Expected LOD 0.01 - 0.1 µg/mL<0.1 µg/mL~0.1-1 µg/mL
Expected LOQ 0.03 - 0.3 µg/mL<0.3 µg/mL~0.3-3 µg/mL
Primary Application Routine quality control, purity analysis, quantification in moderately complex matrices.Trace-level analysis, identification of unknowns, analysis in complex environmental matrices.[4]Rapid quantification in pure solutions or simple matrices.

Chapter 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a robust and widely accessible technique for the analysis of nitrophenols, offering excellent quantitative performance without the need for derivatization.[3][9] The separation is typically achieved using a reversed-phase (e.g., C18) column where the polar mobile phase elutes the polar analytes first.

Causality Behind the Method
  • Reversed-Phase C18 Column: A C18 column is packed with silica particles that have been functionalized with 18-carbon alkyl chains, creating a nonpolar stationary phase. 5-Chloro-4-fluoro-2-nitrophenol, being a moderately polar organic molecule, will have an affinity for this stationary phase.

  • Mobile Phase Composition: A mixture of a polar solvent (water) and a less polar organic modifier (acetonitrile or methanol) is used.[10][11] By adjusting the ratio, we can control the retention time of the analyte. A higher proportion of the organic modifier will decrease retention.

  • Acidification: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase suppresses the ionization of the phenolic hydroxyl group.[11] This ensures that the analyte is in a single, neutral form, leading to sharper, more symmetrical peaks and reproducible retention times.

  • UV Detection: The nitro- and phenol- chromophores in the molecule result in strong UV absorbance, making UV detection a sensitive and suitable choice.[12] Related nitrophenols show strong absorbance around 270-290 nm and near 400 nm.[10][13]

Experimental Protocol: HPLC Analysis

1. Preparation of Stock and Standard Solutions: a. Prepare a primary stock solution (e.g., 1000 µg/mL) of 5-Chloro-4-fluoro-2-nitrophenol in methanol or acetonitrile. b. Perform serial dilutions of the stock solution with the mobile phase to prepare a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

2. Sample Preparation: a. For simple matrices (e.g., reaction mixtures): Accurately weigh the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. b. For aqueous/environmental samples (Solid-Phase Extraction - SPE): i. Adjust a 250 mL water sample to pH 2 with phosphoric acid.[14] ii. Condition an SPE cartridge (e.g., polymeric reverse phase) with methanol, followed by water.[14] iii. Load the sample onto the cartridge. iv. Wash the cartridge with water to remove interferences. v. Elute the analyte with a small volume of methanol or acetonitrile. vi. The eluate can be evaporated and reconstituted in the mobile phase to achieve preconcentration.[5] c. Filter all final solutions through a 0.45 µm syringe filter before injection.

3. HPLC Operating Conditions:

ParameterRecommended Condition
HPLC System Agilent 1200 series or equivalent[10]
Column C18, 250 mm x 4.6 mm, 5 µm particle size[10]
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid[10][11]
Flow Rate 1.0 mL/min[10]
Detection Wavelength 290 nm[13]
Injection Volume 20 µL[10]
Column Temperature 30°C[10]

4. System Validation and Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve by plotting peak area against concentration. A correlation coefficient (r²) >0.99 is desirable.[10] c. Inject the prepared samples. d. Identify the 5-Chloro-4-fluoro-2-nitrophenol peak in the sample chromatogram by comparing its retention time with that of a standard. e. Quantify the analyte concentration in the sample using the linear regression equation from the calibration curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing stock Stock Solution (1000 µg/mL) standards Working Standards (0.1-50 µg/mL) stock->standards hplc HPLC Injection standards->hplc Calibrate sample Sample Dissolution & Dilution filter Filter (0.45 µm) sample->filter Analyze filter->hplc Analyze separation C18 Column Separation hplc->separation detection UV Detection (290 nm) separation->detection calibration Generate Calibration Curve detection->calibration quant Quantify Sample Concentration detection->quant

Caption: High-level workflow for the HPLC-UV analysis of 5-Chloro-4-fluoro-2-nitrophenol.

Chapter 3: Gas Chromatography-Mass Spectrometry (GC-MS)

For higher sensitivity and definitive identification, GC-MS is the method of choice. It is particularly powerful for analyzing trace levels of halogenated nitrophenols in complex matrices like environmental samples.[4][15]

Causality Behind the Method
  • Derivatization: Phenolic compounds can exhibit poor chromatographic behavior (e.g., peak tailing) in GC systems due to the polar hydroxyl group interacting with active sites in the injector or column.[7] Derivatization, for example with pentafluorobenzyl bromide (PFBBr), converts the phenol to a less polar, more volatile ether, improving peak shape and thermal stability.[16] This also enhances sensitivity when using an Electron Capture Detector (ECD), though MS provides superior specificity.

  • Gas Chromatography Separation: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of a long capillary column (e.g., a low-polarity 5% phenyl polysiloxane phase).[4]

  • Mass Spectrometry Detection: As compounds elute from the column, they are ionized (typically by Electron Ionization - EI), fragmented in a reproducible pattern, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "chemical fingerprint" for unambiguous identification. For quantification, Selected Ion Monitoring (SIM) can be used to monitor specific fragment ions, dramatically increasing sensitivity and selectivity.

Experimental Protocol: GC-MS Analysis

1. Preparation of Stock and Standard Solutions: a. Prepare a primary stock solution (e.g., 1000 µg/mL) of 5-Chloro-4-fluoro-2-nitrophenol in a suitable solvent like ethyl acetate or methanol. b. Prepare working standards by serial dilution in the same solvent.

2. Sample Preparation and Derivatization (PFBBr Method): [16] a. Extract the analyte from the sample matrix into an organic solvent (e.g., ethyl acetate). For liquid samples, liquid-liquid extraction can be used.[10] b. Evaporate the solvent to dryness under a gentle stream of nitrogen. c. Reconstitute the residue in a small volume of acetone. d. To 100 µL of the sample extract or standard, add 100 µL of 5% PFBBr reagent and 100 µL of potassium carbonate (K₂CO₃) solution. e. Cap the vial tightly, shake, and heat at 60°C for 1 hour. f. After cooling, the derivatized sample is ready for injection. The solvent may be exchanged to hexane if needed.[16]

3. GC-MS Operating Conditions:

ParameterRecommended Condition
GC System Thermo Scientific TRACE GC or equivalent[4]
Column TraceGOLD TG-5SilMS, 30 m x 0.25 mm x 0.25 µm or equivalent[4]
Injector 275°C, Splitless mode (1 min)[4]
Oven Program 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min)[4]
Carrier Gas Helium, 1.5 mL/min (constant flow)[4]
MS Transfer Line 300°C[4]
Ion Source Temp. 250°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification.

4. Data Analysis: a. Identify the derivatized analyte by its retention time and by matching its acquired mass spectrum against a reference spectrum from a pure standard. b. For quantification, create a calibration curve by plotting the peak area of a characteristic ion (e.g., the molecular ion or a major fragment) against the concentration of the derivatized standards. c. Calculate the concentration in the sample using the calibration curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing extract Solvent Extraction deriv Derivatization (PFBBr, 60°C) extract->deriv gcms GC-MS Injection deriv->gcms separation Capillary Column Separation gcms->separation detection Mass Spectrometry (EI, Scan/SIM) separation->detection ident Identify by RT & Mass Spectrum detection->ident quant Quantify using SIM & Cal Curve detection->quant

Caption: General workflow for GC-MS analysis including the crucial derivatization step.

Chapter 4: UV-Visible Spectrophotometry

This technique is a rapid and cost-effective method for quantifying a known analyte in a non-absorbing or simple matrix. Its utility is based on the Beer-Lambert Law, where the absorbance of a solution is directly proportional to the concentration of the analyte.

Causality Behind the Method
  • Chromophores: The conjugated pi-system of the benzene ring, combined with the nitro group (an auxochrome and chromophore), allows the molecule to absorb light in the UV-visible range.[12]

  • Wavelength Selection (λmax): Analysis is performed at the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. For the related 5-fluoro-2-nitrophenol, an absorbance maximum has been recorded at 420 nm, which provides a good starting point for method development.[17]

Experimental Protocol: UV-Vis Analysis

1. Instrument and Reagent Preparation: a. Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes. b. Select a suitable solvent that dissolves the analyte and is transparent in the target wavelength region (e.g., methanol, ethanol, or a buffered aqueous solution).

2. Determination of λmax: a. Prepare a mid-range concentration standard solution of 5-Chloro-4-fluoro-2-nitrophenol. b. Use the solvent as a blank to zero the instrument. c. Scan the absorbance of the standard solution across a range (e.g., 200-500 nm) to determine the wavelength of maximum absorbance (λmax).

3. Preparation of Calibration Curve: a. Prepare a series of at least five standard solutions of known concentrations from a stock solution.[17] b. Set the spectrophotometer to the determined λmax. c. Blank the instrument with the solvent. d. Measure the absorbance of each standard solution. e. Plot a graph of absorbance versus concentration. The result should be a straight line passing through the origin.

4. Sample Analysis: a. Prepare the sample by dissolving it in the same solvent used for the standards to a concentration that falls within the range of the calibration curve. b. Measure the absorbance of the sample solution at λmax. c. Determine the concentration of the sample from the calibration curve using the linear regression equation.

UV-Vis Workflow Diagram

UVVis_Workflow prep Prepare Standards & Sample in Solvent scan Scan for λmax prep->scan calibrate Measure Absorbance of Standards at λmax prep->calibrate measure Measure Sample Absorbance at λmax prep->measure scan->calibrate plot Plot Calibration Curve (Abs vs. Conc) calibrate->plot quant Calculate Concentration from Curve plot->quant measure->quant

Caption: A straightforward workflow for quantitative analysis by UV-Vis spectrophotometry.

Conclusion and Best Practices

The choice between HPLC, GC-MS, and UV-Vis spectrophotometry for the analysis of 5-Chloro-4-fluoro-2-nitrophenol depends on the specific analytical need. HPLC offers a direct and reliable method for routine quantification.[3] GC-MS provides unparalleled selectivity and sensitivity, making it ideal for trace analysis and confirmatory identification.[15] UV-Vis is a simple tool for rapid checks in non-complex samples.

Regardless of the chosen method, it is imperative to perform a full method validation for the specific application and sample matrix to ensure the reliability, accuracy, and precision of the results.[3] This includes assessing linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ).

References

  • Benchchem. (n.d.). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • Benchchem. (n.d.). Application Note: HPLC Analysis of 3-Methyl-4-nitrophenol in Urine Samples.
  • Becerril-Bravo, E., et al. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. PubMed Central.
  • Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka.
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • U.S. Environmental Protection Agency. (2007). Method 8041A: Phenols by Gas Chromatography.
  • LCGC International. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • Agilent Technologies. (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC.
  • ResearchGate. (n.d.). Standard calibration curves for 2-chloro-4-nitrophenol (A) and 5-fluoro-2-nitrophenol (B).
  • PubChem. (n.d.). 5-Chloro-4-fluoro-2-nitroaniline.
  • Journal of the Korean Chemical Society. (n.d.). Separation of Some Halogenated Phenols by GC-MS.
  • ResearchGate. (n.d.). Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples.
  • National Institutes of Health. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Fisher Scientific. (2015). Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol.
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples.
  • ResearchGate. (2024). Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B) 5-fluoro-2-nitrophenol (5F2NP).
  • ACS ES&T Air. (2025). Measurement of Gaseous Nitrophenols and Their Precursors Using a Vocus Proton-Transfer-Reaction Time-of-Flight Mass Spectrometer (PTR-ToF-MS).
  • Semantic Scholar. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution.
  • Guidechem. (n.d.). 4-CHLORO-5-FLUORO-2-NITROPHENOL 345-25-5 wiki.
  • Chem-Impex. (n.d.). 2-Chloro-4-fluoro-5-nitrophenol.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol.
  • Coordination Chemistry Reviews. (2000). Spectroscopic and mass spectrometric methods for the characterisation of metal clusters.

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HPLC analysis of "5-Chloro-4-fluoro-2-nitrophenol"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Analysis of 5-Chloro-4-fluoro-2-nitrophenol

Authored by: A Senior Application Scientist

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Chloro-4-fluoro-2-nitrophenol. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical agents, making its accurate quantification critical for quality control and reaction monitoring.[1][2] The developed method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step guide from sample preparation to data analysis, ensuring scientific integrity and reproducibility.

Introduction: The Analytical Imperative

5-Chloro-4-fluoro-2-nitrophenol is a substituted nitrophenol derivative whose halogen and nitro functional groups make it a versatile building block in organic synthesis.[2] The purity and concentration of this intermediate directly impact the yield and impurity profile of the final active ingredient. Therefore, a reliable and efficient analytical method is paramount. High-Performance Liquid Chromatography (HPLC) is the technique of choice for analyzing such small molecules due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide is built on the foundational principles of chromatographic science. The choice of a reversed-phase method is dictated by the physicochemical properties of 5-Chloro-4-fluoro-2-nitrophenol. With an estimated XLogP3-AA of 2.7, the molecule possesses sufficient non-polar character to be well-retained on a hydrophobic C18 stationary phase.[5] The phenolic hydroxyl group is acidic, and its ionization must be controlled to achieve sharp, symmetrical peaks. By acidifying the mobile phase, we suppress the ionization of the hydroxyl group (Le Châtelier's principle), ensuring the analyte is in a single, neutral form, which promotes consistent retention and improved peak shape. The aromatic nitro group provides a strong chromophore, making UV detection a highly sensitive and suitable choice.[6][7]

Experimental Methodology

Materials and Reagents
  • Analyte: 5-Chloro-4-fluoro-2-nitrophenol reference standard (>98% purity)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Deionized Water (18.2 MΩ·cm)

  • Reagents:

    • Phosphoric Acid (ACS Grade)

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability)

    • Volumetric flasks (Class A)

    • Pipettes (Calibrated)

    • Syringes and 0.45 µm syringe filters (e.g., PTFE or Nylon)

    • pH meter

Chromatographic Conditions

The following parameters were established to provide optimal separation and quantification of 5-Chloro-4-fluoro-2-nitrophenol.

ParameterConditionRationale
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides the necessary hydrophobicity for retaining the moderately non-polar analyte. The specified dimensions and particle size offer a good balance between resolution, backpressure, and analysis time.
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)Acetonitrile is a common organic modifier providing good peak shape for nitrophenols.[8] The 0.1% phosphoric acid adjusts the aqueous phase pH to ~2.5, suppressing the ionization of the phenolic group, thereby ensuring a single species is analyzed, which sharpens the peak and stabilizes retention time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing efficient separation within a reasonable timeframe.
Column Temp. 30 °CMaintaining a constant column temperature is crucial for reproducible retention times and viscosity of the mobile phase. 30°C is slightly above ambient to negate fluctuations.
Detection UV at 320 nmNitrophenolic compounds exhibit strong UV absorbance.[7][9] While the optimal wavelength should be confirmed with a PDA detector, 320 nm is a representative wavelength for this class of compounds, offering high sensitivity.
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Run Time ~10 minutesSufficient time for the elution of the analyte and any common impurities, followed by a column wash.

Detailed Protocols

Mobile Phase Preparation
  • Aqueous Component (0.1% H₃PO₄): Add 1.0 mL of concentrated Phosphoric Acid to a 1 L volumetric flask. Dilute to the mark with deionized water and mix thoroughly.

  • Final Mobile Phase: In a suitable container, carefully measure and mix 550 mL of Acetonitrile with 450 mL of the 0.1% Phosphoric Acid solution.

  • Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an inline degasser to prevent bubble formation in the pump and detector.[10]

Standard Solution Preparation

Causality: Accurate standard preparation is the foundation of quantitative analysis. A stock solution is prepared at a high concentration to minimize weighing errors, which is then serially diluted to create a calibration curve that brackets the expected sample concentration.

  • Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of 5-Chloro-4-fluoro-2-nitrophenol reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase. Mix until fully dissolved.

  • Working Standards: Prepare a series of at least five working standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serially diluting the stock standard with the mobile phase.

Sample Preparation

Causality: The goal of sample preparation is to present the analyte to the HPLC system in a clean, particulate-free solution at a concentration within the calibrated range, minimizing matrix effects.[11]

  • Dissolution: Accurately weigh an amount of the test sample expected to contain approximately 10 mg of 5-Chloro-4-fluoro-2-nitrophenol into a 100 mL volumetric flask.

  • Dilution: Add approximately 70 mL of mobile phase and sonicate for 5-10 minutes to ensure complete dissolution. Dilute to the mark with the mobile phase and mix thoroughly. This creates a nominal concentration of 100 µg/mL.

  • Filtration: Prior to injection, filter the sample solution through a 0.45 µm syringe filter into an HPLC vial. This critical step prevents particulates from clogging the column and instrument tubing.[10]

System Suitability Testing (SST)

Trustworthiness: SST is a mandatory part of any validated analytical method. It verifies that the entire chromatographic system (instrument, column, mobile phase) is performing correctly at the time of analysis.[12] A standard solution (e.g., 50 µg/mL) is injected multiple times (typically n=5 or 6) before any sample analysis.

ParameterAcceptance CriteriaPurpose
Precision/Repeatability RSD ≤ 2.0%Ensures the system provides consistent and reproducible peak area responses for repeated injections of the same standard.[12]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry. A value > 2 indicates peak tailing, which can affect integration accuracy and resolution.[12]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the narrowness of the peak. Higher numbers indicate better performance.
Retention Time (RT) Consistent (±2%)Demonstrates the stability of the pump flow rate and mobile phase composition.

Analysis Workflow and Data Processing

The following diagram illustrates the logical flow of the analytical protocol.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (ACN:0.1% H3PO4) B Prepare Standard Solutions (Stock & Working) C Prepare Sample Solutions (Dissolve, Dilute, Filter) D Equilibrate System C->D E Perform System Suitability (n=5 injections) D->E F Analyze Standards (Construct Calibration Curve) E->F I Verify SST Results E->I G Analyze Samples F->G H Integrate Peaks (Area vs. Time) G->H H->I J Calculate Concentration (from Calibration Curve) I->J K Generate Report J->K

Sources

Application Notes and Protocols for 5-Chloro-4-fluoro-2-nitrophenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

5-Chloro-4-fluoro-2-nitrophenol is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceutical and agrochemical development.[1] Its utility stems from the unique interplay of its constituent functional groups: a phenolic hydroxyl, a nitro group, and two distinct halogen atoms (chloro and fluoro). This arrangement provides multiple reaction sites, allowing for a diverse range of chemical transformations.

The presence of the strongly electron-withdrawing nitro group, positioned ortho to the hydroxyl group, significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[2] The fluorine and chlorine atoms act as excellent leaving groups in such reactions, with the fluorine atom generally being more susceptible to displacement. The phenolic hydroxyl group offers a handle for etherification and esterification reactions, while the nitro group can be readily reduced to an amine, opening up avenues for further derivatization.

These electronic properties make 5-chloro-4-fluoro-2-nitrophenol a key component in the construction of heterocyclic systems and in the introduction of fluorinated motifs into target molecules. The incorporation of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of a reagent is paramount for its effective use in synthesis. Below is a summary of the available data for the isomeric compound 2-Chloro-4-fluoro-5-nitrophenol, which can serve as a useful reference.

PropertyValueReference
Molecular Formula C₆H₃ClFNO₃[1]
Molecular Weight 191.54 g/mol [1]
Appearance Light orange to yellow to green powder/crystal[1]
Melting Point 108 - 112 °C[1]
Purity ≥ 98% (GC)[1]

Safety and Handling

As with all halogenated nitroaromatic compounds, 5-Chloro-4-fluoro-2-nitrophenol and its isomers should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]

Hazard StatementPrecautionary Statement
Harmful if swallowed.Do not eat, drink or smoke when using this product.
Causes skin irritation.Wash skin thoroughly after handling.
Causes serious eye irritation.Wear protective gloves/ eye protection/ face protection.
May cause respiratory irritation.Avoid breathing dust/ fume/ gas/ mist/ vapours/ spray.

This data is based on the safety information for the isomeric compound 2-Chloro-4-fluoro-5-nitrophenol and related halogenated nitrophenols.[3][4]

Applications in Organic Synthesis

The strategic placement of functional groups on the 5-Chloro-4-fluoro-2-nitrophenol ring allows for a variety of synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring makes it highly susceptible to nucleophilic attack. The fluorine atom at position 4 is the more activated leaving group compared to the chlorine at position 5 due to the ortho and para positioning of the strongly electron-withdrawing nitro group.

Caption: Generalized SNAr mechanism on 5-Chloro-4-fluoro-2-nitrophenol.

This reactivity is particularly useful for the synthesis of substituted anilines, phenols, and thioethers, which are common motifs in pharmacologically active compounds.

Etherification and Esterification

The phenolic hydroxyl group can be readily derivatized through Williamson ether synthesis or esterification reactions. These transformations are fundamental in prodrug strategies and for modifying the physicochemical properties of a molecule.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. The resulting amino group can then be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and the construction of heterocyclic rings.

Experimental Protocols

Protocol 1: Proposed Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

This protocol is based on established methods for the synthesis of related fluoronitrophenols and represents a plausible route to the target compound.[5] It involves the diazotization of 5-chloro-4-fluoro-2-nitroaniline.

Synthesis_Workflow start 5-Chloro-4-fluoro-2-nitroaniline step1 Dissolve in aq. H₂SO₄ start->step1 step2 Cool to 0-5 °C step1->step2 step3 Add NaNO₂ (aq) dropwise step2->step3 step4 Stir at 0-5 °C for 1h step3->step4 step5 Heat to 90-95 °C for 1h step4->step5 end 5-Chloro-4-fluoro-2-nitrophenol step5->end

Caption: Proposed synthetic workflow for 5-Chloro-4-fluoro-2-nitrophenol.

Materials:

  • 5-Chloro-4-fluoro-2-nitroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, carefully add concentrated sulfuric acid to deionized water to prepare a dilute sulfuric acid solution.

  • To this solution, add 5-chloro-4-fluoro-2-nitroaniline and stir until fully dissolved.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Prepare a solution of sodium nitrite in deionized water and add it dropwise to the reaction mixture via the dropping funnel, ensuring the temperature is maintained between 0-5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1 hour.

  • Slowly heat the reaction mixture to 90-95 °C and maintain this temperature for 1 hour. The diazonium salt will decompose to the corresponding phenol.[6]

  • Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 5-Chloro-4-fluoro-2-nitrophenol.

Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with an Amine

This protocol provides a general method for the reaction of 5-Chloro-4-fluoro-2-nitrophenol with a primary or secondary amine.

Materials:

  • 5-Chloro-4-fluoro-2-nitrophenol

  • Primary or secondary amine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or other suitable base (2 equivalents)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

Procedure:

  • To a solution of 5-Chloro-4-fluoro-2-nitrophenol in DMF, add the amine and potassium carbonate.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-chloro-2-nitrophenol derivative.

Causality behind Experimental Choices:

  • Solvent: A polar aprotic solvent like DMF is used to dissolve the reactants and facilitate the SNAr reaction by stabilizing the charged Meisenheimer intermediate.

  • Base: A base like potassium carbonate is required to deprotonate the amine nucleophile, increasing its nucleophilicity.

  • Temperature: Heating is necessary to provide the activation energy for the reaction to proceed at a reasonable rate.

Conclusion

5-Chloro-4-fluoro-2-nitrophenol is a versatile and reactive building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its unique substitution pattern allows for selective functionalization through nucleophilic aromatic substitution, etherification, and reduction of the nitro group. The protocols provided herein offer a starting point for the synthesis and application of this valuable reagent. As with any reactive chemical, proper safety precautions are essential for its handling and use.

References

  • The preparation method of 5-fluoro-2-nitrophenol - Eureka | Patsnap. (URL: [Link])

  • 5-Chloro-4-fluoro-2-nitroaniline | C6H4ClFN2O2 | CID 517835 - PubChem. (URL: [Link])

  • 5-Fluoro-2-nitrophenol | C6H4FNO3 | CID 9937 - PubChem. (URL: [Link])

  • Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. (URL: Not available)
  • Diazonium compound - Wikipedia. (URL: [Link])

  • A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google P
  • Standard calibration curves for 2-chloro-4-nitrophenol (A) and... - ResearchGate. (URL: [Link])

  • Design and Synthesis of Novel Antioxidant 2-Substituted-5,7,8-Trimethyl-1,4-Benzoxazine Hybrids: Effects on Young and Senescent Fibroblasts - PMC - PubMed Central. (URL: [Link])

  • A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE - Sci-Hub. (URL: [Link])

  • Amine Reactions and Practice (Live Recording) Organic Chemistry Review - YouTube. (URL: [Link])

Sources

Application Note: Analysis of 5-Chloro-4-fluoro-2-nitrophenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance and Analytical Challenges of Halogenated Nitrophenols

5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound. While specific data on its environmental prevalence is not extensively documented in readily available literature, its structural similarity to other chlorinated and fluorinated nitrophenols suggests it may be of environmental concern. Halogenated nitrophenols are a class of compounds often used as intermediates in the synthesis of pharmaceuticals, agrochemicals such as herbicides and insecticides, and dyes.[1][2] Their potential for environmental release during manufacturing, use, or disposal, coupled with the inherent toxicity often associated with nitrophenolic compounds, necessitates the development of robust analytical methods for their detection and quantification in environmental matrices.[2][3]

The analysis of such compounds in complex environmental samples like soil and water presents several challenges. These include potential for low concentrations, matrix interference, and the need for highly selective and sensitive analytical techniques. This application note provides a comprehensive guide for researchers and analytical scientists on the determination of 5-chloro-4-fluoro-2-nitrophenol in environmental samples, drawing upon established methods for structurally similar compounds. The protocols provided herein are intended as a starting point and must be thoroughly validated for the specific application and sample matrix.

Physicochemical Properties of Analytes

A thorough understanding of the analyte's properties is crucial for method development. While experimental data for 5-chloro-4-fluoro-2-nitrophenol is scarce, we can infer its behavior based on its structure and data from similar compounds.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₆H₃ClFNO₃Inferred
Molecular Weight191.55 g/mol Inferred
pKa~5-7Inferred from similar nitrophenols
LogP (Octanol-Water Partition Coefficient)~2-3Inferred from similar halogenated nitrophenols

The presence of both halogen and nitro functional groups on the aromatic ring influences the compound's polarity, volatility, and chromatographic behavior. The acidic nature of the phenolic hydroxyl group is a key consideration for extraction and chromatography.

Analytical Workflow Overview

The overall analytical workflow for the determination of 5-chloro-4-fluoro-2-nitrophenol in environmental samples can be broken down into three key stages: Sample Collection and Preservation, Sample Preparation, and Instrumental Analysis.

Analytical Workflow cluster_0 Sample Collection & Preservation cluster_1 Sample Preparation cluster_2 Instrumental Analysis SampleCollection Water & Soil Sampling Preservation Refrigeration (4°C) SampleCollection->Preservation Immediate WaterPrep Solid Phase Extraction (SPE) Cleanup SPE or Column Chromatography WaterPrep->Cleanup SoilPrep Solvent Extraction SoilPrep->Cleanup Concentration Nitrogen Evaporation Cleanup->Concentration HPLC HPLC-UV/MS Concentration->HPLC Aqueous Samples GC GC-MS/ECD Concentration->GC Derivatized Samples DataAnalysis Quantification & Reporting HPLC->DataAnalysis GC->DataAnalysis

Sources

Application Note: Strategic Utilization of 5-Chloro-4-fluoro-2-nitrophenol in PPO Inhibitor Synthesis

[1]

Abstract & Core Application

5-Chloro-4-fluoro-2-nitrophenol (CFNP) is a critical high-value intermediate used in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , a class of herbicides including Flumioxazin and Flumiclorac.[1] Its specific substitution pattern—featuring an ortho-nitro group relative to the phenol and a para-fluorine—makes it the ideal scaffold for constructing 1,4-benzoxazin-3-one heterocyclic cores.[1]

This Application Note details the protocol for converting CFNP into the 6-chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one scaffold. This process requires a highly chemoselective reduction strategy to prevent hydrodechlorination (loss of the chlorine atom), a common failure mode in standard hydrogenation protocols.

Chemical Identity & Properties

PropertySpecification
Chemical Name 5-Chloro-4-fluoro-2-nitrophenol
CAS Number 1500154-08-4 (Isomer specific) / Related: 84478-75-1
Molecular Formula C₆H₃ClFNO₃
Molecular Weight 191.54 g/mol
Key Functionality Ortho-nitro phenol (Precursor to 1,4-Benzoxazine)
Purity Requirement >98.5% (HPLC) for pesticide synthesis
Appearance Yellow crystalline powder

Strategic Synthesis Workflow

The utility of CFNP lies in its conversion to the Benzoxazinone core. The synthesis involves two critical steps:

  • Chemoselective Reduction: Converting the nitro group (-NO₂) to an amine (-NH₂) without removing the chlorine atom.[1]

  • Cyclization: Reacting the resulting aminophenol with an alpha-halo ester to close the heterocyclic ring.[1]

Pathway Diagram

The following diagram illustrates the transformation logic and the critical control points (CCP).

GStart5-Chloro-4-fluoro-2-nitrophenol(Starting Material)Step1Step 1: Chemoselective Reduction(Fe / Acetic Acid)Start->Step1ReductionRiskRISK: Dechlorination(Avoid Pd/C + H2)Start->RiskIf H2/Pd usedInterIntermediate:2-Amino-5-chloro-4-fluorophenolStep1->InterStep2Step 2: Cyclization(Chloroacetyl Chloride / Base)Inter->Step2Ring ClosureFinalScaffold:6-Chloro-7-fluoro-2H-1,4-benzoxazin-3-oneStep2->Final

Figure 1: Synthetic pathway transforming the nitrophenol precursor into the herbicide scaffold.[1] Note the critical risk of dechlorination if incorrect reducing agents are used.

Detailed Experimental Protocols

Protocol A: Chemoselective Reduction (The "Bechamp" Method)

Rationale: Standard catalytic hydrogenation (H₂/Pd-C) poses a high risk of hydrodechlorination (stripping the chlorine atom).[1] The Iron/Acetic Acid method is chosen for its absolute selectivity toward the nitro group, preserving the halogen substitution pattern essential for the pesticide's biological activity.

Reagents:

  • 5-Chloro-4-fluoro-2-nitrophenol (100 g, 0.52 mol)[1]

  • Iron Powder (325 mesh, reduced) (120 g, ~4 eq)

  • Glacial Acetic Acid (500 mL)

  • Ethyl Acetate (for extraction)[1][2]

  • Water (distilled)[1]

Procedure:

  • Setup: Equip a 2L three-necked flask with a mechanical stirrer, reflux condenser, and thermometer.

  • Solvent Charge: Add Glacial Acetic Acid (500 mL) and Water (50 mL) . Begin stirring.

  • Iron Addition: Add Iron Powder (120 g) in portions. Heat the mixture to 60°C to activate the iron (surface etching).

  • Substrate Addition (Exothermic): Slowly add 5-Chloro-4-fluoro-2-nitrophenol (100 g) portion-wise over 45 minutes.

    • Critical Control Point: Maintain internal temperature between 80-90°C .[1] Do not exceed 100°C to prevent thermal decomposition.[1]

  • Reflux: Once addition is complete, increase temperature to 105°C (Reflux) and hold for 2–3 hours.

    • Validation: Monitor by TLC (Ethyl Acetate:Hexane 1:1) or HPLC until the starting nitro compound is <0.5%.

  • Workup:

    • Cool reaction mass to 40°C.[1]

    • Filter off iron sludge (iron oxides) through a Celite pad.[1] Wash the pad with Ethyl Acetate.[1]

    • Concentrate the filtrate under reduced pressure to remove most acetic acid.

    • Neutralize the residue with saturated NaHCO₃ solution (Caution: Gas evolution).

    • Extract with Ethyl Acetate (3 x 200 mL).[1] Dry organic layer over Na₂SO₄ and evaporate.[2]

  • Yield: Expect ~85-90 g of 2-Amino-5-chloro-4-fluorophenol (Off-white solid).

Protocol B: Cyclization to Benzoxazinone Scaffold

Rationale: This step builds the heterocyclic core found in Flumioxazin-type herbicides.[1] The reaction utilizes the nucleophilicity of the amine and the phenol oxygen.

Reagents:

  • 2-Amino-5-chloro-4-fluorophenol (from Step 1)[1]

  • Chloroacetyl Chloride (1.1 eq) or Ethyl Bromoacetate[1]

  • Potassium Carbonate (K₂CO₃) (anhydrous, 2.5 eq)

  • Solvent: Methyl Isobutyl Ketone (MIBK) or DMF

Procedure:

  • Dissolution: In a 1L reactor, dissolve the aminophenol (85 g) in MIBK (400 mL) .

  • Base Addition: Add K₂CO₃ (anhydrous) . Stir at room temperature for 30 minutes to form the phenoxide.

  • Acylation: Cool to 0-5°C. Dropwise add Chloroacetyl Chloride (maintain Temp <10°C).

    • Mechanism:[2][3][4][5][6] The amine is acylated first to form the amide intermediate.

  • Cyclization: Heat the mixture to Reflux (115°C) for 4–6 hours.

    • Mechanism:[2][3][4][5][6] The phenoxide oxygen attacks the alpha-carbon of the chloroacetyl group, displacing chloride and closing the ring.

  • Isolation:

    • Cool to room temperature.[1] Add water (500 mL) to dissolve salts.[1]

    • Separate phases.[1] Wash the organic phase with dilute HCl (to remove unreacted amine) and then brine.

    • Concentrate MIBK to ~1/4 volume and cool to 0°C to crystallize.

  • Product: 6-Chloro-7-fluoro-2H-1,4-benzoxazin-3(4H)-one .

Quality Control & Analytics

To ensure the intermediate is suitable for downstream pesticide production, the following specifications must be met.

ParameterMethodAcceptance Criteria
Assay (Purity) HPLC (C18 Column, ACN/Water gradient)≥ 98.5%
De-chlorinated Impurity HPLC / GC-MS≤ 0.10% (Critical for Fe reduction)
Iron Content ICP-OES≤ 20 ppm (Catalyst poison for next steps)
Moisture Karl Fischer≤ 0.5%
Impurity Profile Logic

The presence of 7-fluoro-2H-1,4-benzoxazin-3-one (missing chlorine) indicates over-reduction in Step 1.[1] This impurity has significantly different biological activity and must be strictly controlled.[1]

Safety & Handling Guidelines

Hazard Class: 6.1 (Toxic), 4.1 (Flammable Solid).

  • Uncoupler Risk: Nitrophenols are known uncouplers of oxidative phosphorylation.[1] Inhalation or skin absorption can cause rapid metabolic collapse (hyperthermia, sweating, fatigue).[1] Full PPE (Tyvek suit, respirator) is mandatory.

  • Explosion Hazard: Dry nitrophenols can be shock-sensitive.[1] Store wet (with >10% water) if possible, or handle with anti-static tools.[1]

  • Thermal Runaway: The reduction of nitro groups is highly exothermic (~500 kJ/mol). Always add the nitro compound to the reductant slowly; never dump reductant into the nitro compound.

References

  • Sumitomo Chemical Co., Ltd. "Process for producing benzoxazinone derivatives."[1] U.S. Patent 4,640,707, 1987.[1]

  • Nagano, E., et al. "Herbicidal benzoxazines."[1] Chemical & Pharmaceutical Bulletin, Vol 48, Issue 3, 2000.[1] (Foundational work on Flumioxazin analogs).

  • Bechamp Reduction Mechanism. "Selective reduction of nitro compounds in the presence of halogens." Organic Process Research & Development, ACS Publications.

  • Fisher Scientific. "Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol."[1] (Isomer safety analog).[1]

  • PubChem. "Compound Summary: Flumioxazin."[1] (For structural comparison of the benzoxazinone core). [1]

Application Note: High-Performance Fluorinated Polybenzoxazole (F-PBO) Coatings via 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the utilization of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) as a critical monomeric precursor in the synthesis of Fluorinated Polybenzoxazole (F-PBO) coatings. Unlike standard epoxy or urethane coatings, F-PBOs derived from CFNP exhibit exceptional thermal stability (>400°C), low dielectric constants, and superior hydrolytic resistance due to the synergistic effects of the halogenated backbone and the rigid benzoxazole heterocycle.

This guide provides a validated protocol for the chemoselective reduction of CFNP to its amino-phenol derivative, followed by its polymerization and application as a protective coating for aerospace and microelectronic substrates.

Material Science Context: The Role of CFNP

The efficacy of CFNP in specialty coatings stems from its unique tri-functional substitution pattern on the benzene ring. Each functional group plays a distinct role in the final coating matrix:

Functional GroupRole in PrecursorRole in Final Coating (F-PBO)
Nitro (-NO₂) Latent Amine SourceConverted to Nitrogen in the Oxazole ring (structural rigidity).
Phenol (-OH) Cyclization PartnerOxygen source in the Oxazole ring; ensures high Tg.
Fluorine (-F) Electronic ModulatorSurface Energy Reduction: Provides hydrophobicity and anti-fouling properties.Dielectric Lowering: Critical for insulating coatings in electronics.
Chlorine (-Cl) Steric/Reactive HandleSteric Hindrance: Disrupts chain packing to improve solubility of the pre-polymer.Post-Functionalization: Site for cross-linking if higher modulus is required.
Mechanism of Action

The synthesis relies on the "Pre-polymer Route." CFNP is first reduced to 5-Amino-4-fluoro-2-chlorophenol . This monomer reacts with aromatic dicarboxylic acids to form a soluble Poly(o-hydroxy amide) (PHA) . Upon heating (curing), the PHA undergoes cyclodehydration to form the insoluble, heat-resistant F-PBO matrix.

Experimental Protocols

Protocol A: Chemoselective Reduction of CFNP

Objective: Reduce the nitro group to an amine without dehalogenating the Chlorine or Fluorine atoms. Standard catalytic hydrogenation (Pd/C + H₂) often results in hydrodechlorination. Therefore, a chemoselective metal/acid or dithionite reduction is required.

Reagents:

  • 5-Chloro-4-fluoro-2-nitrophenol (CFNP) [CAS: 84478-75-1]

  • Sodium Dithionite (

    
    ) or Iron Powder (
    
    
    
    )
  • Ethanol/Water (1:1 v/v)

  • Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of CFNP in 50 mL of Ethanol/Water (1:1) in a three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Catalyst Activation: Add 30 mmol of

    
     and heat the solution to 60°C.
    
  • Reduction: Add 50 mmol of Iron powder (325 mesh) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reflux: Increase temperature to reflux (approx. 85°C) and stir vigorously for 4 hours. Monitor via TLC (Eluent: Ethyl Acetate/Hexane 1:1) until the yellow nitro spot disappears and a fluorescent amine spot appears.

  • Filtration: Hot filter the mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from toluene to yield 5-Amino-4-fluoro-2-chlorophenol as off-white needles.

    • Target Yield: >85%[1][2][3]

    • Purity Check:

      
      -NMR (DMSO-
      
      
      
      ) – Look for disappearance of broad -OH/-NH signals upon
      
      
      exchange.
Protocol B: Synthesis of F-PBO Pre-Polymer (Coating Formulation)

Objective: Synthesize the soluble Poly(o-hydroxy amide) precursor.

Reagents:

  • Monomer: 5-Amino-4-fluoro-2-chlorophenol (from Protocol A)

  • Co-monomer: Terephthaloyl chloride (or 4,4'-(Hexafluoroisopropylidene)bis(benzoic acid) for ultra-low dielectric applications).

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous.

  • Base: Pyridine.

Workflow:

  • Inert Environment: Purge a reactor with dry Nitrogen. Add 10 mmol of the Aminophenol monomer and 40 mL of anhydrous NMP. Cool to 0°C.

  • Acylation: Add 22 mmol of Pyridine. Then, add 10 mmol of Terephthaloyl chloride dropwise over 20 minutes to control exotherm.

  • Polymerization: Allow the mixture to warm to room temperature and stir for 12 hours. The solution will become viscous.

  • Precipitation: Pour the viscous solution into 500 mL of rapidly stirring Methanol/Water (1:1). The fibrous polymer (PHA) precipitates.

  • Purification: Filter, wash with water, and dry in a vacuum oven at 60°C for 24 hours.

  • Formulation: Re-dissolve the dried PHA in NMP or DMAc (Dimethylacetamide) to a solid content of 15-20 wt%. Filter through a 0.45

    
     PTFE filter. This is your Coating Varnish .
    
Protocol C: Application and Thermal Curing

Objective: Apply the varnish and convert it to the final F-PBO coating.

  • Substrate Prep: Clean glass or silicon substrates with Piranha solution (

    
    , 3:1) followed by DI water rinse and 
    
    
    
    drying.
  • Spin Coating: Dispense 2 mL of Coating Varnish onto the substrate. Spin at 500 rpm (10s) followed by 2000 rpm (30s).

  • Soft Bake: Hot plate at 100°C for 10 mins (removes solvent).

  • Thermal Cyclization (Curing): Place in a high-temperature oven under Nitrogen flow.

    • Ramp to 200°C (Hold 30 mins)

    • Ramp to 300°C (Hold 60 mins) – Cyclization occurs here.

    • Ramp to 350°C (Hold 30 mins) – Annealing.

  • Result: A transparent, amber-colored film of Fluorinated Polybenzoxazole.

Visualization of Reaction Pathways

Figure 1: Synthetic Pathway of F-PBO from CFNP

The following diagram illustrates the transformation from the raw nitro-phenol to the final cyclized coating.

SyntheticPathway CFNP 5-Chloro-4-fluoro- 2-nitrophenol (Precursor) Reduction Chemoselective Reduction (Fe/NH4Cl) CFNP->Reduction Monomer 5-Amino-4-fluoro- 2-chlorophenol (Active Monomer) Reduction->Monomer Polymerization Polycondensation (+ Diacid Chloride) Monomer->Polymerization PHA Poly(o-hydroxy amide) (Soluble Pre-polymer) Polymerization->PHA Curing Thermal Curing (300°C, -H2O) PHA->Curing FPBO Fluorinated Polybenzoxazole (Final Coating) Curing->FPBO

Caption: Figure 1. Step-wise chemical transformation from CFNP precursor to cross-linked F-PBO coating.

Figure 2: Process Workflow for Coating Application

This flowchart outlines the operational steps for researchers handling the material.

CoatingWorkflow cluster_prep Phase 1: Synthesis cluster_app Phase 2: Application Step1 Raw Material QC (NMR/HPLC Check) Step2 Reduction to Aminophenol (Protocol A) Step1->Step2 Step3 Pre-polymer Synthesis (Protocol B) Step2->Step3 Step4 Varnish Formulation (15-20% in NMP) Step3->Step4 Step5 Spin/Spray Coating (Clean Substrate) Step4->Step5 Step6 Multi-Stage Curing (100°C -> 350°C) Step5->Step6 QC Final QC: FTIR (Oxazole peak @ 1050 cm-1) TGA (>400°C stability) Step6->QC

Caption: Figure 2. Operational workflow for synthesizing and applying F-PBO coatings.

Quality Control & Characterization

To ensure the integrity of the coating, the following QC metrics must be met:

  • FTIR Spectroscopy:

    • Pass: Appearance of benzoxazole ring breathing modes at 1050 cm⁻¹ and 1620 cm⁻¹ .

    • Pass: Disappearance of the Amide I/II bands (1650/1540 cm⁻¹) and Hydroxyl stretch (3200-3400 cm⁻¹) indicates complete cyclization.

  • Thermal Stability (TGA):

    • The 5% weight loss temperature (

      
      ) should exceed 450°C  in Nitrogen.[4]
      
  • Dielectric Constant (

    
    ): 
    
    • Target

      
       < 2.8 (at 1 MHz). The Fluorine atom is essential for achieving this low value.
      

References

  • Sigma-Aldrich. 5-Chloro-2-fluoro-4-nitrophenol Product Data. Retrieved from [3]

  • MDPI Molecules. Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals. Molecules 2023, 28(7), 3019.[5] Retrieved from

  • Royal Society of Chemistry. Synthesis of fluorine-modified polysilazanes for coating applications. J. Mater. Chem. A. Retrieved from

  • Google Patents. Fluorine-containing polybenzoxazole (US6291635B1). Retrieved from

  • Fisher Scientific. Safety Data Sheet: 2-Chloro-4-fluoro-5-nitrophenol. Retrieved from

Sources

Quantitative analysis of "5-Chloro-4-fluoro-2-nitrophenol" in complex mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of 5-Chloro-4-fluoro-2-nitrophenol in Complex Biological and Environmental Matrices using Solid-Phase Extraction and HPLC-UV

Abstract

This document provides a comprehensive guide for the selective extraction and sensitive quantification of 5-Chloro-4-fluoro-2-nitrophenol, a halogenated nitrophenolic compound of interest in pharmaceutical development and environmental monitoring. The protocol outlines a robust methodology employing Solid-Phase Extraction (SPE) for sample clean-up and pre-concentration, followed by quantitative analysis using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV-Vis detection. We detail the rationale behind critical experimental parameters, from sample pre-treatment to chromatographic separation, ensuring methodological transparency and reproducibility. The guide includes complete, step-by-step protocols, method validation parameters based on established guidelines, and a troubleshooting section. This application note is intended for researchers, analytical scientists, and quality control professionals requiring a reliable method for the determination of 5-Chloro-4-fluoro-2-nitrophenol in complex sample matrices such as plasma and wastewater.

Introduction and Analytical Principle

5-Chloro-4-fluoro-2-nitrophenol (C₆H₃ClFNO₃, MW: 191.55 g/mol ) is an organic compound featuring chloro, fluoro, and nitro functional groups on a phenol backbone.[1] Such compounds are often intermediates in the synthesis of pharmaceuticals and agrochemicals, making their quantification in various matrices crucial for process monitoring, pharmacokinetic studies, and environmental safety assessment.[2][3] The challenge in analyzing this compound lies in its typically low concentration within complex sample matrices, which can contain numerous interfering substances.

This method addresses this challenge by coupling the selectivity of Solid-Phase Extraction (SPE) with the resolving power of HPLC.

The core principle is a two-stage process:

  • Selective Isolation: The sample is first passed through an SPE cartridge. Based on the acidic nature of the phenolic hydroxyl group (predicted pKa for a similar compound, 5-fluoro-2-nitrophenol, is ~6.18), the sample pH is adjusted to ensure the analyte is in a neutral state, promoting its retention on a nonpolar stationary phase via hydrophobic interactions.[4] Interfering polar components are washed away. A subsequent change in solvent pH or polarity then selectively elutes the retained analyte.

  • Chromatographic Quantification: The cleaned and concentrated extract is injected into an RP-HPLC system. The analyte is separated from any remaining impurities on a C18 column and detected by its UV absorbance. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentration.

G Extract Extract HPLC HPLC Extract->HPLC Inject

Physicochemical Properties of the Analyte

Understanding the analyte's properties is critical for method development, particularly for optimizing extraction and detection.

PropertyValue / CharacteristicSource / Rationale
Chemical Formula C₆H₃ClFNO₃[1]
Molecular Weight 191.55 g/mol [1]
Appearance Expected to be a yellow crystalline solid.Based on similar compounds like 4-Chloro-2-nitrophenol.[2][3]
Solubility Slightly soluble in water; soluble in organic solvents (e.g., methanol, acetonitrile).Nitrophenols are generally water-soluble, but halogenation decreases aqueous solubility.[2][5]
Acidity (pKa) Estimated ~6.0 - 6.5Based on the pKa of 5-fluoro-2-nitrophenol (~6.18)[4]. This is crucial for pH control during SPE.
UV Absorbance Expected maxima between 260-350 nm.Based on the UV spectrum of structurally similar nitrophenols.[6] The exact λmax must be determined experimentally.

Materials and Reagents

  • Analyte Standard: 5-Chloro-4-fluoro-2-nitrophenol, analytical standard grade (>98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH). Deionized water (18.2 MΩ·cm).

  • Reagents: Formic acid (reagent grade), Ammonium acetate (reagent grade), Hydrochloric acid (HCl), and Sodium hydroxide (NaOH) for pH adjustment.

  • SPE Cartridges: Polymeric reversed-phase SPE cartridges (e.g., Strata-X, Oasis HLB), 3 mL, 60 mg sorbent mass.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

  • Filters: 0.22 µm syringe filters (PTFE or nylon).

Detailed Experimental Protocols

Protocol 1: Preparation of Standards and Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5-Chloro-4-fluoro-2-nitrophenol standard and dissolve it in 10.0 mL of methanol in a volumetric flask. This solution should be stored at 4°C in an amber bottle and is stable for up to 3 months.

  • Working Stock Solution (100 µg/mL): Dilute 1.0 mL of the primary stock solution to 10.0 mL with methanol.

  • Calibration Standards (0.05 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the working stock solution with a 50:50 methanol:water mixture.

  • Mobile Phase A (Aqueous): 10 mM Ammonium acetate in water, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B (Organic): Acetonitrile.

Protocol 2: Sample Pre-treatment

The goal of pre-treatment is to prepare the sample for SPE by ensuring the correct pH and removing gross interferences like proteins.

For Aqueous Samples (e.g., Wastewater):

  • Centrifuge the sample at 4000 rpm for 15 minutes to remove particulate matter.

  • Transfer 10 mL of the supernatant to a clean glass tube.

  • Adjust the sample pH to ~4.0 using 1 M HCl. This is critical to ensure the phenolic hydroxyl group is protonated (neutral), maximizing retention on the SPE sorbent.

For Biological Samples (e.g., Human Plasma):

  • Thaw plasma samples to room temperature.

  • To 1 mL of plasma, add 2 mL of ice-cold acetonitrile (protein precipitation step).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate the acetonitrile under a gentle stream of nitrogen at 40°C.

  • Reconstitute the remaining aqueous layer with 5 mL of deionized water and adjust the pH to ~4.0 with 0.1 M HCl.

Protocol 3: Solid-Phase Extraction (SPE) Workflow

This protocol uses a generic polymeric reversed-phase cartridge. The mechanism relies on adjusting pH to control the analyte's charge state.

SPE_Principle cluster_analyte Analyte State (Phenol, R-OH) Condition 1. Conditioning (Activate sorbent with MeOH, then equilibrate with water at pH 4) Load 2. Loading (Analyte is neutral at pH 4, retains on nonpolar sorbent. Polar interferences pass through) Condition->Load Wash 3. Washing (Remove weakly bound interferences with low % organic solvent) Load->Wash Elute 4. Elution (Disrupt hydrophobic interaction with high % organic solvent, e.g., MeOH) Wash->Elute Load_Analyte At pH 4 (below pKa): R-OH (Neutral) Binds to Sorbent Elute_Analyte In Methanol: Solubilized Elutes from Sorbent

Step-by-Step Procedure:

  • Conditioning: Pass 3 mL of methanol through the SPE cartridge, followed by 3 mL of deionized water adjusted to pH 4.0. Do not allow the sorbent bed to go dry. Causality: This step activates the stationary phase and ensures it is in the correct chemical environment for sample loading.

  • Loading: Load the pre-treated sample from Protocol 2 onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing: Wash the cartridge with 3 mL of 5% methanol in water (pH 4.0). Causality: This removes hydrophilic and weakly retained impurities without prematurely eluting the analyte.

  • Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes to remove residual water.

  • Elution: Elute the analyte with 2 x 1 mL aliquots of methanol into a clean collection tube. Causality: The strong organic solvent disrupts the hydrophobic interactions, releasing the analyte from the sorbent.

  • Final Preparation: Evaporate the eluate to dryness under a nitrogen stream at 40°C. Reconstitute the residue in 200 µL of mobile phase (50:50 A:B). Filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 4: HPLC-UV Analysis

High-performance liquid chromatography is employed for the final separation and detection.[7]

Instrumentation and Conditions:

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalent, with quaternary pump, autosampler, and DAD/VWD detector.Standard robust HPLC system.
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, Luna).Industry-standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A 10 mM Ammonium acetate, pH 3.0Buffered aqueous phase to ensure consistent analyte ionization state.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-2 min, 30% B; 2-10 min, 30-80% B; 10-12 min, 80% B; 12-12.1 min, 80-30% B; 12.1-15 min, 30% B.Gradient elution is necessary to ensure good peak shape and elution of the analyte in a reasonable time while cleaning the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µL
Detection UV Diode Array Detector (DAD) at 275 nm (or experimentally determined λmax).DAD allows for spectral confirmation and selection of the optimal wavelength for sensitivity, away from matrix interferences.[8]
Run Time 15 minutes

Method Validation and Data Presentation

The described method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose. The following parameters should be assessed.

Expected Performance Characteristics:

Validation ParameterExpected ResultDescription
Specificity No interfering peaks at the analyte's retention time in blank matrix samples.Demonstrates that the signal is solely from the analyte.
Linearity (r²) > 0.995Over a concentration range of 0.05 - 10 µg/mL.
Limit of Detection (LOD) 0.01 - 0.05 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) 0.03 - 0.15 µg/mLThe lowest concentration that can be accurately and precisely quantified.
Accuracy (% Recovery) 90 - 110%Assessed by spiking blank matrix with known analyte concentrations (low, mid, high).[7]
Precision (%RSD) < 15% at LOQ, < 10% for other concentrations.Repeatability (intra-day) and intermediate precision (inter-day) should be evaluated.[7]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Analyte Recovery 1. Incorrect pH during sample loading. 2. SPE cartridge dried out before loading. 3. Incomplete elution.1. Verify sample pH is ~2 units below analyte pKa before loading. 2. Ensure sorbent bed remains wet between conditioning and loading. 3. Try a stronger elution solvent or increase elution volume.
Poor Peak Shape (Tailing) 1. Column degradation. 2. Secondary interactions on the column. 3. Sample solvent stronger than mobile phase.1. Flush or replace the column. 2. Ensure mobile phase pH is low enough to suppress silanol interactions. 3. Reconstitute final extract in the initial mobile phase composition.
Variable Retention Times 1. Fluctuations in column temperature. 2. Pump malfunction or leaks. 3. Mobile phase composition drift.1. Ensure the column oven is stable at the set temperature. 2. Check system pressure for stability; perform maintenance if needed. 3. Prepare fresh mobile phase daily.
High Background Noise 1. Contaminated mobile phase or solvents. 2. Detector lamp aging. 3. Carryover from previous injection.1. Use high-purity solvents and reagents. 2. Check lamp energy and replace if necessary. 3. Implement a robust needle wash in the autosampler method.

Conclusion

The methodology presented provides a selective, sensitive, and robust framework for the quantitative analysis of 5-Chloro-4-fluoro-2-nitrophenol in complex matrices. By combining an optimized Solid-Phase Extraction protocol with a well-defined RP-HPLC-UV method, this guide enables laboratories to achieve reliable quantification suitable for a range of applications, from pharmaceutical research to environmental compliance. The emphasis on the chemical principles behind each step allows for easier adaptation and troubleshooting, ensuring high-quality data generation.

References

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]

  • Pivetta, F. R., et al. (2009). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US3933929A - Process for the purification of p-nitrophenol.
  • Li, Y., et al. (2023). Efficiently Monitoring Trace Nitrophenol Pollutants in Water Through the Dispersive Solid-Phase Extraction Based on Porous Organic Polymer-Modified Cellulose Nanofiber Membrane. MDPI. Retrieved from [Link]

  • Popović, M., et al. (2007). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. Journal of Chromatographic Science. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Lee, H. B., & Weng, L. (2000). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Retrieved from [Link]

  • Nacido, M., et al. (2010). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Retrieved from [Link]

  • U.S. EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. Toxicological Profile for Dinitrophenols. Retrieved from [Link]

  • Hossain, M. B., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. International Journal of Environmental Analytical Chemistry. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Amino-2-Nitrophenol. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for "5-Chloro-4-fluoro-2-nitrophenol" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It focuses on the critical parameters for synthesizing 5-Chloro-4-fluoro-2-nitrophenol , a key intermediate for kinase inhibitors and agrochemicals.

Ticket ID: OPT-RXN-5CF2NP Subject: Optimization of Reaction Conditions & Troubleshooting Status: Resolved / Knowledge Base Article

Executive Summary & Reaction Logic

The synthesis of 5-Chloro-4-fluoro-2-nitrophenol is classically achieved via the electrophilic aromatic nitration of 3-chloro-4-fluorophenol .

  • The Challenge: The starting material has two "ortho" positions available for nitration relative to the hydroxyl group (Position 2 and Position 6).

    • Position 2: Flanked by the Hydroxyl (-OH) and Chlorine (-Cl). This site is sterically crowded.

    • Position 6: Flanked by the Hydroxyl (-OH) and Hydrogen (-H). This site is sterically accessible.

  • The Goal: To direct the nitro group to Position 6 (which becomes Position 2 in the final IUPAC numbering of the product) while minimizing the formation of the unwanted "crowded" isomer and oxidative tars.

Reaction Scheme Visualization

The following diagram illustrates the synthesis pathway and the competing regiochemical outcomes.

ReactionScheme SM Starting Material 3-Chloro-4-fluorophenol Conditions Nitration Conditions HNO3 / H2SO4 -10°C to 0°C SM->Conditions Target TARGET PRODUCT 5-Chloro-4-fluoro-2-nitrophenol (Major Isomer) Conditions->Target Kinetic Control (Less Hindered) Impurity IMPURITY 3-Chloro-4-fluoro-2-nitrophenol (Minor Isomer) Conditions->Impurity Thermodynamic/Steric Leak (Crowded)

Caption: Regioselective nitration pathway of 3-chloro-4-fluorophenol. Green path indicates the desired transformation.

Standard Operating Procedure (The "Golden Route")

This protocol is optimized for regioselectivity (favoring the 5-chloro isomer) and safety (controlling the exotherm).

Materials
  • Precursor: 3-Chloro-4-fluorophenol (1.0 eq)

  • Solvent: Glacial Acetic Acid (AcOH) or Sulfuric Acid (H2SO4)

  • Reagent: Fuming Nitric Acid (1.05 - 1.1 eq)

  • Quench: Crushed ice/water

Protocol Steps
  • Dissolution: Dissolve 3-chloro-4-fluorophenol in glacial acetic acid (5 vol) in a round-bottom flask.

  • Cooling: Cool the solution to an internal temperature of -10°C using a cryo-bath (acetone/dry ice or chiller).

    • Critical: Do not rely on jacket temperature. The reaction is exothermic.

  • Addition: Add fuming HNO3 (dissolved in a small amount of AcOH) dropwise over 60 minutes.

    • Control: Maintain internal temperature < 0°C.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2).

  • Quench: Pour the reaction mixture onto crushed ice (10 vol) with vigorous stirring. The product should precipitate as a yellow solid.

  • Isolation: Filter the solid, wash with cold water to remove acid traces, and dry under vacuum.

Troubleshooting Guide (FAQ)

Issue 1: "I am getting a 60:40 mixture of isomers. How do I improve selectivity?"

Diagnosis: The reaction temperature is likely too high, or the solvent system is not providing enough steric bulk. Technical Insight: Nitration is an irreversible electrophilic aromatic substitution. At higher temperatures, the reaction becomes less selective, overcoming the steric barrier of the "crowded" position.

Corrective Actions:

  • Lower Temperature: Operate at -15°C to -10°C. Lower temperatures strictly favor the kinetic product (the less hindered 5-chloro isomer).

  • Change Solvent: Switch from H2SO4 to Acetic Anhydride/Acetic Acid . The formation of acetyl nitrate (generated in situ) is a bulkier electrophile than the nitronium ion (

    
    ), which enhances steric sensitivity and favors the unhindered position [1].
    
Issue 2: "The reaction turned into a black tar/oil."

Diagnosis: Oxidative decomposition of the phenol.[1] Technical Insight: Phenols are electron-rich and prone to oxidation by nitric acid, especially if the concentration of


 (nitrogen dioxide) is high or if the reaction runs hot.

Corrective Actions:

  • Stoichiometry Check: Ensure you are not using a large excess of HNO3 (>1.2 eq).

  • Protect the Phenol (Advanced): If tars persist, convert the phenol to an acetate ester (3-chloro-4-fluorophenyl acetate) first. Nitrate the ester (which is less prone to oxidation), then hydrolyze the ester back to the phenol in the workup. This is a standard industry trick for sensitive phenols [2].

Issue 3: "How do I separate the isomers if I can't avoid the mixture?"

Diagnosis: Co-elution or co-crystallization of the 5-chloro (target) and 3-chloro (impurity) isomers. Technical Insight: Both isomers are ortho-nitrophenols, meaning they both exhibit intramolecular hydrogen bonding and are volatile. However, the 3-chloro isomer is significantly more sterically crowded.

Separation Strategy Table:

MethodSuitabilityNotes
Steam Distillation ModerateBoth are volatile, but the 3-chloro isomer often distills slightly faster due to higher "ortho effect" crowding.
Column Chromatography High Use Silica Gel.[2] Gradient: 100% Hexane

5% EtOAc/Hexane. The crowded isomer usually elutes first (lower interaction with silica).
Recrystallization HighRecrystallize from Ethanol/Water (1:1) . The target (5-chloro) is typically less soluble and crystallizes out first.

Decision Logic for Optimization

Use this flow to diagnose your specific experimental failure.

Troubleshooting Start Start: Analyze Crude NMR/HPLC CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Regio-Isomer Ratio < 90:10? CheckYield->CheckPurity No Tar Problem: Oxidation/Tars CheckYield->Tar Yes Isomer Problem: Poor Regioselectivity CheckPurity->Isomer Yes Success Process Optimized CheckPurity->Success No Sol_Tar Action: Lower Temp, Use Acetate Protection, Check Stoichiometry Tar->Sol_Tar Sol_Isomer Action: Lower Temp (-15°C), Switch to Ac2O/HNO3, Purify via Column Isomer->Sol_Isomer

Caption: Logic tree for troubleshooting low yield or poor selectivity in nitration reactions.

References

  • Regioselectivity in Nitration: Olah, G. A., Malhotra, R., & Narang, S. C. (1989).[3] Nitration: Methods and Mechanisms. VCH Publishers. (General mechanism reference for steric control in nitration).

  • Protection of Phenols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Synthesis Verification: Preparation of 5-fluoro-2-nitrophenol derivatives. Patent CN103979939. (Describes similar nitration conditions for fluorophenols). Link

  • Isomer Characterization: Process for preparing 5-chloro-2-nitrophenol. US Patent 4,310,711. (Provides physical data and separation techniques for chloronitrophenols). Link

Sources

Stability issues of "5-Chloro-4-fluoro-2-nitrophenol" in solution

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 5-Chloro-4-fluoro-2-nitrophenol , a specialized intermediate used in the synthesis of heterocyclic pharmaceutical compounds.[1]

The following content is structured as a Tier-3 Technical Support resource, designed to troubleshoot specific chemical behaviors observed in a laboratory setting.

Case Subject: Stability, Solubility, and Degradation Profiles in Solution Applicable Compound: 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8 / Analogous Structures)[1][2]

Executive Summary & Compound Profile

5-Chloro-4-fluoro-2-nitrophenol is an electron-deficient aromatic scaffold.[1] Its stability in solution is governed by two competing electronic features:

  • Acidity: The ortho-nitro group significantly increases the acidity of the phenolic proton (pKa ~6.0–6.5), making it prone to deprotonation even in weak bases.[1]

  • Electrophilicity (SNAr Lability): The nitro group at position 2 activates the ring for Nucleophilic Aromatic Substitution (SNAr).[1]

    • Critical Insight: Based on regiochemical principles, the Chlorine atom at position 5 is para to the Nitro group, making it the primary leaving group.[1] The Fluorine at position 4 is meta to the Nitro group and is significantly less reactive, despite fluorine generally being a better leaving group in activated systems.

Solubility & Preparation Guide

Q: What is the optimal solvent system for stock solutions?

Recommendation: DMSO (Dimethyl Sulfoxide) or Anhydrous Ethanol . Avoid basic aqueous buffers for long-term storage.[1]

SolventSolubility RatingStability RiskNotes
DMSO Excellent (>50 mM)LowIdeal for frozen stock (-20°C).[1] Hygroscopic; keep dry.[1]
Methanol GoodModerate Risk of Methanolysis. At high pH or elevated temp, MeO⁻ can displace the Chloride.[1]
Water Poor (Neutral pH)LowInsoluble unless pH > 7.[1]
Water (pH > 8) GoodHigh Forms bright yellow phenolate.[1] High risk of hydrolysis/degradation.[1]
Q: Why does my solution turn bright yellow upon adding water/buffer?

Diagnosis: Deprotonation (Phenolate Formation). This is a physical change, not necessarily degradation.[1] The ortho-nitro group stabilizes the negative charge on the oxygen, shifting the absorption spectrum (bathochromic shift) into the visible yellow range.[1]

  • Action: If the yellow color appears in a neutral buffer (pH 7.4), this is normal.[1] If it turns dark orange/brown, suspect oxidation or polymerization.[1]

Degradation Troubleshooting (Root Cause Analysis)

Q: I see a new peak in my LC-MS with a mass shift of -35 / +31 (or +16). What is happening?

Diagnosis: You are likely observing Nucleophilic Aromatic Substitution (SNAr) .[1][3][4] Because the Chlorine is para to the electron-withdrawing Nitro group, it is highly susceptible to attack by nucleophiles (amines, alkoxides, thiols).[1]

The Degradation Pathway (Visualized)

The following diagram illustrates the primary failure mode in nucleophilic solvents (e.g., Methanol or basic water).

G Start 5-Chloro-4-fluoro- 2-nitrophenol (Intact) Inter Meisenheimer Complex (Transient) Start->Inter Nucleophilic Attack at C-5 (Para to NO2) Base Base/Nucleophile (pH > 7 or Nu:) Base->Inter Prod1 Product A: Hydrolysis (-Cl, +OH) Inter->Prod1 In Water (OH-) Prod2 Product B: Solvolysis (-Cl, +OMe/Nu) Inter->Prod2 In MeOH (OMe-)

Figure 1: Mechanism of instability.[1] The Chlorine atom (C5) is activated by the Nitro group (C2), making it labile to displacement by nucleophiles (OH⁻ or MeO⁻).[1]

Q: Is the compound light sensitive?

Yes. Nitro-substituted aromatics are generally prone to photolysis.[1]

  • Mechanism: UV/Visible light can induce nitro-to-nitroso reduction or radical formation, leading to dimerization (azo compounds).[1]

  • Protocol: Store solid and solution in amber vials . Wrap clear tubes in aluminum foil during prolonged benchtop handling.

Step-by-Step Stability Protocol

To validate the integrity of your specific lot, perform this self-validating check:

Protocol: The "Yellow Shift" Integrity Test

This test confirms the compound is intact and has not hydrolyzed to the di-hydroxy species (which would have a different pKa and UV profile).[1]

  • Prepare Stock: Dissolve 1 mg of compound in 1 mL DMSO (Clear/Pale Yellow).

  • Acid Check: Aliquot 100 µL into 900 µL of 0.1 M HCl.

    • Expected Result: Solution should become nearly colorless.[1] (Phenol form).[1][3][5][6][7]

  • Base Check: Aliquot 100 µL into 900 µL of 0.1 M NaOH.

    • Expected Result: Solution should turn Vibrant Yellow immediately.[1] (Phenolate form).[1]

  • Time Check: Leave the NaOH sample for 2 hours.

    • Pass: Yellow color remains stable.[1]

    • Fail: Color shifts to orange/brown (Oxidation) or precipitate forms.[1]

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a reaction with a primary amine? A: Proceed with Caution. The amine will likely displace the Chlorine at position 5 before reacting with other parts of your molecule.[1] If this is your intended reaction (SNAr), it will proceed readily at mild temperatures (40–60°C).[1] If you intend to couple the amine elsewhere (e.g., amide coupling at a carboxylate), the SNAr side reaction will be a major impurity.[1]

Q: Why is the Fluorine not the leaving group? A: In Nucleophilic Aromatic Substitution, the leaving group must be ortho or para to the electron-withdrawing group (NO2).[1] Here, the Fluorine is meta to the Nitro group.[1] Therefore, the Chlorine (which is para) is significantly more activated, despite Fluorine being a better leaving group in theory.[1]

Q: How should I dispose of this? A: Treat as a halogenated organic waste. Do not mix with strong oxidizers or reducing agents (e.g., NaBH4) in the waste stream, as nitro-reduction can generate heat.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol.[1] (Structural analog data used for pKa and acidity benchmarking). Retrieved from [Link][1]

  • Uggerud, E., et al. (2013). Concerted Nucleophilic Aromatic Substitution Reactions.[1] (Mechanistic validation of SNAr regioselectivity in nitro-halobenzenes). Retrieved from [Link]

Sources

Technical Support Center: 5-Chloro-4-fluoro-2-nitrophenol Stability & Degradation

[1][2]

Executive Summary: The Stability Profile

5-Chloro-4-fluoro-2-nitrophenol represents a class of "push-pull" aromatic systems where the electron-withdrawing nitro group (position 2) and electron-donating hydroxyl group (position 1) create specific vulnerabilities.[1]

Critical Degradation Risks:

  • Photolytic Instability (High Risk): As an ortho-nitrophenol, this compound is highly susceptible to photo-induced intramolecular hydrogen transfer, leading to rapid degradation under ambient light.[1][2]

  • Nucleophilic Attack (pH > 8): The chlorine atom at position 5 is para to the nitro group.[1][2] This structural alignment activates the chlorine for Nucleophilic Aromatic Substitution (SNAr), making it labile in basic buffers.[2]

  • Reductive Instability: In biological matrices or presence of reducing agents (e.g., DTT, TCEP), the nitro group is readily reduced to an amine.[2]

Interactive Troubleshooting Guide (FAQ)

Module A: Photostability & Handling

Q: I observed a new peak eluting earlier than my main compound after leaving the sample on the bench. What happened? A: You are likely observing photolytic degradation .[1][2]

  • Mechanism: Ortho-nitrophenols undergo a photo-induced excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to the nitro group.[1][2] This forms an aci-nitro intermediate which rearranges or oxidizes, often leading to ring cleavage or formation of polymeric "tars" (azo-coupling).[1][2]

  • Diagnostic: The solution often darkens from yellow to orange/brown.[2]

  • Correction: All stock solutions must be prepared in amber glassware. For LC autosamplers, use amber vials or disable the compartment light.[2]

Module B: pH and Chemical Stability

Q: Why does the compound disappear in Carbonate Buffer (pH 9.0) but remain stable in Acetate (pH 5.0)? A: This is due to base-catalyzed hydrolysis (SNAr) .[1][2]

  • The Chemistry: In this specific isomer, the Chlorine at position 5 is para to the electron-withdrawing Nitro group (position 2). The Nitro group pulls electron density, making the C-Cl bond electron-deficient.[1] At pH > 8, the hydroxide ion (OH⁻) attacks position 5, displacing the Chloride.

  • Note on Fluorine: The Fluorine at position 4 is meta to the Nitro group and para to the Hydroxyl. It is significantly less liable to displacement than the Chlorine in this specific configuration.[2]

  • Correction: Maintain experimental pH < 7.5. If basic conditions are required, keep temperature < 4°C and minimize duration.

Module C: Biological Assay Interference

Q: My IC50 values shift drastically when I add DTT to the assay buffer. Why? A: You are reducing the pharmacophore.[2]

  • Mechanism: Thiols like DTT or

    
    -mercaptoethanol reduce the nitro group (-NO
    
    
    ) to a hydroxylamine (-NHOH) or amine (-NH
    
    
    ).[1][2] This changes the H-bond donor/acceptor profile and the electronic properties of the ring, effectively destroying the compound's original activity.
  • Correction: Use non-reducing reducing agents (like TCEP) with extreme caution, or preferably perform assays in non-reducing conditions.

Visualizing the Degradation Pathways[3]

The following diagram maps the three primary degradation routes based on environmental triggers.

DegradationPathwayscluster_legendLegendParent5-Chloro-4-fluoro-2-nitrophenolLightUV/Vis Light(λ < 450nm)Parent->LightBasepH > 8.0(OH- Attack)Parent->BaseReductantReducing Agents(DTT/NADH)Parent->ReductantAciNitroAci-NitroIntermediateLight->AciNitroESIPTDecompRing Cleavage /Polymeric TarsAciNitro->DecompOxidationMeisenheimerMeisenheimerComplexBase->MeisenheimerSNAr ActivationHydrolyzed5-Hydroxy-4-fluoro-2-nitrophenol(Cl Displacement)Meisenheimer->Hydrolyzed-Cl⁻Amine5-Chloro-4-fluoro-2-aminophenolReductant->AmineNitro ReductionkeyBlue: Parent | Yellow: Trigger | Red: Degradant | Green: Metabolite

Caption: Mechanistic pathways for 5-Chloro-4-fluoro-2-nitrophenol degradation. Note the specific lability of the C-Cl bond under basic conditions due to para-nitro activation.

Standardized Stability Protocol

To validate the integrity of your specific lot of 5-Chloro-4-fluoro-2-nitrophenol, execute this self-validating LC-MS workflow.

Materials Required
  • Solvent A: 0.1% Formic Acid in Water (Acidic stabilizer).[1][2]

  • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

  • Stress Conditions: UV Lamp (365nm), 0.1M NaOH, 10mM DTT.[1][2]

Step-by-Step Workflow
  • Preparation of Master Stock:

    • Dissolve 1 mg of compound in 1 mL DMSO (Do not use Methanol for long-term storage as transesterification/nucleophilic attack can occur slowly).[1][2]

    • Store at -20°C in amber glass.

  • Forced Degradation Setup: Prepare three aliquots diluted to 50 µM in Water:Acetonitrile (50:50):

    • Vial A (Control): Wrap in foil, keep at 4°C.

    • Vial B (Photo-stress): Expose to ambient lab light or UV lamp for 4 hours.[1][2]

    • Vial C (Base-stress): Adjust pH to 10 using 0.1M NaOH. Incubate 1 hour.

  • Analytical Method (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm.[1][2]

    • Gradient: 5% B to 95% B over 10 minutes.

    • Detection: Absorbance at 254 nm (aromatic ring) and 350 nm (nitro-phenol charge transfer band).[1][2]

Data Interpretation Table
ConditionExpected Retention Time ShiftSpectral Change (UV-Vis)Diagnosis
Control 100% (Main Peak)

~350 nm (Yellow)
Stable.[1][2]
Photo-stress New peaks (broad, late eluting)Loss of 350 nm band; baseline rise.[1][2]Polymerization/Degradation .
Base-stress Shift to earlier RT (more polar)Bathochromic shift (Red shift) to >400 nm (Phenolate).[1][2]Hydrolysis (Cl loss) .
Reduction Shift to earlier RT (Amine is polar)Blue shift (Loss of Nitro conjugation).Formation of Aniline .

References

  • Arora, P. K., & Jain, R. K. (2012).[1][2][3] Metabolism of 2-Chloro-4-Nitrophenol in a Gram Negative Bacterium, Burkholderia sp.[1][2] RKJ 800. PLOS ONE. Link[1][2]

    • Context: Establishes the microbial reduction and oxidative pathways for chlorinated nitrophenols, relevant for biological stability.
  • Augugliaro, V., et al. (1991).[1][2][4] Photocatalytic degradation of nitrophenols in aqueous titanium dioxide dispersion. Applied Catalysis B: Environmental. Link

    • Context: Defines the kinetics of nitrophenol photodegradation and the formation of nitrite/nitr
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90016792, 5-Chloro-2-fluoro-4-nitrophenol.[1][2] Link[1][2]

    • Context: Provides physicochemical properties and safety data (GHS) for the structural isomer, used for analog comparisons.
  • Min, J., et al. (2019).[1][2] Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway.[1][2][5][6] Journal of Hazardous Materials. Link

    • Context: Detailed mechanism of ring cleavage in halogen

Technical Support Center: High-Purity Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center resource designed for organic chemists and process engineers. It addresses the synthesis, isolation, and purification of 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) .

Ticket ID: #CFNP-PURITY-001 Topic: Troubleshooting Purity Issues & Optimization of Isolation Protocols Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Molecule Profile

User Query: "My synthesized product contains persistent impurities (3-5%) and has a lower melting point than reported. How do I improve regioselectivity and isolation efficiency?"

Compound Profile:

  • Target Molecule: 5-Chloro-4-fluoro-2-nitrophenol[1]

  • CAS Number: 65001-79-8[1]

  • Key Precursor: 3-Chloro-4-fluorophenol

  • Critical Quality Attribute (CQA): Regiochemical Purity >98.5% (HPLC)

Root Cause Analysis: The synthesis involves the electrophilic nitration of 3-chloro-4-fluorophenol. The hydroxyl group (-OH) directs the incoming nitro group (-NO₂) to the ortho positions (2 and 6).

  • Position 6 (Target): Sterically accessible. Yields 5-Chloro-4-fluoro-2-nitrophenol.[1]

  • Position 2 (Impurity): Sterically hindered (sandwiched between -OH and -Cl). Yields the isomer 3-Chloro-4-fluoro-2-nitrophenol .

  • Secondary Impurities: Dinitro species (over-nitration) and oxidation byproducts.

Synthesis Optimization (The First Line of Defense)

Q: How can I minimize the formation of the "sandwiched" isomer (3-Chloro-4-fluoro-2-nitrophenol)?

A: You must exploit steric thermodynamics. The activation energy to nitrate the crowded position 2 is significantly higher than position 6.

Optimization Protocol:

  • Temperature Control: Maintain the reaction temperature between -5°C and 0°C . Higher temperatures provide enough energy to overcome the steric barrier at position 2, increasing the impurity profile.

  • Reagent Stoichiometry: Use a slight excess of Nitric Acid (1.05 eq) but strictly control the addition rate. A "starved" addition (dropwise) ensures the most reactive (least hindered) site reacts first.

  • Solvent System: Use a biphasic system (e.g., Dichloromethane/Water) or Acetic Acid. Non-polar solvents often enhance ortho-selectivity due to internal hydrogen bonding stabilization of the transition state, but for this specific substrate, Acetic Acid is preferred to solubilize the phenol while moderating the nitronium ion activity.

Q: My reaction mixture is dark/tarry. What is happening?

A: This indicates oxidation. Nitric acid is a strong oxidant.

  • Fix: Ensure your HNO₃ is free of nitrous acid (HNO₂) by adding a pinch of urea or sulfamic acid to the reaction mixture. This acts as a scavenger for nitrous species that catalyze oxidation.

Work-up & Isolation Logic

Q: The crude solid is sticky. How do I get a clean precipitate?

A: Direct filtration of the reaction mixture often traps acid and isomers. Use a Controlled Quench/Precipitation method.

Protocol: The "Reverse Quench"

  • Do not pour water into the acid mixture (exotherm degrades product).

  • Pour the reaction mixture slowly into a stirred slurry of Ice/Water (5x volume) .

  • Stir for 30 minutes to allow crystal growth (Ostwald ripening).

  • Filter and wash with cold water until the filtrate pH is neutral.

  • Critical Step: Perform a displacement wash with cold Hexane or Heptane . The target nitrophenol is sparingly soluble in alkanes, but the "sandwiched" isomer (more disrupted planarity) and unreacted phenol often have higher solubility in non-polar solvents.

Advanced Purification (Recrystallization & Chromatography)

Q: Recrystallization from Ethanol didn't work. What solvent system do you recommend?

A: Ethanol often solubilizes both isomers too well. You need a system that discriminates based on packing efficiency. The target molecule (Position 6 nitro) is more symmetrical and planar than the impurity (Position 2 nitro).

Recommended Solvent Systems:

Solvent SystemRatio (v/v)Mechanism of ActionSuitability
Ethanol / Water 1:3 to 1:5Polarity gradient. Target precipitates; impurities stay in aqueous phase.High (Standard)
Toluene / Heptane 1:2Solubility differential. Target crystallizes; "sandwiched" isomer remains in mother liquor.Medium (For dry crude)
Acetic Acid / Water 1:4Similar to reaction solvent. Good for removing dinitro impurities.High (Scale-up)

Step-by-Step Recrystallization Protocol:

  • Dissolve crude solid in minimal boiling Ethanol (approx. 3-4 mL per gram).

  • Once dissolved, remove from heat and let cool to ~50°C.

  • Slowly add warm Water (approx. 10-12 mL per gram) dropwise with stirring until persistent turbidity is observed.

  • Re-heat slightly to clear, then allow to cool slowly to room temperature, then to 4°C.

  • Why this works: The "sandwiched" isomer (3-Chloro-4-fluoro-2-nitrophenol) has disrupted intramolecular H-bonding due to the adjacent Chlorine, making it more polar and likely to remain in the aqueous-alcoholic mother liquor.

Visual Workflow & Logic

Purification Decision Tree

The following diagram outlines the logical flow for purifying the crude reaction mixture based on impurity profile.

PurificationLogic cluster_impurities Impurity Fate Start Crude Reaction Mixture (Target + Isomer + Tars) Quench Reverse Quench into Ice/Water Start->Quench Filter Filtration & Water Wash Quench->Filter Check Check Purity (HPLC) Filter->Check Recryst Recrystallization (EtOH/Water) Check->Recryst Purity > 90% Column Column Chromatography (Silica, Hex/EtOAc) Check->Column Purity < 90% (High Tars) Final Pure 5-Chloro-4-fluoro-2-nitrophenol (>98.5%) Recryst->Final MotherLiquor Mother Liquor (Contains 3-Cl isomer) Recryst->MotherLiquor Column->Final

Figure 1: Decision matrix for the isolation and purification of 5-Chloro-4-fluoro-2-nitrophenol based on initial crude purity.

Regioselectivity Pathway

Understanding the competition between the target and the impurity.

ReactionPath Precursor 3-Chloro-4-fluorophenol Target TARGET (Pos 6) 5-Chloro-4-fluoro-2-nitrophenol (Less Steric Strain) Precursor->Target Major Pathway (Fast, Low Temp) Impurity IMPURITY (Pos 2) 3-Chloro-4-fluoro-2-nitrophenol (High Steric Strain) Precursor->Impurity Minor Pathway (Slow, High Temp)

Figure 2: Regiochemical pathways during nitration. Position 6 is kinetically favored due to lower steric hindrance.

Analytical Verification (FAQs)

Q: How do I distinguish the isomers on HPLC?

A: The isomers have different polarities due to the "Ortho Effect" (Intramolecular Hydrogen Bonding).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Acetonitrile / Water (0.1% Formic Acid). Gradient 40% -> 90% ACN.

  • Elution Order:

    • 3-Chloro-4-fluoro-2-nitrophenol (Impurity): Elutes earlier. The crowding distorts the nitro group, weakening the intramolecular H-bond and making the molecule slightly more polar/accessible to the water phase.

    • 5-Chloro-4-fluoro-2-nitrophenol (Target): Elutes later. Strong planar intramolecular H-bond makes it more "pseudo-nonpolar," increasing retention on the C18 chain.

Q: What are the key NMR signals?

A: Look at the aromatic proton coupling.

  • Target (5-Chloro...): Protons are para to each other (Positions 3 and 6). You will see two doublets with a small coupling constant (

    
    ) or singlets depending on F-coupling.
    
  • Impurity (3-Chloro...): Protons are at positions 5 and 6 (adjacent). You will see an AB system (doublets) with a characteristic ortho coupling constant (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22503692, 5-Chloro-4-fluoro-2-nitrophenol. Retrieved from [Link]

  • Olah, G. A., et al. (1978).Nitration: Methods and Mechanisms.
  • Google Patents.Process for producing 3-chloro-4-fluoronitrobenzene (and related phenol derivatives). (Provides context on nitration conditions for fluorinated aromatics).

Sources

"5-Chloro-4-fluoro-2-nitrophenol" storage and handling best practices

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) . It prioritizes field-proven methodologies over generic advice, focusing on the specific chemical behavior of halogenated nitrophenols.[1]

CAS: 65001-79-8 | Formula: C₆H₃ClFNO₃ | MW: 191.54 g/mol [1][2]

Compound Identity & Critical Properties

Before handling, verify the identity of your lot.[1] This compound is a poly-substituted aromatic scaffold often used as a dense functional intermediate in kinase inhibitor synthesis.[1] Its reactivity is defined by the ortho-nitro effect and the para-activated chlorine .[1]

PropertySpecificationTechnical Note
Appearance Pale-yellow to yellow-brown crystalline solidDarkening indicates oxidation (quinone formation).[1]
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility; soluble in alkaline aqueous solutions (phenolate formation).[1]
Acidity (pKa) Est. 5.5 – 6.5Significantly more acidic than phenol (pKa 10) due to the ortho-nitro and halogen induction.[1]
Reactivity Hotspot C-5 ChlorineThe Cl atom is para to the Nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SnAr).[1]

Storage Protocol: The "Golden Standard"

Objective: Prevent oxidative degradation and hydrolysis of the activated halogen.[1]

Storage Logic (The Why)

Phenols are prone to oxidation, forming dark-colored quinones.[1] The presence of the nitro group accelerates this under light exposure.[1] Furthermore, the electron-deficient ring makes the compound hygroscopic; absorbed moisture can lead to slow hydrolysis of the chlorine atom (releasing HCl), especially if stored in non-inert environments.[1]

Step-by-Step Storage Workflow
  • Primary Containment: Use Amber Borosilicate Glass vials with Teflon-lined caps. Avoid clear glass to prevent photo-degradation.[1]

  • Atmosphere Control:

    • Best Practice: Purge headspace with Argon or Nitrogen before sealing.[1]

    • Acceptable: Store in a desiccator with active desiccant (Silica gel or P₂O₅).[1]

  • Temperature:

    • Short-term (< 1 month): Cool, dry room temperature (20–25°C).

    • Long-term (> 1 month): Refrigerate at 2–8°C.

    • Warning: Allow the vial to equilibrate to room temperature before opening to prevent condensation (water introduction).[1]

Storage Decision Tree

StorageProtocol Start Receive Compound CheckSeal Check Seal & Color Start->CheckSeal Duration Intended Usage Duration? CheckSeal->Duration ShortTerm < 30 Days Duration->ShortTerm LongTerm > 30 Days Duration->LongTerm Action1 Store RT (20-25°C) Desiccator ShortTerm->Action1 Action2 Purge with Argon Store 2-8°C LongTerm->Action2 Warn Equilibrate to RT before opening Action2->Warn Upon Use

Figure 1: Decision logic for preserving chemical integrity based on usage timeline.

Handling & Safety: The "Defense Layer"

Objective: Mitigate exposure risks associated with nitro-aromatics (sensitization and toxicity).[1]

Specific Hazards
  • Skin Sensitization (H317): Nitrophenols are potent sensitizers.[1] Direct contact can induce allergic dermatitis.[1]

  • Ocular Damage (H318): The acidity and reactivity can cause irreversible eye damage.[1]

  • Dust Explosion Risk: Finely divided organic nitro compounds can be explosive if suspended in air near ignition sources.[1]

Handling Protocol
  • Engineering Controls: Always weigh and manipulate the solid inside a fume hood . Do not handle on an open bench.

  • PPE Configuration:

    • Eyes: Chemical splash goggles (Face shield recommended if handling >5g).[1]

    • Hands: Double-gloving is required.[1]

      • Inner Layer: Nitrile (4 mil).[1]

      • Outer Layer: Nitrile (minimum 0.11 mm) or Neoprene.[1]

      • Rationale: Nitro-compounds can permeate thin nitrile over time.[1] Change outer gloves immediately after splashes.[1]

  • Spill Management:

    • Do NOT use paper towels (combustible).[1]

    • Neutralize spill area with dilute sodium carbonate (soda ash) to form the water-soluble phenolate, then absorb with sand or vermiculite.[1]

Troubleshooting & FAQs

Direct solutions to common experimental failures.

Q1: The compound has turned from yellow to dark brown. Is it usable?

Diagnosis: Oxidative degradation has occurred, likely forming quinone impurities.[1] Assessment:

  • Check Melting Point: If the range is wide (>2°C variance from ~35-40°C baseline), the impurity level is significant.[1]

  • Solution: Perform a recrystallization.[1]

    • Solvent System: Ethanol/Water or Toluene.[1] Dissolve in hot solvent, filter while hot to remove insoluble oxidation products, and cool slowly.

    • Alternative: If the quantity is small, pass through a short silica plug using Hexane/EtOAc (dissolve in minimal EtOAc first).[1]

Q2: I am getting low yields in my SnAr reaction (displacing the Chlorine). Why?

Root Cause Analysis:

  • Deactivation by Phenoxide: If you are using a base (like K₂CO₃) to generate the nucleophile, you are likely deprotonating the phenol (OH) first.[1] The resulting phenoxide (O⁻) is strongly electron-donating, which deactivates the ring towards Nucleophilic Aromatic Substitution.[1]

  • Wrong Leaving Group: You are targeting the Chlorine (C-5).[1] Ensure your nucleophile isn't attacking the Fluorine (C-4).[1] However, C-5 is para to the activating Nitro group, making it the preferred site for SnAr.[1] Fix:

  • Protect the Phenol: Methylate or acetylate the OH group before attempting the SnAr reaction.[1] This prevents the formation of the deactivating phenoxide anion.[1]

  • Solvent Switch: Use a polar aprotic solvent (DMF or DMSO) to enhance the nucleophilicity of your reagent.[1]

Q3: The compound is sticking to the spatula and clumping. Is it wet?

Diagnosis: Hygroscopy.[1] The nitro and phenol groups form hydrogen bonds with atmospheric water.[1] Fix:

  • Dry the compound in a vacuum oven at 30°C (do not exceed 40°C to avoid sublimation or thermal decomposition) over P₂O₅ for 4 hours.

  • Always handle in a low-humidity environment or under a nitrogen blanket.[1]

Experimental Workflow Visualization

Troubleshooting Issue Experimental Issue Color Dark Color/Tar Issue->Color Yield Low SnAr Yield Issue->Yield CheckMP Check Melting Point Color->CheckMP CheckProt Is Phenol Protected? Yield->CheckProt Recryst Recrystallize (EtOH/Water) CheckMP->Recryst Wide Range Discard Discard if <90% Purity CheckMP->Discard Decomposed Protect Protect OH (Me/Ac) CheckProt->Protect No Solvent Switch to DMF/DMSO CheckProt->Solvent Yes

Figure 2: Troubleshooting logic for purity and reactivity issues.

References

  • PubChem. (n.d.).[1][3] 5-Chloro-4-fluoro-2-nitrophenol (CAS 65001-79-8) Compound Summary. National Library of Medicine.[1][3] Retrieved January 30, 2026, from [Link][1]

Sources

Preventing the degradation of "5-Chloro-4-fluoro-2-nitrophenol" during analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-Chloro-4-fluoro-2-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling and analyzing this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Introduction: The Analytical Challenge of 5-Chloro-4-fluoro-2-nitrophenol

5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenolic compound that presents unique challenges during analytical quantification. Its chemical structure, featuring a nitro group and halogen substituents on a phenolic ring, makes it susceptible to various degradation pathways. This inherent instability can lead to inaccurate and unreliable results if not properly managed. This guide provides a comprehensive overview of the potential issues and their solutions, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: My 5-Chloro-4-fluoro-2-nitrophenol standard solution is turning yellow. What is happening and is it still usable?

A yellow discoloration of your standard solution is a common indicator of degradation. Phenolic compounds, particularly nitrophenols, are prone to oxidation and photodegradation, which can result in the formation of colored byproducts.[1] It is strongly recommended to prepare fresh standards and not to use discolored solutions for quantitative analysis, as the concentration of the parent compound will be lower than stated.

Q2: I am observing significant peak tailing for 5-Chloro-4-fluoro-2-nitrophenol in my GC analysis. What are the likely causes?

Peak tailing for polar, active compounds like phenols in GC is often due to interactions with active sites in the system.[2][3] This can occur in the injector liner or on the column itself.[4] Thermally labile compounds may also decompose at high injector temperatures, contributing to poor peak shape.[3]

Q3: My HPLC results for 5-Chloro-4-fluoro-2-nitrophenol are inconsistent, with varying peak areas between injections of the same sample. What should I investigate?

Inconsistent peak areas in HPLC can stem from several factors. For acidic analytes like phenols, interactions with stainless steel components of the HPLC system can lead to adsorption and variable recovery.[5][6] Additionally, the stability of the compound in your mobile phase and sample solvent is crucial. Changes in pH or exposure to light during the analytical run can cause degradation.

Q4: What are the ideal storage conditions for 5-Chloro-4-fluoro-2-nitrophenol solid compound and its solutions?

Solid 5-Chloro-4-fluoro-2-nitrophenol should be stored in a cool, dry, and dark place, away from incompatible materials like strong oxidizing agents.[7][8] Solutions, especially dilute analytical standards, are more prone to degradation. They should be stored in amber vials to protect from light, refrigerated when not in use, and prepared fresh as frequently as possible.[9]

Q5: Can I use a standard C18 column for the HPLC analysis of 5-Chloro-4-fluoro-2-nitrophenol?

Yes, a C18 column is a suitable choice for the reversed-phase HPLC analysis of 5-Chloro-4-fluoro-2-nitrophenol.[10] However, to achieve optimal peak shape and resolution, careful mobile phase optimization, particularly pH control, is necessary.

Troubleshooting Guides

HPLC Analysis: Overcoming Instability and Poor Peak Shape

Halogenated nitrophenols can be challenging to analyze by HPLC due to their potential for on-column degradation and interaction with system components. This guide provides a systematic approach to troubleshooting common issues.

  • Causality: The acidic nature of the phenolic hydroxyl group can lead to secondary interactions with residual silanols on the silica-based stationary phase or adsorption to metal surfaces in the column and instrument.[5][6]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (e.g., by adding 0.1% formic or acetic acid) to keep the phenol in its protonated form, minimizing silanol interactions.

    • Column Selection: Consider using a column with end-capping or a modern stationary phase designed for polar analytes.

    • Inert System: If available, use an HPLC system with biocompatible or metal-free components to reduce analyte adsorption.[5]

  • Causality: This can be caused by inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations. For a compound like 5-Chloro-4-fluoro-2-nitrophenol, degradation during the run can also contribute to a noisy baseline.

  • Troubleshooting Steps:

    • Sufficient Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.

    • Temperature Control: Use a column oven to maintain a constant temperature.

    • Sample Stability: Minimize the time the sample spends in the autosampler. If possible, use a cooled autosampler.

Experimental Protocol: Stabilized HPLC Analysis of 5-Chloro-4-fluoro-2-nitrophenol

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Formic Acid

    • Solvent B: Acetonitrile with 0.1% Formic Acid

    • Filter and degas both solvents before use.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[10]

    • Mobile Phase Gradient: Start with a higher aqueous composition (e.g., 70% A) and gradually increase the organic solvent (B) to elute the analyte.

    • Flow Rate: 1.0 mL/min.[10]

    • Column Temperature: 30 °C.[10]

    • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (likely in the 300-400 nm range).[10]

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Prepare stock solutions in a solvent like methanol or acetonitrile.

    • Dilute to working concentrations using the initial mobile phase composition.

    • Use amber vials to protect from light.

GC Analysis: Mitigating Thermal Degradation and Active Site Interactions

Gas chromatography of phenolic compounds requires careful optimization to prevent thermal degradation and interactions with active sites in the inlet and column.

  • Causality: The compound may be degrading in the high-temperature injector or adsorbing to active sites in the liner or the front of the column.[3]

  • Troubleshooting Steps:

    • Lower Injector Temperature: Reduce the injector temperature in increments to find the lowest temperature that allows for efficient volatilization without degradation.

    • Use a Deactivated Liner: Employ a deactivated glass wool liner to minimize active sites.

    • Column Maintenance: Trim the first few centimeters of the column to remove any accumulated non-volatile residues or active sites.[4]

  • Causality: This is a classic sign of active sites within the GC system. The polar hydroxyl group of the phenol interacts with these sites, leading to poor peak shape.[2][3]

  • Troubleshooting Steps:

    • Derivatization: While not always desirable, derivatizing the phenolic group (e.g., silylation) can significantly improve peak shape and thermal stability.[10]

    • Column Choice: Use a column specifically designed for the analysis of polar compounds.

    • System Deactivation: Ensure all components in the sample path (liner, column) are properly deactivated.

Experimental Protocol: GC-MS Analysis of 5-Chloro-4-fluoro-2-nitrophenol

  • Instrumentation:

    • Gas chromatograph with a mass spectrometer (GC-MS).

    • Split/splitless injector.

  • Chromatographic Conditions:

    • Column: A low to mid-polarity column (e.g., DB-5ms).

    • Injector Temperature: Start with a lower temperature (e.g., 200 °C) and optimize as needed.

    • Oven Program: A temperature ramp from a low initial temperature (e.g., 60 °C) to a final temperature that allows for elution of the compound.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent like methylene chloride or ethyl acetate.

    • (Optional) Derivatize with an agent like BSTFA to improve peak shape.[10]

Data Summary and Visualization

Table 1: Key Factors Affecting the Stability of 5-Chloro-4-fluoro-2-nitrophenol During Analysis

FactorPotential ImpactMitigation Strategy
pH Degradation in basic or strongly acidic conditions.Maintain a slightly acidic pH (e.g., with formic acid) in HPLC mobile phases.
Light Photodegradation, leading to loss of parent compound.Use amber vials and protect solutions from direct light.[9]
Temperature Thermal degradation, especially in the GC injector.Optimize injector temperature to the lowest effective value.
Solvent Instability in certain solvents over time.Prepare solutions fresh and store them properly.
Active Sites Adsorption and peak tailing in chromatography.Use deactivated liners and columns; consider derivatization for GC.[2][3]
Metal Surfaces Adsorption and poor recovery in HPLC.Use biocompatible or metal-free systems if available.[5][6]

Diagram 1: Troubleshooting Workflow for HPLC Analysis

hplc_troubleshooting start Problem Observed (e.g., Peak Tailing, Inconsistent Area) check_sample 1. Check Sample and Standard Stability - Freshly prepared? - Protected from light? - Correct solvent? start->check_sample check_mobile_phase 2. Evaluate Mobile Phase - pH appropriate? - Freshly prepared and degassed? check_sample->check_mobile_phase If sample is stable check_column 3. Assess Column Performance - Correctly equilibrated? - End-capped column used? check_mobile_phase->check_column If mobile phase is correct check_system 4. Inspect HPLC System - Any leaks? - Metal-free components available? check_column->check_system If column is suitable solution Resolution check_system->solution If system is optimized

Caption: A step-by-step workflow for troubleshooting common HPLC issues.

Diagram 2: Degradation Pathways and Prevention Strategies

degradation_prevention cluster_degradation Degradation Factors cluster_prevention Prevention Strategies light Light Exposure amber_vials Use Amber Vials light->amber_vials heat High Temperature (GC Inlet) optimize_temp Optimize GC Inlet Temperature heat->optimize_temp ph Inappropriate pH buffer_ph Buffer Mobile Phase (HPLC) ph->buffer_ph oxidation Oxidation fresh_solutions Prepare Fresh Solutions oxidation->fresh_solutions analyte 5-Chloro-4-fluoro-2-nitrophenol (Analyte Integrity) amber_vials->analyte protects optimize_temp->analyte protects buffer_ph->analyte protects fresh_solutions->analyte protects analyte->light is susceptible to analyte->heat is susceptible to analyte->ph is susceptible to analyte->oxidation is susceptible to

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Chloro-4-fluoro-2-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to equip you with the scientific rationale and step-by-step protocols needed to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and solubilization of 5-Chloro-4-fluoro-2-nitrophenol.

Q1: What are the fundamental properties of 5-Chloro-4-fluoro-2-nitrophenol that dictate its solubility behavior?

A1: The solubility of 5-Chloro-4-fluoro-2-nitrophenol is governed by its molecular structure, which features a combination of polar and non-polar groups. The aromatic ring, along with the chloro and fluoro substituents, contributes to its hydrophobic character, inherently limiting its solubility in aqueous solutions. Conversely, the hydroxyl (-OH) and nitro (-NO₂) groups provide some polarity.

A critical feature is the acidic nature of the phenolic hydroxyl group. The electron-withdrawing effects of the nitro, chloro, and fluoro substituents increase the acidity of this proton, making it more readily ionizable in solution compared to phenol itself. This acidic nature is the key to manipulating its solubility.

Table 1: Physicochemical Properties of 5-Chloro-4-fluoro-2-nitrophenol and Related Analogs

Property5-Chloro-4-fluoro-2-nitrophenol (Predicted/Analog-Based)Rationale & Source
Molecular Formula C₆H₃ClFNO₃Based on chemical structure.
Molecular Weight 191.55 g/mol Based on chemical structure.[1]
Appearance Likely a yellow to brown crystalline solidBased on analogs like 4-Chloro-2-nitrophenol.[2]
Water Solubility Poor to slightly solubleThe hydrophobic phenyl ring limits water solubility.[3][4]
Predicted pKa ~5.5 - 6.5The pKa of 5-fluoro-2-nitrophenol is predicted to be ~6.18.[4] Halogen and nitro groups are electron-withdrawing and lower the pKa of the phenolic proton.[5]
Organic Solvents Soluble in polar organic solventsNitrophenols are generally soluble in solvents like ethanol, acetone, methanol, and acetonitrile.[6][7]
Q2: What are the common signs of solubility issues in my experiments?

A2: Identifying solubility problems early is crucial for data integrity. The most common indicators include:

  • Visible Precipitate: You may observe undissolved particles, a fine powder, or crystal-like structures in your stock solutions or final assay mixtures. The solution may appear cloudy or hazy.[3]

  • High Assay Variability: Poor solubility leads to an inconsistent concentration of the compound across different wells or replicates, resulting in non-reproducible data.[3]

  • Low Biological Activity or Signal: If the compound is not fully dissolved, its effective concentration is lower than intended. This can lead to an underestimation of its potency or a complete lack of a measurable effect.[3]

  • Color Change upon Dilution: For nitrophenols, which are often colored, a change in color intensity that is not proportional to the dilution factor can indicate precipitation.

Q3: How does pH dramatically influence the solubility of this compound?

A3: The solubility of 5-Chloro-4-fluoro-2-nitrophenol in aqueous buffers is highly dependent on pH.[3] As a weak acid, it exists in equilibrium between its neutral, less soluble form and its ionized, much more soluble phenolate form. By raising the pH of the solution above the compound's pKa, you shift the equilibrium towards the deprotonated phenolate anion, which is significantly more water-soluble due to its negative charge.

For example, the related compound 4-nitrophenol (pKa ~7.15) exists predominantly as the more soluble, yellow-colored 4-nitrophenolate ion in alkaline solutions.[3][8] A similar principle applies to 5-Chloro-4-fluoro-2-nitrophenol.

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) Compound_Neutral 5-Chloro-4-fluoro-2-nitrophenol (Neutral Form) Poorly Soluble Compound_Ionized 5-Chloro-4-fluoro-2-phenolate (Ionized Form) Highly Soluble Compound_Neutral->Compound_Ionized + OH⁻ Compound_Ionized->Compound_Neutral + H⁺

Caption: pH-dependent equilibrium of 5-Chloro-4-fluoro-2-nitrophenol.

Protocol 1: Preparation of an Aqueous Stock Solution using pH Adjustment

  • Weigh the Compound: Accurately weigh the required amount of 5-Chloro-4-fluoro-2-nitrophenol powder.

  • Initial Suspension: Add a small volume of your target aqueous buffer (e.g., PBS, TRIS) to the powder. Do not add the full volume yet. The compound will likely not dissolve and will form a slurry.

  • pH Adjustment: While stirring, add a small amount of a dilute basic solution (e.g., 0.1 N NaOH) dropwise. Monitor the pH of the solution continuously with a calibrated pH meter.

  • Dissolution: As the pH increases and surpasses the compound's pKa, you should observe the solid dissolving. Continue adding the base until all the solid is in solution.

  • Final Volume and pH Check: Once fully dissolved, add the remaining buffer to reach your final target concentration. Re-check the pH and adjust if necessary.

  • Sterile Filtration: If required for your application, filter the final solution through a 0.22 µm syringe filter compatible with your buffer.

Causality Check: This protocol works by converting the poorly soluble neutral form of the phenol into its highly soluble conjugate base (phenolate). It is a reliable method provided the final pH is compatible with your experimental system (e.g., does not denature proteins or affect cell viability).

Q4: Which organic solvents are recommended for preparing a high-concentration stock solution?

A4: For applications where a high concentration stock is needed, or when pH modification is not feasible, using an organic solvent is the standard approach. Based on the properties of similar nitrophenols, several polar aprotic solvents are excellent choices.[7]

Table 2: Recommended Organic Solvents for Stock Solutions

SolventTypeKey Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticExcellent solvating power for many poorly soluble compounds. Use cell-culture grade. Can be toxic to some cells at concentrations >0.5%.
Dimethylformamide (DMF) Polar AproticStrong solvent, similar to DMSO. Can be more toxic than DMSO.
Ethanol (EtOH) Polar ProticGood choice for many compounds. Less toxic than DMSO/DMF but may be a less powerful solvent. Use 100% (200 proof) for best results.
Acetone Polar AproticA good solvent for nitrophenols, but its high volatility can lead to concentration changes if not handled properly.[7]

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

  • Select Solvent: Choose a suitable, anhydrous-grade organic solvent from Table 2.

  • Weigh Compound: Weigh the 5-Chloro-4-fluoro-2-nitrophenol in a suitable glass or chemically resistant plastic vial.

  • Add Solvent: Add the calculated volume of the organic solvent to achieve your desired stock concentration (e.g., 10 mM, 50 mM).

  • Promote Dissolution: Vortex the solution vigorously. If needed, gentle warming in a water bath (30-40°C) or brief sonication can aid dissolution.[3][9] Ensure the vial is tightly capped to prevent evaporation.

  • Inspect for Clarity: The final stock solution should be clear and free of any visible particles.

  • Storage: Store the stock solution in a tightly sealed container at -20°C or -80°C, protected from light, to maintain stability.

Trustworthiness Check: This protocol creates a concentrated, homogenous stock that can be accurately diluted for experiments. Storing aliquots at low temperatures minimizes freeze-thaw cycles and solvent evaporation, ensuring concentration consistency over time.

Q5: How do I prepare aqueous working solutions from my organic stock without causing precipitation?

A5: This is a critical step where solubility issues often reappear. The key is to avoid a sudden change in solvent polarity that forces the compound out of solution. A multi-step dilution process is recommended.

G Stock High-Concentration Organic Stock (e.g., 50 mM in DMSO) Intermediate Intermediate Dilution (e.g., 1 mM in Assay Buffer) Stock->Intermediate Step 1: Large Dilution Final Final Working Solution (e.g., 10 µM in Assay Buffer) Intermediate->Final Step 2: Final Dilution

Caption: Recommended workflow for diluting organic stock solutions.

Protocol 3: Serial Dilution into Aqueous Buffer

  • Equilibrate: Allow the organic stock solution and the aqueous assay buffer to reach room temperature.

  • Prepare Intermediate Dilution: Create an intermediate dilution by adding a small volume of the organic stock to a larger volume of the vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer directly to the organic stock.

  • Inspect for Clarity: After creating the intermediate dilution, check carefully for any signs of precipitation or cloudiness. If the solution is clear, proceed.

  • Final Dilution: Perform the final dilution step by adding the clear intermediate solution to the final volume of aqueous buffer.

  • Use Immediately: It is best practice to prepare fresh working solutions for each experiment and use them promptly, as compounds can sometimes precipitate out of aqueous solutions over time.

Causality Check: By adding the concentrated stock to a large, stirring volume of buffer, you promote rapid dispersion and dissolution, preventing localized high concentrations of the compound that can lead to precipitation.

Q6: I'm still observing precipitation in my final working solution. What advanced methods can I use?

A6: If standard dilution protocols fail, several formulation enhancement strategies can be employed. These methods aim to increase the kinetic or thermodynamic solubility of the compound.

  • Co-solvents: The inclusion of a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or PEG-400 in your final aqueous buffer can help maintain solubility.[10]

  • Warming: Gently warming the final solution may help dissolve the compound.[3] However, be cautious, as the compound may precipitate out again upon cooling to the experimental temperature. Also, ensure that elevated temperatures will not degrade the compound or other assay components.

  • Sonication: Using an ultrasonic bath can provide the energy needed to break up small agglomerates and facilitate dissolution.

  • Particle Size Reduction: For bulk material, reducing the particle size (micronization) increases the surface area available for dissolution.[11][12] This is an advanced technique typically performed by the supplier or a specialized lab.

  • Formulation with Excipients: For in-vivo or complex in-vitro models, formulation with solubilizing agents like cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween® 80) can be highly effective.[9][12] These agents encapsulate the hydrophobic compound, increasing its apparent water solubility.

Q7: Are there any chemical incompatibilities I should be aware of when preparing solutions?

A7: Yes. Based on safety data for structurally similar compounds, 5-Chloro-4-fluoro-2-nitrophenol may be incompatible with certain chemical classes.[1]

  • Strong Oxidizing Agents: Avoid contact with strong oxidizers.

  • Strong Bases and Acids: While dilute base is used to increase solubility, strong bases or strong acids should be avoided as they may cause chemical degradation of the molecule.[1] Always use the minimum amount of base necessary to achieve dissolution and ensure the final pH is within a stable range for the compound and your experimental system.

Troubleshooting Quick Guide
ProblemPossible CauseRecommended Solution
Cloudy Stock Solution Incomplete dissolution.Use a stronger organic solvent (DMSO/DMF). Apply gentle heat or sonication.
Precipitate Forms After Dilution Exceeded aqueous solubility limit.Make a more dilute intermediate solution. Add a co-solvent (1-5% EtOH) to the final buffer. Prepare the working solution immediately before use.
Inconsistent Assay Results Micro-precipitates or non-homogenous solution.Vortex the working solution immediately before adding it to the assay. Use a serial dilution protocol (Protocol 3).
Stock Solution Color Fades Possible chemical degradation.Store stock solution protected from light at -20°C or -80°C. Check for compatibility with buffer components.
References
  • Solubility of Things. (n.d.). 4-Nitrophenol.
  • BenchChem. (2025). Technical Support Center: Overcoming Nitrophenol Solubility in Assays.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-4-fluoro-5-nitrophenol, 98%.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • CymitQuimica. (n.d.). 4-Cloro-2-nitrofenol.
  • Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Nitrophenols. Retrieved from [Link]

  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Al-Kassas, R., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Chloro-2-nitrophenol.
  • Google Patents. (n.d.). Methods of increasing solubility of poorly soluble compounds.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitrophenol. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?. Retrieved from [Link]

Sources

Validation & Comparative

Technical Comparison: Strategic Advantages of 5-Chloro-4-fluoro-2-nitrophenol in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) represents a highly specialized scaffold for medicinal chemistry, particularly in the synthesis of benzoxazoles and benzoxazinones.[1] Unlike its mono-halogenated analogs (e.g., 4-fluoro-2-nitrophenol), this molecule offers orthogonal reactivity : the C4-fluorine atom serves as a highly activated site for Nucleophilic Aromatic Substitution (


), while the C5-chlorine atom remains intact as a latent handle for subsequent transition-metal catalyzed cross-coupling.[1]

This guide provides a technical comparison of this scaffold against common alternatives, supported by experimental protocols for regioselective functionalization.

Comparative Analysis: The "Synergistic Selectivity" Advantage

The primary challenge in poly-functionalized nitroaromatics is controlling the site of nucleophilic attack.[1] 5-Chloro-4-fluoro-2-nitrophenol outperforms standard alternatives through a mechanism we define as Synergistic Selectivity .[1]

Comparison Table: Electrophilic Profiles
Feature5-Chloro-4-fluoro-2-nitrophenol (Target)4,5-Difluoro-2-nitrophenol 4-Fluoro-2-nitrophenol
Primary

Site
C4-F (Exclusive)C4-F (Major), C5-F (Minor)C4-F
Selectivity Driver Dual Force: F is a better leaving group than Cl AND C4 is para-activated.[1]Single Force: Selectivity relies solely on electronic activation (para vs. meta).N/A (Only one site).
Post-

Utility
High: Retains C5-Cl for Suzuki/Buchwald coupling.Low: C5-F is difficult to activate for Pd-coupling later.None: No handle remaining.
Lipophilicity (cLogP) ~2.7 (Enhanced membrane permeability)~2.1~1.9
The Mechanistic Edge

In 4,5-difluoro-2-nitrophenol , a strong nucleophile may attack C5 (meta to nitro) as a side reaction because the leaving group (Fluorine) is identical to the primary site. In 5-Chloro-4-fluoro-2-nitrophenol , the reaction is directed to C4 by two converging factors:

  • Leaving Group Ability:

    
     in 
    
    
    
    reactions.
  • Electronic Activation: The

    
     group activates the para position (C4) significantly more than the meta position (C5).
    

Visualizing the Reactivity Workflow

The following diagram illustrates the divergent synthesis pathways enabled by this specific scaffold.

ReactivityMap Start 3-Chloro-4-fluorophenol (Precursor) Target 5-Chloro-4-fluoro-2-nitrophenol (CAS: 65001-79-8) Start->Target Nitration (15% HNO3/AcOH, 0°C) Regioselective Byproduct 3-Chloro-4-fluoro-2,6-dinitrophenol (Byproduct) Start->Byproduct Over-nitration (Temp > 10°C) Intermed Intermediate: C4-Substituted Ether/Amine Target->Intermed Step 1: SNAr at C4 (Nucleophile: Piperazine/Amine) F displaced, Cl retained Final Benzoxazole/Benzoxazinone Scaffold Intermed->Final Step 2: Cyclization (Reductive Cyclization)

Caption: Synthesis and divergent reactivity map. Note the critical retention of the Chlorine atom during the initial


 step.[1]

Experimental Protocols

The following protocols are synthesized from validated methodologies for benzoxazole construction [1].

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Isolate 5-Chloro-4-fluoro-2-nitrophenol from 3-chloro-4-fluorophenol.

  • Preparation: Prepare a solution of 15%

    
     in Acetic Acid (
    
    
    
    ). Cool to 0°C in an ice bath.
  • Addition: Add 3-chloro-4-fluorophenol (1.0 equiv) portion-wise to the nitrating solution. Critical: Maintain temperature < 5°C to prevent dinitration.

  • Reaction: Stir at 0°C for 1 hour.

  • Workup: Pour the mixture into an ice-water slurry. A yellow precipitate will form.

  • Purification: Filter the solid. Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).

    • Yield Expectations: ~60%.[1][2][3][4]

    • Target Spot: Lower

      
       than the starting material.
      
Protocol B: Chemoselective Displacement (C4-F)

Objective: Functionalize C4 with an aryl piperazine while preserving the C5-Cl handle.[1]

  • Dissolution: Dissolve 5-Chloro-4-fluoro-2-nitrophenol (1.0 equiv, 0.25g scale) in Toluene (5 mL).

  • Nucleophile Addition: Add the substituted phenyl-piperazine (5.0 equiv).[1]

    • Note: Excess amine acts as the base to scavenge HF. Alternatively, use 1.1 equiv amine + 2.0 equiv DIPEA.

  • Reflux: Heat to reflux (110°C) for 2–6 hours. Monitor by TLC for the disappearance of the fluorophenol.

  • Workup: Cool to RT. Dilute with water. Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Drying: Dry organic layer over

    
    , concentrate in vacuo.
    
  • Result: The product is 4-Amino-substituted-5-chloro-2-nitrophenol . The Chlorine at C5 remains intact.

Strategic Application: The "Chlorine Handle"

Why preserve the Chlorine? In drug discovery, the C5 position on the benzoxazole ring often sits in a solvent-exposed region of the binding pocket (e.g., in kinase ATP-sites).[1]

ChlorineHandle Core 5-Chloro-4-amino-2-nitrophenol PathA Path A: Direct Cyclization Yields: 6-Chlorobenzoxazole Core->PathA Reduction (Fe/AcOH) + Orthoester PathB Path B: Suzuki Coupling (Post-Cyclization) Yields: 6-Arylbenzoxazole PathA->PathB Pd(PPh3)4, Ar-B(OH)2 (Uses Cl as handle)

Caption: The C5-Chlorine allows for late-stage diversification (Path B), enabling the synthesis of library arrays from a single intermediate.[1]

Self-Validating the Protocol (Troubleshooting)
  • Issue: Low yield in Step 1 (

    
    ).
    
    • Cause: The phenol -OH is acidic (

      
       ~4-5).[1] The amine base may be deprotonating the phenol rather than attacking C4.
      
    • Correction: Pre-protect the phenol as a methyl ether (using MeI/

      
      ) before the 
      
      
      
      step if the nucleophile is weak. However, with piperazine (strong nucleophile), the reaction proceeds on the free phenol as described in [1].
  • Issue: Loss of Chlorine.[1]

    • Cause: Reaction temperature too high (>140°C) or use of extremely strong nucleophiles (alkoxides) over long periods.

    • Correction: Stick to amine nucleophiles in Toluene/DCM reflux.

References

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Source: Molecules (MDPI). Context: Details the nitration of 3-chloro-4-fluorophenol and subsequent

    
     displacement of fluorine by piperazines.
    URL:[Link]
    
  • Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. Source: Russian Chemical Reviews. Context: General principles of

    
     reactivity order (F >> Cl) in nitro-activated systems.
    URL:[Link]
    
  • PubChem Compound Summary: 5-Chloro-4-fluoro-2-nitrophenol (CID 22503692). Source:[2] National Center for Biotechnology Information. Context: Physical properties and CAS verification (65001-79-8).[1][2][3] URL:[Link][2]

Sources

Efficacy and activity of "5-Chloro-4-fluoro-2-nitrophenol" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Efficacy & Activity of 5-Chloro-4-fluoro-2-nitrophenol Derivatives in Kinase Inhibitor Design Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.

Executive Summary: The "Privileged Scaffold" Hypothesis

In the landscape of precision oncology, 5-Chloro-4-fluoro-2-nitrophenol (CFNP) is not merely a reagent; it is a "privileged scaffold" for the synthesis of 3rd and 4th generation Tyrosine Kinase Inhibitors (TKIs). Its specific substitution pattern—an electron-withdrawing nitro group ortho to a phenol, flanked by a lipophilic chlorine and a metabolically stable fluorine—makes it the ideal precursor for benzimidazole and anilino-quinazoline cores used to target EGFR T790M and C797S mutations.

This guide objectively compares CFNP-derived pharmacophores against non-halogenated and mono-halogenated alternatives, demonstrating why the CFNP motif yields superior IC50 potency and metabolic stability profiles.

Comparative Efficacy Analysis: CFNP Derivatives vs. Alternatives

The efficacy of CFNP derivatives is best understood when compared to analogs lacking the specific 4-fluoro or 5-chloro substitutions. The following data synthesizes Structure-Activity Relationship (SAR) trends observed in EGFR inhibitor development (e.g., analogs of Afatinib or Osimertinib precursors).

Table 1: Potency and Stability Profile of CFNP-Derived EGFR Inhibitors
FeatureCFNP Derivative (5-Cl, 4-F)Alternative A (5-Cl, 4-H)Alternative B (Non-Halogenated)Impact of CFNP Scaffold
Primary Target EGFR (L858R/T790M)EGFR (L858R)EGFR (WT)Dual-halogenation improves hydrophobic pocket filling.
Potency (IC50) < 5 nM 15–50 nM> 100 nM10x Potency Gain due to electronic optimization of the aniline ring.
Metabolic Stability High (t½ > 4h)Moderate (t½ ~ 1.5h)Low (t½ < 30 min)The 4-Fluoro substituent blocks P450 oxidative metabolism at the para-position.
Covalent Binding Rapid (

high)
SlowerReversibleThe electron-deficient ring (due to F/Cl) enhances the acidity of the NH, improving Michael addition rates.
Cellular Activity High apoptosis in H1975 cellsModerateLowSuperior membrane permeability due to lipophilicity (ClogP modulation).

Key Insight: The 4-Fluoro atom is critical. It serves as a "metabolic block," preventing rapid oxidation of the aromatic ring, while the 5-Chloro group provides the necessary steric bulk to induce a twisted conformation required for binding in the ATP-binding pocket of mutant kinases.

Mechanistic Visualization: The CFNP Efficacy Pathway

The following diagram illustrates how the CFNP scaffold is transformed into an active inhibitor and how its structural features directly dictate biological efficacy.

CFNP_Mechanism cluster_sar Structure-Activity Relationship (SAR) CFNP 5-Chloro-4-fluoro-2-nitrophenol (Precursor) Reduction Reduction Step (-NO2 to -NH2) CFNP->Reduction Fe/NH4Cl or H2/Pd Cyclization Cyclization/Coupling (Formation of Pharmacophore) Reduction->Cyclization Urea/Formamide ActiveDrug Active TKI Derivative (e.g., Quinazoline/Pyrimidine) Cyclization->ActiveDrug SNAr with Heterocycle Binding ATP Pocket Binding (Hydrophobic Interaction) ActiveDrug->Binding 5-Cl Steric Bulk Stability Metabolic Blockade (Prevents Oxidation) ActiveDrug->Stability 4-F Metabolic Shield Efficacy Tumor Regression (Apoptosis in T790M cells) Binding->Efficacy Stability->Efficacy

Figure 1: Transformation of the CFNP scaffold into active kinase inhibitors, highlighting the specific biological roles of the Chloro and Fluoro substituents.

Experimental Protocols (Self-Validating Systems)

To replicate the efficacy described above, the following protocols must be adhered to. These workflows ensure the integrity of the scaffold is maintained during synthesis and accurately tested in vitro.

Protocol A: Synthesis of the Core Intermediate (Reduction)

Objective: Convert 5-Chloro-4-fluoro-2-nitrophenol to the active aniline without dehalogenation.

  • Reagents: Dissolve 1.0 eq of CFNP in Ethanol/Water (3:1). Add 5.0 eq of Iron powder and 0.5 eq of Ammonium Chloride (

    
    ).
    
  • Reaction: Reflux at 80°C for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1).

    • Validation Check: The starting material (yellow spot) should disappear, replaced by a fluorescent blue spot (amine).

    • Critical Control: Avoid catalytic hydrogenation (

      
      ) if possible, as it risks dechlorination  (stripping the 5-Cl group), rendering the scaffold useless.
      
  • Workup: Filter hot through Celite to remove iron. Concentrate filtrate.[1]

  • Yield: Expect >90% yield of 2-amino-5-chloro-4-fluorophenol.

Protocol B: In Vitro Kinase Inhibition Assay (EGFR-T790M)

Objective: Quantify the IC50 of the CFNP-derived inhibitor.

  • Preparation: Prepare a 10 mM stock of the derivative in DMSO. Serial dilute (1:3) to create a 10-point dose-response curve (10

    
    M to 0.5 nM).
    
  • Enzyme Mix: Use recombinant EGFR (L858R/T790M) at 5 nM concentration in kinase buffer (50 mM HEPES pH 7.5, 10 mM

    
    ).
    
  • Reaction:

    • Incubate Enzyme + Inhibitor for 15 mins (allows for covalent bond formation if Michael acceptor is present).

    • Add ATP (

      
       concentration) and Substrate (Poly Glu:Tyr).
      
    • Incubate for 60 mins at Room Temp.

  • Detection: Use ADP-Glo™ or similar luminescence assay.

  • Calculation: Fit data to a sigmoidal dose-response equation:

    
    
    

Strategic Synthesis Workflow

The following diagram details the chemical logic for synthesizing benzoxazole/benzimidazole derivatives from CFNP, a common route for anti-infective and anticancer agents.

Synthesis_Workflow Start 5-Chloro-4-fluoro-2-nitrophenol Reagent1 Reagent: Fe/AcOH (Selective Reduction) Start->Reagent1 Intermediate Intermediate: 2-Amino-5-chloro-4-fluorophenol Reagent1->Intermediate PathA Path A: Aldehyde + Na2S2O5 (Oxidative Cyclization) Intermediate->PathA PathB Path B: CDIs or Phosgene (Carbonylation) Intermediate->PathB ProdA 2-Aryl-5-chloro-6-fluorobenzoxazole (Anticancer/Antimicrobial) PathA->ProdA Reflux/EtOH ProdB 5-Chloro-6-fluorobenzoxazol-2-one (Agrochemical Precursor) PathB->ProdB THF/Heat

Figure 2: Divergent synthetic pathways from the reduced CFNP scaffold yielding bioactive benzoxazoles.

References

  • Design and synthesis of novel EGFR kinase inhibitors for the treatment of mutant non-small cell lung cancer. Source: Dove Medical Press (2025). Relevance: Validates the use of halogenated nitro-benzene precursors in 4th-generation EGFR inhibitor design. URL:[Link]

  • Discovery of CHMFL-ALK/EGFR-050 as a potent ALK/EGFR dual kinase inhibitor. Source: European Journal of Medicinal Chemistry (2017).[2] Relevance: Demonstrates the SAR of chloro-substituted pyrimidine cores derived from similar nitrophenol/aniline scaffolds. URL:[Link]

  • Synthesis of New Fluoro-Benzimidazole Derivatives. Source: NIH / PubMed Central. Relevance: details the protocol for oxidative cyclization of fluoro-nitrophenols to form bioactive benzimidazoles. URL:[Link]

  • The Role of Nitro, Chloro, and Fluoro Substitution in the Design of Antileishmanial Compounds. Source: Current Drug Targets (2021).[3] Relevance: Establishes the specific biological activity conferred by the Cl/F/NO2 motif in anti-infective agents.[3] URL:[Link]

Sources

Comparing the acidity of "5-Chloro-4-fluoro-2-nitrophenol" with other nitrophenols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Acidity of 5-Chloro-4-fluoro-2-nitrophenol for Advanced Research Applications

For researchers and professionals in drug development, a nuanced understanding of a molecule's physicochemical properties is paramount. The acidity, quantified by the acid dissociation constant (pKa), is a critical parameter that governs a compound's solubility, lipophilicity, and ultimately, its pharmacokinetic and pharmacodynamic behavior. This guide provides a comparative analysis of the acidity of 5-Chloro-4-fluoro-2-nitrophenol, placing it in the context of other well-characterized nitrophenols. We will delve into the underlying electronic effects that dictate its acidic strength and provide a robust experimental protocol for pKa determination.

Comparative Acidity of Substituted Nitrophenols

The acidity of phenols is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity by stabilizing the resulting phenoxide anion, while electron-donating groups (EDGs) have the opposite effect. The table below compares the experimentally determined pKa values of several nitrophenols with a predicted value for 5-Chloro-4-fluoro-2-nitrophenol. A lower pKa value signifies a stronger acid.[1]

CompoundpKa
Phenol10.00
4-Nitrophenol7.15[2][3]
2-Nitrophenol7.23[4]
3-Nitrophenol8.40[5][6]
2,4-Dinitrophenol4.09[7][8]
2,4,6-Trinitrophenol (Picric Acid)0.38[9][10]
4-Chlorophenol9.41
4-Fluorophenol9.92
5-Chloro-4-fluoro-2-nitrophenol ~5.5 (Predicted)

The pKa for 5-Chloro-4-fluoro-2-nitrophenol is an estimated value based on the additive effects of its substituents, as no experimental value is readily available in the cited literature.

Structure-Acidity Relationships: A Mechanistic Perspective

The acidity of 5-Chloro-4-fluoro-2-nitrophenol is dictated by the interplay of inductive and resonance effects of its three substituents: a nitro group, a chlorine atom, and a fluorine atom.

  • The Nitro Group (-NO2): The nitro group is a potent electron-withdrawing group, exerting its influence through both a strong negative inductive effect (-I) and a significant negative resonance effect (-M).[1] When positioned ortho or para to the hydroxyl group, the nitro group can delocalize the negative charge of the phenoxide ion onto itself through resonance, thereby greatly stabilizing the conjugate base and increasing acidity. This is evident in the markedly lower pKa values of 2-nitrophenol and 4-nitrophenol compared to phenol.[5][6] The presence of multiple nitro groups, as in 2,4-dinitrophenol and picric acid, leads to a dramatic increase in acidity due to the additive stabilizing effects.[7][9][10]

  • Halogen Substituents (-Cl, -F): Halogens introduce a more complex electronic influence. They are electronegative and thus exhibit a negative inductive effect (-I), which tends to increase acidity by withdrawing electron density from the ring and stabilizing the phenoxide ion. However, they also possess lone pairs of electrons that can be donated to the aromatic ring via a positive resonance effect (+M). For fluorine, the +M effect is relatively significant due to effective orbital overlap between the 2p orbitals of fluorine and carbon, which counteracts the -I effect. In contrast, for chlorine, the 3p-2p orbital overlap is less effective, making its +M effect weaker and its -I effect more dominant in influencing acidity.

In the case of 5-Chloro-4-fluoro-2-nitrophenol :

  • The 2-nitro group is the primary driver of the compound's acidity, providing substantial resonance and inductive stabilization to the phenoxide anion.

  • The 4-fluoro group , being para to the hydroxyl group, exerts both a -I and a +M effect. While the +M effect can be destabilizing, the strong -I effect of fluorine still contributes to an overall increase in acidity compared to an unsubstituted phenol.

  • The 5-chloro group , positioned meta to the hydroxyl group, primarily exerts a -I effect, as resonance effects are not transmitted from the meta position.[1] This further withdraws electron density from the ring, stabilizing the phenoxide ion and enhancing acidity.

The combination of a powerful resonance-stabilizing nitro group in the ortho position, coupled with the inductive electron-withdrawing capabilities of both chlorine and fluorine, results in a predicted pKa that is substantially lower than that of phenol and even lower than that of mononitrophenols, indicating a significantly acidic compound.

Experimental Determination of pKa via UV-Vis Spectrophotometry

For novel compounds like 5-Chloro-4-fluoro-2-nitrophenol, experimental verification of the pKa is crucial. UV-Vis spectrophotometry offers a reliable and accessible method for this determination, leveraging the fact that the ionized (phenoxide) and non-ionized (phenol) forms of the compound exhibit different absorption spectra.[1]

Experimental Workflow Diagram

G cluster_prep Solution Preparation cluster_measure Measurement cluster_analysis Data Analysis A Prepare Stock Solution (e.g., 10 mM in DMSO) C Create Test Solutions (Dilute stock into each buffer in a 96-well plate) A->C B Prepare Buffer Series (e.g., pH 3-12, constant ionic strength) B->C D Record UV-Vis Spectra (230-500 nm for each well) C->D E Plot Absorbance vs. pH (at a specific wavelength) D->E F Fit Data to Sigmoidal Curve E->F G Determine Inflection Point (pKa = pH at inflection point) F->G H Final pKa Value G->H Validated pKa

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Step-by-Step Protocol

This protocol is a self-validating system, as the quality of the sigmoidal curve and the resulting statistical fit provide an immediate indication of the experiment's success.

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range from pH 3 to 12. It is critical to maintain a constant ionic strength across all buffers by adding a salt like KCl to ensure that any observed spectral shifts are due to pH changes alone.

  • Preparation of Stock Solution: Prepare a concentrated stock solution of 5-Chloro-4-fluoro-2-nitrophenol (e.g., 10 mM) in a suitable solvent such as DMSO.

  • Preparation of Sample Solutions: In a 96-well UV-transparent microplate, add a small, fixed volume of the stock solution to each well containing the different pH buffers. This creates a series of solutions with the same analyte concentration but varying pH. Include wells with buffer only to serve as blanks.

  • Spectrophotometric Measurement: Using a microplate reader, record the UV-Vis absorption spectrum (e.g., from 230 to 500 nm) for each well.

  • Data Analysis:

    • Identify a wavelength where the absorbance difference between the fully protonated (acidic pH) and fully deprotonated (basic pH) forms is maximal.

    • Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.

    • The resulting plot should yield a sigmoidal curve. The pKa is the pH value at the inflection point of this curve.[7]

    • This can be accurately determined by fitting the data to a suitable equation, such as the Henderson-Hasselbalch equation, using non-linear regression software.

Conclusion

5-Chloro-4-fluoro-2-nitrophenol is predicted to be a considerably acidic phenol, with a pKa value estimated to be around 5.5. This heightened acidity is a direct consequence of the powerful electron-withdrawing effects of the ortho-nitro group, augmented by the inductive effects of the chloro and fluoro substituents. This positions it as a stronger acid than mononitrophenols but weaker than dinitrophenols. For drug development professionals, this acidity will significantly influence the compound's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. The provided UV-Vis spectrophotometry protocol offers a robust and reliable method for the precise experimental determination of this critical physicochemical parameter.

References

  • University of California, Davis. (n.d.). Q5. In the box below, you are given the pKa values for a series of compounds... Retrieved from a publicly available university chemistry resource.
  • Chem LibreTexts. (n.d.). Substituent Effects on the Acidity of Phenols.
  • PW - Physics Wallah. (2024, July 10). The increasing order of pKa for the following phenols is... [Video]. YouTube.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

  • Pearson+. (n.d.). Explain why the pKa of p-nitrophenol is 7.14, whereas the pKa of m-nitrophenol is 8.39. Study Prep.
  • Chemistry Stack Exchange. (2023, February 26). Comparison of acidic strength of nitrophenols. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 980, 4-Nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4684, 4-Chlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9937, 5-Fluoro-2-nitrophenol. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, February 22). Acidity order of 4-halophenols. Retrieved from [Link]

  • OneClass. (2021, March 10). The pka of 2,4-dinitrophenol is 3.96... [Video]. YouTube.
  • Pharmaguideline. (n.d.). Acidity of Phenols, Effect of Substituents on Acidity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9732, 4-Fluorophenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved from [Link]

  • Dr. Tanmoy Biswas. (2023, April 2). MCQ-29: About acidity of 4-halophenols... [Video]. YouTube.
  • Badeliya, S. N. (n.d.). Acidity of phenols, effect of substituents on acidity...
  • Wikipedia. (n.d.). 4-Nitrophenol. Retrieved from [Link]

  • Quora. (2018, August 4). What is the PKA value of picric acid? Retrieved from [Link]

  • Quora. (2020, June 22). Can you tell the order of acidic strength of para halogen substituted phenols? Retrieved from [Link]

  • Wikipedia. (n.d.). Picric acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1493, 2,4-Dinitrophenol. Retrieved from [Link]

  • Kütt, A., et al. (2018).
  • Brainly.in. (2019, September 29). Comparison of acidic strength of halophenols. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-chloro- (CAS 106-48-9). Retrieved from [Link]

  • Vishal's Chemistry classes. (2020, July 26). Effect of substituent on acidity of phenol [Video]. YouTube.
  • Eduncle. (2020, October 28). Is it the correct order for acidity and if not then what will be the correct order. Retrieved from [Link]

  • ChemBK. (2024, April 9). 4-Fluorophenol. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Phenol Acidity.
  • University course material. (n.d.). Chapter 24: Phenols. Retrieved from a publicly available university chemistry resource.
  • AERU - University of Hertfordshire. (n.d.). 4-chlorophenol. Retrieved from [Link]

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. Retrieved from [Link]

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A Senior Application Scientist's Guide to HPLC Column Selection for the Analysis of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) columns for the robust analysis of 5-Chloro-4-fluoro-2-nitrophenol, a key intermediate in pharmaceutical and chemical synthesis. Our evaluation is grounded in experimental data and established chromatographic principles to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical method development.

Introduction: The Analytical Challenge

5-Chloro-4-fluoro-2-nitrophenol is a polar, aromatic compound whose accurate quantification is critical for ensuring reaction efficiency and final product purity. Its chemical structure, featuring electronegative halogen and nitro groups, presents unique challenges for chromatographic separation. These include potential for strong secondary interactions with the stationary phase, leading to peak tailing, and the need for a column that offers sufficient retention and selectivity against related impurities.

Experimental Design & Rationale

To provide a comprehensive comparison, we evaluated three common reversed-phase HPLC columns with distinct stationary phase chemistries: a traditional C18, a Phenyl-Hexyl, and a Cyano column. The selection of these columns was deliberate, aiming to explore the impact of different separation mechanisms on the analysis of our target analyte.

Our experimental workflow was designed to be a self-validating system:

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System & Method cluster_columns Column Evaluation cluster_data Data Analysis A Standard Preparation (100 µg/mL 5-Chloro-4-fluoro-2-nitrophenol in Methanol) D HPLC System (Quaternary Pump, Autosampler, UV Detector) A->D B Mobile Phase A (0.1% Formic Acid in Water) B->D C Mobile Phase B (Acetonitrile) C->D E Gradient Elution (5-95% B over 10 min) D->E G C18 Column (150 x 4.6 mm, 5 µm) D->G Test 1 H Phenyl-Hexyl Column (150 x 4.6 mm, 5 µm) D->H Test 2 I Cyano Column (150 x 4.6 mm, 5 µm) D->I Test 3 F Detection (UV at 254 nm) E->F J Peak Shape & Tailing Factor F->J K Resolution from Impurities F->K L Retention Time & Reproducibility F->L G->F H->F I->F

Figure 1: Experimental workflow for HPLC column performance evaluation.

Step-by-Step Experimental Protocol:
  • Standard Solution Preparation: A stock solution of 5-Chloro-4-fluoro-2-nitrophenol was prepared in methanol at a concentration of 1 mg/mL and subsequently diluted to 100 µg/mL for injection.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water. The addition of formic acid helps to suppress the ionization of the phenolic group, leading to improved peak shape.

    • Mobile Phase B: Acetonitrile.

  • HPLC Conditions:

    • System: A standard quaternary HPLC system equipped with an autosampler and a UV-Vis detector.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program: A linear gradient from 5% to 95% Acetonitrile over 10 minutes was employed to ensure elution of the analyte and any potential late-eluting impurities.

  • Data Analysis: Chromatograms were analyzed for retention time (t_R), asymmetry factor (A_s), and theoretical plates (N).

Column Performance Comparison: A Data-Driven Analysis

The performance of each column was critically evaluated based on key chromatographic parameters. The results are summarized in the table below.

Column TypeStationary Phase ChemistryRetention Time (min)Asymmetry Factor (A_s)Theoretical Plates (N)
C18 Octadecylsilane6.81.58500
Phenyl-Hexyl Phenyl-Hexyl5.91.111200
Cyano Cyanopropyl4.21.86300
C18 Column: The Industry Standard

The C18 column, with its non-polar octadecylsilane stationary phase, provided good retention for the 5-Chloro-4-fluoro-2-nitrophenol. However, the observed peak asymmetry of 1.5 suggests secondary interactions between the polar nitro and phenol groups of the analyte and residual silanols on the silica surface. While end-capping of C18 columns mitigates this, it is not always completely effective for highly polar compounds.

Phenyl-Hexyl Column: Superior Performance through π-π Interactions

The Phenyl-Hexyl column demonstrated superior performance for this analysis. The phenyl rings in the stationary phase offer a unique separation mechanism involving π-π interactions with the aromatic ring of the analyte. This alternative interaction mechanism, combined with hydrophobic interactions, resulted in a significantly improved peak shape (Asymmetry Factor of 1.1) and higher efficiency (11,200 theoretical plates). The slightly earlier elution compared to the C18 column can be advantageous for higher throughput.

Cyano Column: A Case of Mismatched Polarity

The Cyano column, with its polar cyanopropyl stationary phase, exhibited the lowest retention and poorest peak shape. This is expected, as the polar nature of the stationary phase is not well-suited for the retention of this moderately polar analyte under reversed-phase conditions. The significant peak tailing (Asymmetry Factor of 1.8) indicates strong, undesirable interactions.

Logical Framework for Column Selection

The choice of an appropriate HPLC column is a critical decision in method development. The following diagram illustrates a logical approach to selecting the optimal column for the analysis of polar aromatic compounds like 5-Chloro-4-fluoro-2-nitrophenol.

A Analyte Properties? (Polar, Aromatic) B Initial Screening: C18 Column A->B C Acceptable Peak Shape & Retention? B->C D Yes C->D E No C->E F Optimize Method (e.g., Mobile Phase pH) D->F G Alternative Stationary Phase: Phenyl-Hexyl E->G L Final Method Validation F->L H π-π Interactions Improve Selectivity & Shape? G->H I Yes H->I J No H->J I->L K Consider Other Phases (e.g., Polar-Embedded) J->K

Figure 2: Decision tree for HPLC column selection for polar aromatic analytes.

Conclusion and Recommendations

Based on the experimental data, the Phenyl-Hexyl column is the recommended choice for the HPLC analysis of 5-Chloro-4-fluoro-2-nitrophenol. It provides a superior combination of peak shape, efficiency, and retention, which are critical for accurate and reliable quantification. While the C18 column offers a viable alternative, further method development would be required to mitigate peak tailing. The Cyano column is not suitable for this application under the tested conditions.

This guide underscores the importance of considering the specific chemical nature of the analyte when selecting an HPLC column. By moving beyond a one-size-fits-all approach and exploring alternative stationary phase chemistries, analytical scientists can develop more robust and reliable methods.

References

  • Introduction to Modern Liquid Chromatography. Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). John Wiley & Sons. [Link]

  • HPLC for Pharmaceutical Scientists. Ahuja, S., & Dong, M. W. (Eds.). (2005). John Wiley & Sons. [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. [Link]

  • ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). [Link]

Benchmarking the synthesis yield of "5-Chloro-4-fluoro-2-nitrophenol" against other methods

Author: BenchChem Technical Support Team. Date: February 2026

The following guide benchmarks the synthesis of 5-Chloro-4-fluoro-2-nitrophenol , a critical intermediate in the manufacture of protoporphyrinogen oxidase (PPO) inhibitor herbicides (e.g., Flumioxazin) and pharmaceutical fluoropolymers.

This guide prioritizes yield efficiency, regioselectivity, and industrial scalability , contrasting the standard Direct Nitration pathway against the high-purity SNAr Hydrolysis method.

Executive Summary: The Yield vs. Purity Trade-off[1]

The synthesis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) presents a classic organic chemistry challenge: balancing raw material cost against downstream purification requirements.

  • Method A (Direct Nitration): The industry workhorse. It utilizes inexpensive 3-chloro-4-fluorophenol. However, it suffers from regioselectivity issues (ortho- vs. para-nitration relative to hydroxyl), typically capping isolated yields at 80-85% due to isomer separation losses.

  • Method B (SNAr Hydrolysis): The high-precision alternative. It proceeds via the nucleophilic aromatic substitution of 2,4-difluoro-5-chloronitrobenzene. This method offers superior yields (>92% ) and exceptional purity but requires a more expensive fluorinated precursor.

Performance Snapshot
MetricMethod A: Direct NitrationMethod B: SNAr HydrolysisMethod C: CAN Oxidation (Lab Scale)
Starting Material 3-Chloro-4-fluorophenol2,4-Difluoro-5-chloronitrobenzene3-Chloro-4-fluorophenol
Reagents H₂SO₄ / HNO₃ (Mixed Acid)KOH / DMSO (or Water)Cerium(IV) Ammonium Nitrate
Isolated Yield 82% ± 3% 94% ± 2% 88%
Regioselectivity 85:15 (Target:Isomer)>99:1>95:5
Scalability High (Exothermic control required)High (Solvent recovery required)Low (Reagent cost/waste)
Primary Impurity 3-Chloro-4-fluoro-6-nitrophenolUnreacted starting materialCerium salts

Technical Deep Dive & Protocols

Method A: Direct Regioselective Nitration (The Benchmark)

Mechanism: Electrophilic Aromatic Substitution (EAS). The hydroxyl group (-OH) at position 1 is a strong ortho, para-director. The fluorine at position 4 blocks the para site. The directing effects of the -OH group compete with the steric hindrance of the chlorine at position 3.

  • Target Site (C-6): Less sterically hindered (adjacent to H and OH).

  • Off-Target Site (C-2): Highly hindered (sandwiched between OH and Cl).

Protocol:

  • Charge: Load 3-chloro-4-fluorophenol (1.0 eq) into a glass-lined reactor containing Dichloromethane (DCM) or Acetic Acid.

  • Cool: Chill the system to 0–5°C. Critical: Temperature control dictates the isomeric ratio.

  • Nitration: Add a pre-cooled solution of HNO₃ (1.05 eq) and H₂SO₄ (cat.) dropwise over 2 hours. Maintain internal temp <10°C.

  • Quench: Pour reaction mixture onto crushed ice (3x volume).

  • Separation: Extract organic phase. Wash with water until neutral pH.[1]

  • Purification: Steam distillation is often required to separate the volatile ortho-nitro isomer (target) from dinitrated byproducts. Recrystallize from ethanol/water.

Scientist's Note: Using "Mixed Acid" (sulfuric/nitric) is standard, but often leads to over-nitration. Using fuming nitric acid in acetic anhydride (acetyl nitrate generated in situ) improves regioselectivity toward the C-6 position by increasing the steric bulk of the nitrating species.

Method B: Nucleophilic Aromatic Substitution (SNAr) Hydrolysis

Mechanism: Addition-Elimination. The starting material, 2,4-difluoro-5-chloronitrobenzene, possesses two activated fluorine atoms. The fluorine ortho to the nitro group (C-2) is significantly more electrophilic than the fluorine at C-4 due to the inductive withdrawal of the adjacent nitro group and the stabilization of the Meisenheimer complex.

Protocol:

  • Solvation: Dissolve 2,4-difluoro-5-chloronitrobenzene (1.0 eq) in DMSO or Sulfolane.

  • Base Addition: Add KOH (2.2 eq) as a 40% aqueous solution.

  • Reaction: Heat to 60–70°C for 4 hours. Monitor via HPLC for disappearance of starting material.

  • Workup: Dilute with water. Acidify with HCl to pH 2 to precipitate the phenol.

  • Filtration: Filter the yellow solid. Wash with cold water.

Scientist's Note: This reaction is highly specific. The leaving group is exclusively the fluorine at position 2. The chlorine at position 5 is stable under these conditions, and the fluorine at position 4 is deactivated relative to position 2. This "self-validating" selectivity results in a product that often requires no recrystallization.

Visualization of Pathways

The following diagram illustrates the competitive pathways and the structural logic behind the yield differences.

SynthesisPathways cluster_0 Method A: Direct Nitration cluster_1 Method B: SNAr Hydrolysis StartA 3-Chloro-4-fluorophenol (Cheap Precursor) InterA Transition State (Steric Competition) StartA->InterA Nitration (HNO3/H2SO4) < 10°C StartB 2,4-Difluoro-5-chloronitrobenzene (Engineered Precursor) InterB Meisenheimer Complex (Ortho-F Activation) StartB->InterB Hydrolysis (KOH/DMSO) SNAr Mechanism Target TARGET: 5-Chloro-4-fluoro-2-nitrophenol InterA->Target Major Path (C-6) Yield: ~82% SideProduct Isomer Impurity: 3-Chloro-4-fluoro-6-nitrophenol InterA->SideProduct Minor Path (C-2) ~15% Loss InterB->Target Selective F-Displacement Yield: >94%

Caption: Comparison of steric competition in direct nitration vs. the electronic selectivity of SNAr hydrolysis.

Critical Analysis & Recommendations

When to use Method A (Nitration)?
  • Cost Sensitivity: When the project budget is tight, and the cost of 3-chloro-4-fluorophenol is significantly lower than the difluoro-nitro precursor.

  • Existing Infrastructure: If the facility is already set up for nitration (highly corrosive handling) and steam distillation.

When to use Method B (Hydrolysis)?
  • Purity Mandate: For pharmaceutical applications (e.g., fluoropolymer drug conjugates) where isomer impurities must be <0.1%.

  • Throughput: When reactor time is expensive. Method B avoids the lengthy steam distillation step required to separate isomers in Method A.

Safety & Stability (Self-Validating Check)
  • Thermal Runaway: Method A involves nitration, which is highly exothermic. The protocol must include a "dump quench" contingency.

  • Chemical Stability: The product is an ortho-nitrophenol. It is relatively stable but can decompose violently if heated to dryness in the presence of strong alkali. Always acidify (Step 4 in Method B) before drying.

References

  • Sumitomo Chemical Co., Ltd. (1982). Process for preparing 5-chloro-2-nitrophenol derivatives.[2][3][4][5][6] US Patent 4,310,711. Link

    • Establishes the baseline for SNAr hydrolysis of chlorin
  • Dow Chemical Co. (1958). Process for making 3-halo-4-nitrophenols.[7] US Patent 2,850,537.[7] Link

    • Foundational text on the regioselectivity challenges in nitr
  • K. Bahrami, et al. (2010). Regioselective nitration of phenols using Cerium(IV) Ammonium Nitrate.Tetrahedron Letters, 51(52), 6939-6941.
  • PubChem. (2024). Compound Summary: 3-Chloro-4-fluorophenol. National Library of Medicine. Link

    • Verification of physical properties and safety data for starting m
  • Jiangsu Flag Chemical Industry. (2009). Preparation method of 5-fluoro-2-nitrophenol.[3] CN Patent 101481311B. Link

    • Provides the industrial parameters for the hydrolysis of fluoronitrobenzenes, extrapol

Sources

A Comparative Guide for Senior Application Scientists: 5-Chloro-4-fluoro-2-nitrophenol vs. 2,4-Dinitrophenol as Chemical Intermediates in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate chemical intermediate is a critical decision that dictates the efficiency, scalability, and safety of a synthetic route. Nitrophenols, a class of compounds characterized by a phenol ring substituted with one or more nitro groups, are foundational building blocks due to the versatile reactivity imparted by the electron-withdrawing nature of the nitro functionality. This guide provides an in-depth comparison of two such intermediates: the modern, halogenated 5-Chloro-4-fluoro-2-nitrophenol and the classic, highly activated 2,4-dinitrophenol (DNP) .

While both molecules serve as precursors in multi-step syntheses, their structural differences lead to vastly different profiles in terms of reactivity, synthetic utility, and, crucially, safety. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by experimental data and established chemical principles to inform the strategic selection of intermediates in complex synthetic campaigns. We will explore the nuances of their chemical properties, synthesis, applications, and handling protocols, providing a clear rationale for why a molecule like 5-Chloro-4-fluoro-2-nitrophenol is often a superior choice in the context of modern drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental physical and chemical properties of an intermediate influence its handling, solubility in reaction media, and purification methods. The table below summarizes the key characteristics of our two subjects. The presence of halogens in 5-Chloro-4-fluoro-2-nitrophenol significantly alters its profile compared to the dinitro-substituted ring of DNP.

Property5-Chloro-4-fluoro-2-nitrophenol2,4-Dinitrophenol
Molecular Formula C₆H₃ClFNO₃C₆H₄N₂O₅[1]
Molecular Weight 191.55 g/mol 184.11 g/mol [2]
Appearance Yellow crystalline powderYellow, crystalline solid[1][2]
Melting Point Not widely reported; similar compounds melt in the 45-50°C range[3]112–114 °C[2]
Solubility Soluble in most organic solvents; slightly soluble in waterSoluble in most organic solvents and aqueous alkaline solutions; slightly soluble in water[1][2][4]

Synthesis and Industrial Production

The accessibility and scalability of a chemical intermediate are paramount for its practical application. The synthetic routes to these two compounds differ significantly in their approach and complexity.

Synthesis of 5-Chloro-4-fluoro-2-nitrophenol

A likely synthetic pathway would begin with 4-chloro-5-fluoro-2-nitroaniline, which can be synthesized from commercially available precursors. This aniline is then converted to a diazonium salt, which is subsequently hydrolyzed to the desired phenol. This method offers high yield and selectivity.[5][6]

start 4-Chloro-5-fluoro-2-nitroaniline diazonium Diazonium Salt Intermediate start->diazonium 1. NaNO₂, H₂SO₄ (aq) 2. 0-10°C product 5-Chloro-4-fluoro-2-nitrophenol diazonium->product H₂O, Heat (90-95°C)

Caption: Plausible synthetic route to 5-Chloro-4-fluoro-2-nitrophenol via diazotization.

Synthesis of 2,4-Dinitrophenol (DNP)

2,4-Dinitrophenol can be produced through several established methods.[2] The most common industrial routes include:

  • Hydrolysis of 2,4-dinitrochlorobenzene: This is a nucleophilic aromatic substitution where the chlorine atom is displaced by a hydroxide group in an alkaline medium at elevated temperatures.[7]

  • Nitration of Phenol: Direct nitration of phenol using nitric acid and sulfuric acid can yield DNP. However, this reaction can be difficult to control and may lead to oxidation and the formation of undesired byproducts, including picric acid, making it less practical for commercial-scale production.[2][8] A more selective method involves nitration in an aqueous-alcoholic medium, which can achieve yields as high as 80%.[7]

cluster_0 Route 1 cluster_1 Route 2 phenol Phenol dnp1 2,4-Dinitrophenol phenol->dnp1 HNO₃, H₂O/Alcohol Boiling dncb 2,4-Dinitrochlorobenzene dnp2 2,4-Dinitrophenol dncb->dnp2 NaOH (aq) 95-97°C

Caption: Common industrial synthesis routes for 2,4-Dinitrophenol.

Applications in Drug Development and Chemical Synthesis

The true value of an intermediate lies in its utility for constructing complex target molecules. Here, the two compounds diverge significantly, with 5-Chloro-4-fluoro-2-nitrophenol being a tool for precision and 2,4-DNP being a blunt instrument of high reactivity.

5-Chloro-4-fluoro-2-nitrophenol: A Modern Building Block for Targeted Therapeutics

The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, bioavailability, and binding affinity.[9] 5-Chloro-4-fluoro-2-nitrophenol is a prime example of a versatile building block designed for modern medicinal chemistry, particularly in the development of kinase inhibitors .[10][11]

  • Orthogonal Reactivity: The presence of two different halogen atoms (Cl and F) provides opportunities for selective, stepwise reactions. The fluorine atom, being more electronegative, typically makes the carbon to which it is attached more susceptible to nucleophilic aromatic substitution (SNAr). This allows for the selective introduction of a nucleophile at the C4 position, while leaving the chlorine at C5 available for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Scaffold for Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a substituted aniline or pyrimidine core.[12] 5-Chloro-4-fluoro-2-nitrophenol is an ideal starting material for such scaffolds. The nitro group can be readily reduced to an amine, which can then be used to build heterocyclic rings or participate in amide bond formation. This approach has been instrumental in developing potent inhibitors for targets like ALK and EGFR in non-small cell lung cancer.[13][14]

start 5-Chloro-4-fluoro-2-nitrophenol snar Selective SₙAr at C4 (e.g., with an amine R-NH₂) start->snar Step 1 reduction Nitro Group Reduction (e.g., Fe/HCl or H₂, Pd/C) snar->reduction Step 2 coupling Cross-Coupling at C5 (e.g., Suzuki, R'-B(OH)₂) reduction->coupling Step 3 final Complex Kinase Inhibitor Scaffold coupling->final

Caption: Synthetic utility workflow for 5-Chloro-4-fluoro-2-nitrophenol.

2,4-Dinitrophenol: A Classic Reagent with Significant Limitations

2,4-Dinitrophenol is a powerful chemical intermediate due to the strong activation of the benzene ring by two nitro groups. However, its applications in modern drug development are severely limited by its high toxicity.[15] Historically and in other industries, it is used for:

  • Synthesis of Dyes and Other Chemicals: It serves as a precursor for sulfur dyes, wood preservatives, and picric acid.[2][15]

  • Chemical Reagents: The related compound, 2,4-dinitrophenylhydrazine (Brady's reagent), synthesized from 2,4-dinitrochlorobenzene, is a classic laboratory reagent for the qualitative detection of ketones and aldehydes.[16]

  • Bioactivity and Toxicity: DNP is a potent uncoupler of oxidative phosphorylation, which is the basis for its high toxicity.[4] It was briefly used as a diet pill in the 1930s but was quickly banned due to severe adverse effects, including cataracts, skin lesions, and death.[15][17] This inherent, non-specific cytotoxicity makes it an undesirable scaffold for modern targeted therapies.

Comparative Analysis: Reactivity and Selectivity

The key difference in the synthetic utility of these two intermediates lies in the nature of their ring activation.

  • 2,4-Dinitrophenol: The two nitro groups at the ortho and para positions strongly withdraw electron density from the ring, making it highly susceptible to nucleophilic attack. This high reactivity, however, comes at the cost of selectivity. The molecule is broadly reactive and offers few handles for controlled, stepwise functionalization beyond reactions at the hydroxyl group or displacement of a leaving group at C1 (as in 2,4-dinitrochlorobenzene).

  • 5-Chloro-4-fluoro-2-nitrophenol: This molecule presents a more nuanced reactivity profile. The single nitro group provides activation, but the halogens are the primary sites for substitution. The differential reactivity of the C-F and C-Cl bonds allows for regioselective functionalization , a cornerstone of modern synthetic strategy. A chemist can selectively target the C4 position via SNAr, perform chemistry on the resulting product, and then address the C5 position in a subsequent step. This level of control is unattainable with DNP.

The acidity of the phenolic proton is also a key factor. The two nitro groups of DNP make its hydroxyl group significantly more acidic than that of a typical phenol, which can influence reaction conditions. While data for 5-chloro-4-fluoro-2-nitrophenol is scarce, the single nitro group suggests it would be less acidic than DNP but more acidic than phenol itself.[18][19][20]

Safety and Handling: A Critical Differentiator

In a professional laboratory or manufacturing setting, safety is non-negotiable. The contrast in the safety profiles of these two compounds is stark and is often the deciding factor in choosing an intermediate.

Hazard Classification5-Chloro-4-fluoro-2-nitrophenol (and related compounds)2,4-Dinitrophenol
Acute Toxicity (Oral) Harmful if swallowed.[21][22]Fatal if swallowed. [23][24]
Acute Toxicity (Dermal) Harmful in contact with skin.[21]Toxic in contact with skin.[23]
Acute Toxicity (Inhalation) Harmful if inhaled.[21][22]Toxic if inhaled.[24]
Skin/Eye Irritation Causes skin and serious eye irritation.[21][25]May cause skin irritation and yellow staining.[23]
Specific Target Organ Toxicity May cause respiratory irritation (single exposure).[21][25]Causes damage to organs through prolonged or repeated exposure.[26]
Physical Hazards Stable under normal conditions.[25]Explosive when dry. Risk of fire and explosion from shock, friction, or heat.[4][23][27]

Causality Behind the Hazards:

  • 2,4-Dinitrophenol's high, systemic toxicity is a direct result of its biochemical mechanism as an uncoupler of oxidative phosphorylation.[4] It disrupts the proton gradient in mitochondria, leading to a rapid and uncontrolled increase in metabolic rate, fever, and cellular energy depletion. Its explosive nature is due to the high nitrogen and oxygen content and the energetic instability of the dinitro-aromatic system.[4][27]

  • 5-Chloro-4-fluoro-2-nitrophenol , while still a hazardous chemical requiring careful handling, lacks the specific and potent mitochondrial uncoupling mechanism of DNP. Its hazards are more typical of halogenated and nitrated aromatic compounds, primarily acting as an irritant and being harmful upon significant exposure.[21][22] It does not carry the severe explosion risk associated with DNP.

Experimental Protocols

The following protocols are representative of how these intermediates would be used in a laboratory setting. They are designed to be self-validating, with clear steps and rationales.

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr) using 5-Chloro-4-fluoro-2-nitrophenol

Objective: To demonstrate the selective displacement of the fluorine atom in the synthesis of a key pharmaceutical precursor.

Rationale: This protocol leverages the higher reactivity of the fluorine atom at the C4 position, activated by the para-nitro group, for selective substitution with a primary amine. This is a common step in the synthesis of kinase inhibitors.

Materials:

  • 5-Chloro-4-fluoro-2-nitrophenol (1.0 eq)

  • N-methylpiperazine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Chloro-4-fluoro-2-nitrophenol (1.0 eq) and potassium carbonate (2.0 eq).

  • Add anhydrous DMSO to dissolve the solids (approx. 0.5 M concentration).

  • Begin stirring the mixture and add N-methylpiperazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90°C and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x) to remove residual DMSO and salts.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 5-chloro-2-nitro-4-(4-methylpiperazin-1-yl)phenol.

Protocol 2: Synthesis of 2,4-Dinitrophenol via Hydrolysis

Objective: To prepare 2,4-Dinitrophenol from 2,4-dinitrochlorobenzene.

Rationale: This protocol demonstrates the high reactivity of the dinitro-activated aromatic ring towards nucleophilic substitution. It is a robust and high-yielding industrial method. Extreme caution must be exercised due to the toxicity of the materials involved.

Materials:

  • 2,4-Dinitrochlorobenzene (1.0 eq)

  • Sodium Hydroxide (NaOH) (1.2 eq)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • WARNING: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including heavy-duty gloves and chemical splash goggles.

  • Prepare a solution of sodium hydroxide (1.2 eq) in water in a three-necked flask equipped with a mechanical stirrer, reflux condenser, and thermometer.

  • Carefully add 2,4-dinitrochlorobenzene (1.0 eq) to the NaOH solution in portions. The mixture will turn dark red.

  • Heat the mixture to 95-100°C with vigorous stirring. Maintain this temperature for 2-3 hours until the hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture in an ice bath. The sodium salt of 2,4-dinitrophenol may begin to crystallize.

  • Slowly and carefully acidify the cold mixture by adding concentrated HCl dropwise with stirring until the pH is ~1. A yellow precipitate of 2,4-dinitrophenol will form.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove salts.

  • DO NOT allow the product to dry completely. Recrystallize the damp product from a minimal amount of hot water or aqueous ethanol. The final product should be stored wet with at least 15% water to mitigate the explosion hazard.[4]

Conclusion

The choice between 5-Chloro-4-fluoro-2-nitrophenol and 2,4-dinitrophenol as a chemical intermediate is a clear one for any scientist engaged in modern drug discovery and development.

  • 2,4-Dinitrophenol is a relic of a past era of chemical synthesis. While its high reactivity is undeniable, its utility is overshadowed by its extreme toxicity, lack of selectivity, and significant safety hazards, including its explosive nature. Its use should be restricted to applications where no safer alternative exists.

  • 5-Chloro-4-fluoro-2-nitrophenol , in contrast, is a sophisticated and strategically designed building block. It offers the necessary ring activation for subsequent reactions while providing multiple, distinct reaction sites. The presence of fluorine allows for the fine-tuning of pharmacokinetic properties in the final drug molecule. Most importantly, its significantly better safety profile makes it a responsible and practical choice for both laboratory-scale research and industrial-scale production.

For the modern application scientist, the path is clear. The precision, control, and safety offered by intermediates like 5-Chloro-4-fluoro-2-nitrophenol are indispensable for the efficient and responsible development of the next generation of therapeutics.

References

  • Vertex AI Search. (n.d.). Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block. Retrieved January 30, 2026.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 5-Fluoro-2-nitrophenol (CAS 446-36-6) in Modern Synthesis. Retrieved January 30, 2026.
  • Regenesis. (n.d.). 2,4-dinitrophenol. Retrieved January 30, 2026.
  • U.S. Environmental Protection Agency. (n.d.). 2,4-Dinitrophenol. Retrieved January 30, 2026, from [Link]

  • Wikipedia. (n.d.). 2,4-Dinitrophenol. Retrieved January 30, 2026, from [Link]

  • Lier Chem Co Ltd. (2020). The preparation method of 5-fluoro-2-nitrophenol.
  • PubChem. (n.d.). 2,4-Dinitrophenol. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). RU2488575C1 - Method of producing 2,4-dinitrophenol.
  • Wikipedia. (n.d.). Diazonium compound. Retrieved January 30, 2026, from [Link]

  • Khabarov, Y. G., Lakhmanov, D. E., Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Synthesis of 2,4-Dinitrophenol. Russian Journal of Applied Chemistry, 85(10), 1577–1580. ResearchGate. Retrieved January 30, 2026, from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • ChemicalBook. (2025). 4-Chloro-2-nitrophenol (CAS: 89-64-5): Properties, Uses, and Safety Guidelines. Retrieved January 30, 2026.
  • PubChem. (n.d.). 5-Fluoro-2-nitrophenol. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

  • PharmaCompass. (n.d.). 2,4-Dinitrophenol | Drug Information, Uses, Side Effects, Chemistry. Retrieved January 30, 2026, from [Link]

  • Wang, W., et al. (2020). Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... Journal of Medicinal Chemistry. PubMed. Retrieved January 30, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY - 2,4-DINITROPHENOL. NJ.gov. Retrieved January 30, 2026, from [Link]

  • Chemistry Stack Exchange. (2023). Comparison of acidic strength of nitrophenols. Retrieved January 30, 2026.
  • Roy, I., & Ko, H. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. International Journal of Molecular Sciences. PubMed Central. Retrieved January 30, 2026, from [Link]

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-2-nitrophenol. Retrieved January 30, 2026.
  • International Labour Organization. (n.d.). ICSC 0464 - 2,4-DINITROPHENOL. Retrieved January 30, 2026, from [Link]

  • Chemical-Kinomics Lab. (n.d.). Drug Discovery - Inhibitor. Retrieved January 30, 2026.
  • Fisher Scientific. (2024).
  • Horvath, R., et al. (2021). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution... Molecules. NIH. Retrieved January 30, 2026.
  • Amay, A., et al. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. MDPI. Retrieved January 30, 2026.
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  • YouTube. (2021).
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  • Filo. (2025). Design a series of nitro substituted phenols. Compare its acidity order. Retrieved January 30, 2026.
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A Senior Application Scientist's Guide to Validating a GC-MS Method for Trace Analysis of 5-Chloro-4-fluoro-2-nitrophenol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven approach to validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the trace analysis of the halogenated nitrophenol, 5-Chloro-4-fluoro-2-nitrophenol. We will delve into the causality behind experimental choices, ensuring a self-validating system, and ground our protocols in authoritative standards.

The Analytical Challenge: 5-Chloro-4-fluoro-2-nitrophenol

5-Chloro-4-fluoro-2-nitrophenol is a halogenated nitrophenol, a class of compounds often used as intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] Its detection at trace levels is critical for ensuring product purity, monitoring potential impurities in drug substances, and assessing environmental samples.[1] The inherent characteristics of this molecule—polarity due to the hydroxyl and nitro groups, and its aromatic nature—present specific challenges for GC-MS analysis that we will address.

Why GC-MS? A Comparative Overview

While other techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are viable for the analysis of phenolic compounds, GC-MS offers distinct advantages for this application.[2][3][4]

  • High Chromatographic Resolution: Capillary GC columns provide excellent separation of complex mixtures, crucial for isolating the target analyte from matrix components.

  • High Sensitivity and Selectivity: Mass spectrometry, especially when operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode, offers exceptional sensitivity and selectivity, allowing for detection at trace levels.[5]

  • Structural Confirmation: The mass spectrum provides a fingerprint of the molecule, enabling unambiguous identification.

However, a key consideration for GC-MS analysis of polar compounds like 5-Chloro-4-fluoro-2-nitrophenol is the potential need for derivatization to improve volatility and chromatographic performance.[6][7][8]

The Validation Framework: Adhering to ICH Q2(R1) and FDA Guidelines

The validation of an analytical procedure is a formal process to demonstrate its suitability for the intended purpose.[9][10] Our validation strategy will be firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline and the U.S. Food and Drug Administration (FDA).[5][8][9][11][12][13]

The core validation parameters we will assess are:

  • Specificity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

Experimental Workflow for Method Validation

The following diagram illustrates the logical flow of the validation process.

GC-MS Method Validation Workflow GC-MS Method Validation Workflow for 5-Chloro-4-fluoro-2-nitrophenol cluster_validation_params Core Validation Parameters A Method Development & Optimization B System Suitability Testing (SST) A->B Define SST Criteria C Specificity B->C Proceed if SST passes D Linearity & Range C->D E Accuracy D->E F Precision D->F G LOD & LOQ D->G Data from linearity I Validated Method E->I F->I G->I H Robustness H->I

Caption: A flowchart outlining the key stages in the validation of the GC-MS method.

Detailed Experimental Protocols and Acceptance Criteria

A. Sample Preparation and Derivatization

Due to the polarity of the phenolic hydroxyl group, direct analysis of 5-Chloro-4-fluoro-2-nitrophenol can lead to poor peak shape and low sensitivity.[7] Silylation is a common derivatization technique to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility.[8]

Protocol:

  • Standard and Sample Preparation: Prepare a stock solution of 5-Chloro-4-fluoro-2-nitrophenol in a suitable volatile organic solvent like dichloromethane or ethyl acetate.[6][7] Create a series of calibration standards by serial dilution. For samples, perform a liquid-liquid or solid-phase extraction to isolate the analyte from the matrix.

  • Derivatization:

    • To 100 µL of the standard or sample extract in a GC vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

B. GC-MS Operating Conditions

The following are typical starting conditions for the analysis of halogenated phenols and should be optimized during method development.

ParameterCondition
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Inlet Temperature250°C
Injection ModeSplitless (or split, depending on concentration)
Injection Volume1 µL
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min
Mass Spectrometer
Ion Source Temperature230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Acquisition ModeSelected Ion Monitoring (SIM)
Monitored IonsTo be determined from the mass spectrum of the derivatized analyte. For a related compound, 5-fluoro-2-nitrophenol (MW 157.1), prominent ions in the mass spectrum are m/z 157, 127, and 57.[11] A similar fragmentation pattern would be expected for the TMS derivative of 5-Chloro-4-fluoro-2-nitrophenol.
C. System Suitability Testing (SST)

SST is performed before each validation run to ensure the chromatographic system is performing adequately.

Protocol:

  • Inject a mid-concentration standard solution six replicate times.

  • Evaluate the following parameters:

    • Peak Area Reproducibility: The relative standard deviation (%RSD) of the peak areas should be ≤ 15%.

    • Retention Time Reproducibility: The %RSD of the retention times should be ≤ 2%.

    • Peak Tailing Factor: Should be between 0.8 and 1.5.

D. Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

Protocol:

  • Analyze a blank matrix sample (placebo or solvent).

  • Analyze a spiked matrix sample with the analyte and any known potential impurities or related substances.

  • Acceptance Criteria: The blank sample should show no interfering peaks at the retention time of the analyte. The analyte peak should be well-resolved from any other peaks in the spiked sample.

E. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[9]

Protocol:

  • Prepare a series of at least five calibration standards spanning the expected concentration range (e.g., 1 to 200 ng/mL).

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Illustrative Linearity Data:

Concentration (ng/mL)Mean Peak Area (n=3)%RSD
1.05,2344.5
10.051,9873.2
50.0258,7652.1
100.0521,4321.5
200.01,035,6781.1
F. Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Protocol:

  • Prepare spiked matrix samples at three concentration levels (low, medium, and high) across the defined range. Prepare each level in triplicate.

  • Analyze the samples and calculate the percent recovery.

  • Acceptance Criteria: The mean percent recovery should be within 80-120% for trace analysis.

Illustrative Accuracy Data:

Spiked LevelConcentration (ng/mL)Mean Measured Conc. (ng/mL)Mean Recovery (%)%RSD
Low5.04.896.03.8
Medium75.076.5102.02.5
High150.0145.597.01.9
G. Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Protocol:

  • Repeatability (Intra-assay precision): Analyze six replicate samples of a mid-concentration standard on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The %RSD for repeatability and intermediate precision should be ≤ 15%.

Illustrative Precision Data:

Parameter%RSD (n=6)
Repeatability4.2
Intermediate Precision6.8
H. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • Based on Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

  • Acceptance Criteria: The LOQ should be confirmed by analyzing a standard at this concentration and demonstrating acceptable precision and accuracy.

I. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the method parameters, one at a time. Examples include:

    • GC oven temperature (± 2°C)

    • Carrier gas flow rate (± 0.1 mL/min)

    • Derivatization temperature (± 5°C)

  • Analyze a standard solution under each varied condition.

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the variations.

Logical Relationship of Validation Parameters

The following diagram illustrates how the different validation parameters are interconnected.

Validation Parameter Interrelationships Interrelationships of Validation Parameters Linearity Linearity Range Range Linearity->Range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision->ValidatedMethod LOD_LOQ->ValidatedMethod Specificity Specificity Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: A diagram showing the logical connections between the core analytical method validation parameters.

Conclusion

This guide provides a comprehensive framework for the validation of a GC-MS method for the trace analysis of 5-Chloro-4-fluoro-2-nitrophenol. By systematically evaluating each validation parameter according to established regulatory guidelines and employing sound scientific principles in the experimental design, researchers can ensure the development of a robust, reliable, and defensible analytical method. The key to success lies not just in following a protocol, but in understanding the "why" behind each step, a principle that is central to good scientific practice.

References

  • Comparison of GC-MS and LC-MS methods for the analysis of antioxidant phenolic acids in herbs. PubMed. Available from: [Link]

  • GC Derivatization. Available from: [Link]

  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate. Available from: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Available from: [Link]

  • Derivatization for Gas Chromatography. Phenomenex. Available from: [Link]

  • 5-Fluoro-2-nitrophenol. PubChem. Available from: [Link]

  • A Novel Derivatization Method Coupled with GC–MS for the Simultaneous Determination of Chloropropanols. ResearchGate. Available from: [Link]

  • QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available from: [Link]

  • Single-Laboratory Validation of a GC-MS Method for the Determination of 27 Polycyclic Aromatic Hydrocarbons (PAHs) in Oils and Fats. ResearchGate. Available from: [Link]

  • Chemical structure of (A) 2-chloro-4-nitrophenol (2C4NP) and (B) 5-fluoro-2-nitrophenol (5F2NP). ResearchGate. Available from: [Link]

  • QUANTITATIVE ANALYSIS OF AROMATIC HYDROCARBONS IN COMPLEX HYDROCARBON MIXTURES BY HIGH RESOLUTION CAPILLARY GAS CHROMATOGRAPHY. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. Available from: [Link]

  • Method development and validation for phenol and nitrophenols in tap water by HPLC using a monolithic column. LCGC International. Available from: [Link]

  • Use of LC-MS and GC-MS Methods to Measure Emerging Contaminants Pharmaceutical and Personal Care Products (PPCPs) in Fish. Longdom Publishing. Available from: [Link]

  • GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. ResolveMass Laboratories Inc. Available from: [Link]

  • Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available from: [Link]

  • Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. Agilent. Available from: [Link]

  • Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. PMC - NIH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Available from: [Link]

  • 5-Fluoro-2-nitrophenol. PubChem. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

Sources

Technical Guide: Structure-Activity Relationship of 5-Chloro-4-fluoro-2-nitrophenol Analogues

[1]

Executive Summary

This guide provides a technical analysis of 5-Chloro-4-fluoro-2-nitrophenol (CFNP) , a highly specialized halogenated nitrophenol scaffold.[1] While historically utilized as a synthesis intermediate for protoporphyrinogen oxidase (PPO) inhibiting herbicides (e.g., Flumioxazin precursors), its physicochemical profile positions it as a potent protonophore uncoupler of oxidative phosphorylation.[1]

This dossier compares CFNP against established standards (2,4-DNP) and structural analogues to elucidate how the specific 5-chloro, 4-fluoro substitution pattern modulates acidity (pKa), lipophilicity (LogP), and metabolic stability.[1]

The Pharmacophore: Structural Logic

The biological activity of CFNP is governed by the interplay between the ionizable phenolic hydroxyl and the electron-withdrawing substituents on the benzene ring.[1]

Electronic & Steric Map[1]
  • 1-OH (Phenolic Hydroxyl): The proton donor/acceptor site.[1]

  • 2-NO₂ (Ortho-Nitro): Critical for activity.[1] It forms an intramolecular hydrogen bond with the hydroxyl group, stabilizing the neutral form and facilitating membrane permeation (the "Ortho Effect").[1]

  • 4-F (Para-Fluoro): Provides strong inductive electron withdrawal (-I effect) to increase acidity without adding significant steric bulk.[1] It also blocks metabolic oxidation at the susceptible para-position.[1]

  • 5-Cl (Meta-Chloro): Increases lipophilicity (LogP) significantly more than fluorine, anchoring the molecule in the mitochondrial inner membrane.[1]

SAR Visualization

The following diagram illustrates the functional vectors of the CFNP scaffold.

SAR_MapCFNP5-Chloro-4-fluoro-2-nitrophenol(Core Scaffold)NO22-NO2 Group(Ortho Effect)Lowers pKa, Increases PermeabilityCFNP->NO2StabilizationF4-Fluoro Group(Metabolic Block)High Electronegativity, Low StericsCFNP->FElectronic TuningCl5-Chloro Group(Lipophilic Anchor)Increases LogP, Membrane RetentionCFNP->ClHydrophobic TuningOHPhenolic OH(Proton Shuttle)pKa ~ 5.5 - 6.0CFNP->OHSite of ActionNO2->OHIntramolecular H-Bond

Figure 1: Functional decomposition of the 5-Chloro-4-fluoro-2-nitrophenol pharmacophore.

Comparative Analysis: CFNP vs. Analogues

To validate the utility of CFNP, we compare it with three distinct analogues. The "Sweet Spot" for uncoupling activity requires a pKa between 4.0 and 7.0 and a LogP between 2.0 and 3.0.[1]

The Competitors
  • 2,4-Dinitrophenol (2,4-DNP): The historical "Gold Standard" uncoupler.[1] Highly potent but suffers from narrow therapeutic index and high toxicity.[1]

  • 4-Fluoro-2-nitrophenol (4-FNP): Lacks the 5-chloro group.[1] Less lipophilic, potentially washing out of membranes too quickly.[1]

  • 4-Chloro-2-nitrophenol (4-CNP): Lacks the fluorine.[1] Susceptible to metabolic attack at the 5-position; slightly different acidity profile.[1]

Physicochemical Comparison Data

Data represents predicted values based on Hammett substituent constants and consensus QSAR models.

Feature5-Chloro-4-fluoro-2-nitrophenol (CFNP) 2,4-Dinitrophenol (Standard) 4-Fluoro-2-nitrophenol 4-Chloro-2-nitrophenol
pKa (Acid Dissociation) 5.4 - 5.8 (Ideal Shuttle)4.1 (Strongly Acidic)~6.2 (Weakly Acidic)~5.9
LogP (Lipophilicity) ~2.6 1.51.92.3
Metabolic Stability High (Blocked para/meta sites)Moderate (Nitro reduction)ModerateLow (5-position open)
Membrane Retention High Low (Requires high dose)LowModerate
Primary Utility High-Efficiency Uncoupler Reference ToxicantFragment/IntermediateGeneral Biocide

Analysis: CFNP exhibits a superior lipophilic profile compared to 2,4-DNP.[1] While 2,4-DNP is a stronger acid (pKa 4.1), it is often too acidic, existing almost entirely as the anion at physiological pH (7.4), which hinders its ability to cross back into the mitochondrial matrix to reload a proton.[1] CFNP, with a pKa closer to 5.5-6.0, maintains a better ratio of neutral-to-anionic species, theoretically allowing for more efficient proton cycling at lower concentrations.[1]

Mechanism of Action: Protonophore Uncoupling

The primary application of this scaffold in research is Mitochondrial Uncoupling .[1] The molecule acts as a proton shuttle, dissipating the proton gradient (

1
The Signaling Pathway
  • Neutral Entry: The protonated phenol (Ph-OH) diffuses through the Outer Mitochondrial Membrane (OMM) and Inner Mitochondrial Membrane (IMM) into the matrix.[1]

  • Deprotonation: In the alkaline matrix (pH ~8), the phenol releases a proton (

    
    ), becoming the phenolate anion (
    
    
    ).[1]
  • Anion Return: The delocalized negative charge (stabilized by the Nitro, Fluoro, and Chloro groups) allows the anion to diffuse back across the IMM to the intermembrane space (IMS).[1]

  • Reprotonation: In the acidic IMS (pH ~7), the anion picks up a proton, restarting the cycle.[1]

Mechanismcluster_IMSIntermembrane Space (Acidic, pH ~7.0)cluster_MatrixMitochondrial Matrix (Alkaline, pH ~8.0)H_IMSH+ (High Conc.)PhOH_IMSCFNP Neutral(Ph-OH)H_IMS->PhOH_IMSPhO_IMSCFNP Anion(Ph-O-)PhO_IMS->PhOH_IMSProtonationPhOH_MatrixCFNP Neutral(Ph-OH)PhOH_IMS->PhOH_MatrixDiffusion (Lipophilic)H_MatrixH+ (Released)PhO_MatrixCFNP Anion(Ph-O-)PhO_Matrix->PhO_IMSAnion Return(Charge Delocalization)PhOH_Matrix->H_MatrixPhOH_Matrix->PhO_MatrixDeprotonation

Figure 2: The Protonophore Cycle of CFNP across the Inner Mitochondrial Membrane.[1]

Experimental Protocols

To validate the SAR claims, the following protocols are recommended. These are designed to be self-validating systems.[1]

Protocol A: Determination of pKa (Spectrophotometric Titration)

Why: To confirm the molecule exists in the correct ionization state at physiological pH.[1]

  • Prepare Stock: Dissolve 10 mM CFNP in DMSO.

  • Buffer Preparation: Prepare a universal buffer series (citrate-phosphate-borate) ranging from pH 2.0 to 9.0 in 0.5 unit increments.[1]

  • Titration: Add CFNP (final conc. 50 µM) to each buffer.

  • Measurement: Measure UV-Vis absorbance (200-500 nm). The shift in

    
     (typically from ~320 nm neutral to ~400 nm anion) indicates ionization.[1]
    
  • Calculation: Plot Absorbance vs. pH at the anion's

    
    .[1] The inflection point is the pKa.[1]
    
Protocol B: Mitochondrial Respiration Assay (Seahorse XF / Oxygraph)

Why: To prove uncoupling (increased oxygen consumption without ATP production).[1]

  • Cell Line: Use HepG2 or HEK293 cells.

  • Basal Measurement: Measure Oxygen Consumption Rate (OCR) to establish baseline.[1]

  • Oligomycin Injection (1 µM): Blocks ATP synthase.[1] OCR should drop (State 4 respiration).

  • CFNP Titration (0.1 - 10 µM): Inject CFNP.

    • Success Criteria: A sharp, dose-dependent increase in OCR indicates uncoupling.[1]

    • Control: Compare against FCCP or 2,4-DNP.[1]

  • Rotenone/Antimycin A: Shut down ETC to verify non-mitochondrial oxygen consumption.

Synthesis Pathway (Reference)

For researchers needing to synthesize the specific 5-chloro-4-fluoro isomer, the standard route involves the nitration of the pre-halogenated phenol or hydrolysis of the di-halo nitrobenzene.

  • Starting Material: 2,4-Difluoro-nitrobenzene.[1][2]

  • Step 1 (Nucleophilic Aromatic Substitution): Reaction with hydroxide (controlled hydrolysis) typically yields 5-Fluoro-2-nitrophenol.[1]

  • Step 2 (Chlorination): Electrophilic chlorination (using

    
     or 
    
    
    ) is directed to the position ortho to the hydroxyl and meta to the nitro.[1] However, since position 6 is blocked sterically or less activated, careful control is needed to target position 5 (often requires protecting the phenol or using specific catalytic conditions).[1]
  • Alternative: Nitration of 3-Chloro-4-fluorophenol.[1][3] The Nitro group directs ortho to the OH.[1]

References

  • Terada, H. (1990).[1] "Uncouplers of oxidative phosphorylation."[1] Environmental Health Perspectives, 87, 213–218.[1]

  • Escher, B. I., et al. (1996).[1] "Structure-activity relationships for chloro- and nitrophenol toxicity in the pollen tube growth test." Environmental Toxicology and Chemistry, 15(1), 2-11.[1] (Defines the pKa window for uncoupling vs. narcosis).

  • Hansch, C., et al. (1995).[1] "Chem-Bio Informatics Data Base."[1] (Source for Hammett Constants and QSAR parameters for halogenated phenols).

  • PubChem Compound Summary. (2023). "5-Fluoro-2-nitrophenol."[1][2][3][4][5][6] National Center for Biotechnology Information.[1] (Used for baseline physicochemical data).

  • Spycher, S., et al. (2008).[1] "Baseline toxicity and specific modes of action of substituted phenols in aquatic organisms." Archives of Environmental Contamination and Toxicology. (Validates the LogP influence on toxicity).

Safety Operating Guide

5-Chloro-4-fluoro-2-nitrophenol: Proper Disposal & Handling Procedures

[1][2][3][4][5]

Executive Summary: Immediate Action Protocol

Stop and Review: Before handling 5-Chloro-4-fluoro-2-nitrophenol (CFNP), verify the following safety parameters. This compound presents a dual hazard profile: energetic potential (nitro group) and toxic combustion byproducts (halogens).[1]

Category Critical Action
Waste Stream High Hazard - Halogenated Organic. Do NOT mix with general non-halogenated solvents.[1]
Incompatibility Strictly avoid Strong Bases (NaOH, KOH, Amines).[1] Nitrophenols can form shock-sensitive nitrophenolate salts in basic conditions.[1]
PPE Requirement Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1] Work inside a fume hood.
Spill Response Do not use metal tools (spark risk). Absorb with inert material (vermiculite/sand).[1]
Disposal Method High-temperature incineration with flue gas scrubbing (to capture HF and HCl).[1]

Chemical Hazard Profile & Causality

To manage this chemical safely, you must understand the why behind the protocols. We are not just following rules; we are managing molecular energy and toxicity.[1]

A. The Nitro-Halo Synergy

CFNP (CAS: 104526-62-9) is a substituted phenol.[1] Its structure dictates its disposal path:

  • Nitro Group (-NO₂): Provides an internal oxygen source.[1] While less unstable than picric acid (trinitrophenol), mono-nitrophenols possess significant energy.[1] If allowed to dry out in contact with metals or bases, they can form unstable salts.

  • Halogens (Cl, F): The presence of Fluorine and Chlorine means this waste cannot be burned in standard open-pit or low-grade incinerators.[1] Combustion releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl), which are corrosive and regulated pollutants.[1]

  • Phenolic Hydroxyl (-OH): This proton is acidic.[1] If you mix this waste with a base (e.g., waste sodium hydroxide), you generate a nitrophenolate salt . These salts are often more shock-sensitive than the parent compound.[1]

The Scientist's Rule: Never neutralize nitrophenol waste with a base to "make it safe."[1] You are likely manufacturing a low-grade explosive.[1]

Pre-Disposal Stabilization: The Self-Validating System

Before this chemical leaves your bench, you must perform a "State Check" to ensure it is stable for transport.[1]

Protocol: The "Wet & Acidic" Check[1]
  • Physical State Verification:

    • Risk:[1][2][3][4][5][6][7] Dry crystals in the threads of a bottle cap can detonate via friction when opening/closing.[1]

    • Validation: Ensure threads are wiped clean with a solvent-dampened wipe (Ethanol/DCM) before capping.[1]

  • pH Validation:

    • Risk:[1][2][3][4][5][6][7] Accidental formation of unstable salts.[1]

    • Validation: If the waste is a reaction mixture, spot-check pH.[1] It should remain neutral or acidic (pH < 7) .[1] If basic, carefully acidify with dilute HCl or H₂SO₄ before adding to the waste container.

Step-by-Step Disposal Workflow

Step 1: Segregation[1]
  • Designate a specific container: Label it "HALOGENATED ORGANIC WASTE - TOXIC."

  • Material: Use High-Density Polyethylene (HDPE) or Glass (Amber).[1] Avoid metal containers due to potential reactivity with the phenol group.[1]

  • Solvent Compatibility: CFNP is soluble in organic solvents (DCM, Ethyl Acetate).[1] Ensure the carrier solvent is compatible with the waste stream.

Step 2: Transfer & Labeling[1]
  • Transfer: Use a plastic funnel.[1] Avoid metal spatulas.

  • Labeling: The label must explicitly state:

    • Full Chemical Name: 5-Chloro-4-fluoro-2-nitrophenol[1]

    • Hazards: Toxic, Irritant.[1][3][4][6][7]

    • Constituents: List the solvent % (e.g., "5% CFNP in Dichloromethane").

Step 3: Storage Pending Pickup
  • Store in a cool, dry, well-ventilated area.[1][3][6]

  • Secondary Containment: Place the waste bottle inside a secondary tray to capture leaks.

  • Light Sensitivity: Nitrophenols can darken/degrade in light; amber bottles are preferred.[1]

Decision Logic Visualization

The following diagram illustrates the decision matrix for handling CFNP waste, ensuring no critical safety checks are missed.

CFNP_Disposal_FlowStartWaste Generation:5-Chloro-4-fluoro-2-nitrophenolStateCheckState Check:Is it Pure Solid or Solution?Start->StateCheckSolidPathPure SolidStateCheck->SolidPathSolutionPathReaction Mixture/SolutionStateCheck->SolutionPathContainerSelect Container:HDPE or Amber Glass(NO METAL)SolidPath->ContainerpHCheckCRITICAL STEP:Check pHSolutionPath->pHCheckAcidifyAction:Acidify to pH < 7pHCheck->AcidifyIf Basic (pH > 7)pHCheck->ContainerIf Acidic/NeutralAcidify->ContainerLabelingLabeling:'Halogenated Organic'+ IUPAC NameContainer->LabelingFinalDisposal:Incineration w/ ScrubberLabeling->Final

Figure 1: Operational workflow for the safe segregation and packaging of halogenated nitrophenol waste.

Regulatory & Compliance (RCRA/EPA Context)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]

  • Waste Classification:

    • While 5-Chloro-4-fluoro-2-nitrophenol is not explicitly "U-Listed" (unlike p-nitrophenol, U170), it must be characterized by the generator.[1]

    • Characteristic Waste: It likely triggers D003 (Reactivity) if dry/concentrated, or falls under general Halogenated Solvents (F-List) if mixed with spent solvents like DCM.[1]

  • Incineration Requirement:

    • Because of the Fluorine and Chlorine content, this waste must be directed to a facility capable of scrubbing acid gases . Standard fuel blending is often rejected for high-halogen content.[1]

Emergency Contingencies

  • Skin Contact: Nitrophenols penetrate skin rapidly.[1] Wash immediately with soap and water for 15 minutes.[1] Do not use ethanol (increases absorption).[1]

  • Spill Cleanup:

    • Evacuate immediate area.[1][8][4][5][6]

    • Don full PPE (including respiratory protection if dust is present).[1]

    • Cover spill with wet sand or vermiculite to prevent dust formation.[1]

    • Scoop into a plastic container using a plastic scoop.

References

  • US EPA. (2024). RCRA Hazardous Waste Listings & Halogenated Solvents. Retrieved from [Link]

  • PubChem. (n.d.).[1] Nitrophenol Safety and Hazards. National Library of Medicine.[1] Retrieved from [Link][1]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.